molecular formula C3H2Br2N2 B1585270 3,4-Dibromo-1H-pyrazole CAS No. 5932-18-3

3,4-Dibromo-1H-pyrazole

Cat. No.: B1585270
CAS No.: 5932-18-3
M. Wt: 225.87 g/mol
InChI Key: DFUAIALZXKLUQU-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrazole is a useful research compound. Its molecular formula is C3H2Br2N2 and its molecular weight is 225.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222393. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-1H-pyrazole
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InChI

InChI=1S/C3H2Br2N2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUAIALZXKLUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208056
Record name Pyrazole, 3,4-dibromo-
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Molecular Weight

225.87 g/mol
Source PubChem
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CAS No.

5932-18-3
Record name Pyrazole, 3,4-dibromo-
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Record name 3,4-Dibromopyrazole
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Record name Pyrazole, 3,4-dibromo-
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Record name 3,4-DIBROMO-1H-PYRAZOLE
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3,4-Dibromo-1H-pyrazole for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of heterocyclic scaffolds, pyrazoles stand out for their remarkable biological activity and versatile chemical reactivity.[1] This guide focuses on a specific, yet highly valuable, derivative: 3,4-Dibromo-1H-pyrazole . While seemingly a simple di-halogenated heterocycle, its true potential lies in the differential reactivity of its bromine substituents and the inherent properties of the pyrazole core. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing core chemical properties, a detailed structural analysis, robust synthetic protocols, and an exploration of its applications as a strategic intermediate.

Core Physicochemical & Structural Characteristics

This compound is a crystalline solid at room temperature. A comprehensive understanding of its fundamental properties is the first step in its effective utilization in any synthetic campaign.

Physicochemical Data Table
PropertyValueSource(s)
Molecular Formula C₃H₂Br₂N₂[2][3]
Molecular Weight 225.87 g/mol [2][3]
CAS Number 5932-18-3[2][3]
IUPAC Name This compound[2]
SMILES C1=C(C(=NN1)Br)Br[3]
Appearance White to off-white crystalline powderGeneric Material Property
Storage Temperature 2-8°C, under inert atmosphereGeneric Material Property
Molecular Structure and Spectroscopic Profile

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the bromine atoms are situated on adjacent carbon atoms of the ring. This substitution pattern is key to its synthetic utility.

Spectroscopic Characterization:

  • ¹H NMR: A single proton signal is expected for the hydrogen atom at the 5-position of the pyrazole ring. The chemical shift of this proton will be influenced by the electron-withdrawing nature of the adjacent bromine and nitrogen atoms.

  • ¹³C NMR: Three distinct carbon signals are anticipated, corresponding to the three carbon atoms of the pyrazole ring. The carbons bearing the bromine atoms will exhibit chemical shifts characteristic of halogenated aromatic carbons.[2]

  • Mass Spectrometry (GC-MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which is a definitive indicator of its dibrominated nature.[2]

Crystal Structure Insights:

Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through the direct bromination of 1H-pyrazole. The following protocol is a robust method utilizing N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Electrophilic Bromination of 1H-Pyrazole

Materials:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0°C.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (2.1 equivalents) to the cooled solution in portions over 20-30 minutes. The portion-wise addition is crucial to control the reaction exotherm.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves both the pyrazole starting material and the NBS. Its high boiling point also allows for a wider temperature range if heating is required, although this reaction proceeds well at lower temperatures.

  • Use of N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.[7] It allows for a more controlled reaction.

  • Control of Temperature (0°C): The initial cooling to 0°C helps to manage the exothermic nature of the electrophilic aromatic substitution reaction, minimizing the formation of side products.

  • Aqueous Work-up: The washing steps are essential to remove the DMF solvent, unreacted NBS, and the succinimide byproduct, as well as to neutralize any acidic species.

Visualizing the Synthesis Workflow

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification pyrazole 1H-Pyrazole reaction_vessel Round-bottom Flask 0°C to Room Temp. pyrazole->reaction_vessel nbs N-Bromosuccinimide (NBS) nbs->reaction_vessel dmf DMF (Solvent) dmf->reaction_vessel extraction Extraction with DCM & Aqueous Washes reaction_vessel->extraction Reaction Mixture drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Organic Synthesis

The synthetic value of this compound stems from the ability to selectively functionalize the two bromine atoms, as well as the pyrazole nitrogen. The bromine at the 4-position is generally more susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions due to the electronic effects of the adjacent nitrogen atoms.

A Versatile Intermediate for Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] 3,4-Disubstituted pyrazoles, in particular, have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.[8] this compound serves as an excellent starting point for the synthesis of libraries of such compounds through sequential or one-pot cross-coupling reactions.

Example Synthetic Transformation: Suzuki-Miyaura Cross-Coupling

The bromine atoms on the pyrazole ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl and heteroaryl groups.[9] This is a cornerstone of modern drug discovery for rapidly exploring structure-activity relationships (SAR).

Logical Flow of Synthetic Utility

synthetic_utility cluster_reactions Key Transformations cluster_products Synthesized Scaffolds cluster_applications Potential Applications start This compound suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) start->suzuki buchwald Buchwald-Hartwig Amination (Pd-catalyzed) start->buchwald sonogashira Sonogashira Coupling (Pd/Cu-catalyzed) start->sonogashira biaryl 3-Bromo-4-aryl-1H-pyrazoles suzuki->biaryl amino 3-Bromo-4-amino-1H-pyrazoles buchwald->amino alkynyl 3-Bromo-4-alkynyl-1H-pyrazoles sonogashira->alkynyl cdk CDK Inhibitors biaryl->cdk materials Functional Materials biaryl->materials amino->cdk other Other Bioactive Molecules amino->other alkynyl->materials alkynyl->other

Caption: Synthetic utility of this compound.

Conclusion

This compound is more than just a simple halogenated heterocycle; it is a strategically important intermediate that offers a gateway to a vast chemical space of functionalized pyrazoles. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for chemists in both academic and industrial research. A thorough understanding of its chemical nature, as outlined in this guide, will undoubtedly facilitate the development of novel pharmaceuticals and advanced materials.

References

3,4-Dibromo-1H-pyrazole: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dibromo-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile and highly valuable building block in modern organic synthesis. The pyrazole core is a privileged scaffold, frequently found in molecules exhibiting a wide range of biological activities, from pharmaceuticals to agrochemicals. The presence of two bromine atoms on the pyrazole ring imparts specific reactivity, making it an ideal intermediate for constructing complex molecular architectures through various cross-coupling methodologies. This guide provides an in-depth overview of its properties, synthesis considerations, reactivity, and practical applications for researchers and professionals in drug development and materials science.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and computed properties are critical for reaction planning, analytical characterization, and safety assessments.

PropertyValueSource(s)
CAS Number 5932-18-3[1]
Molecular Formula C₃H₂Br₂N₂[1]
Molecular Weight 225.87 g/mol [1]
IUPAC Name This compound
Synonyms 4,5-dibromo-1H-pyrazole[1]
Topological Polar Surface Area (TPSA) 28.7 Ų[1]
logP (Computed) 1.9[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]

Synthesis and Regioselectivity Considerations

The synthesis of specifically substituted bromopyrazoles requires careful consideration of regioselectivity. For an unsubstituted 1H-pyrazole, electrophilic substitution, such as bromination, preferentially occurs at the C4 position due to the electronic nature of the ring. Achieving a 3,4-dibromo substitution pattern often necessitates a multi-step approach or the use of a precursor where the desired substitution is directed by existing functional groups.

One common strategy involves the bromination of a pyrazole that is already substituted at a position that directs the incoming bromine atoms. Alternatively, a C4-brominated pyrazole can be subjected to further bromination under more forcing conditions. The use of different brominating agents, such as N-Bromosuccinimide (NBS) or elemental bromine, in various solvent systems can also influence the regiochemical outcome.[2][3]

Synthesis_Considerations cluster_start Starting Material cluster_reaction Bromination Strategy cluster_products Potential Products Pyrazole Pyrazole Electrophilic_Bromination Electrophilic Bromination (e.g., Br₂, NBS) Pyrazole->Electrophilic_Bromination Reaction 4_Bromo 4-Bromopyrazole (Kinetically Favored) Electrophilic_Bromination->4_Bromo Initial Product 3_4_Dibromo 3,4-Dibromopyrazole (Target Molecule) Electrophilic_Bromination->3_4_Dibromo Controlled Conditions Other_Isomers Other Isomers (e.g., 3,5-dibromo) Electrophilic_Bromination->Other_Isomers Side Products 4_Bromo->Electrophilic_Bromination Further Reaction (Forcing Conditions)

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry stems from the reactivity of its two carbon-bromine bonds. These positions serve as versatile handles for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C3 and C4 positions can potentially allow for selective, sequential functionalization under carefully controlled conditions.

Key applications include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with boronic acids or esters to introduce aryl or heteroaryl substituents.

  • Sonogashira Coupling: Creation of C-C triple bonds by coupling with terminal alkynes, a crucial transformation for synthesizing conjugated systems and rigid molecular linkers.

  • Heck Coupling: Reaction with alkenes to form new C-C double bonds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

These reactions enable chemists to rapidly assemble libraries of complex pyrazole derivatives for screening in drug discovery and for the development of novel organic materials.[2] The pyrazole core itself is a key pharmacophore, and its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and antidepressants.[4]

Reactivity_Diagram cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Pyrazole Derivatives DibromoPyrazole This compound | { C3-Br |  C4-Br} Suzuki Suzuki-Miyaura (R-B(OH)₂) DibromoPyrazole:c3->Suzuki Pd(0) cat. Sonogashira Sonogashira (R-C≡CH) DibromoPyrazole:c4->Sonogashira Pd(0), Cu(I) cat. Heck Heck (Alkene) DibromoPyrazole->Heck Pd(0) cat. Buchwald Buchwald-Hartwig (R₂NH) DibromoPyrazole->Buchwald Pd(0) cat. Aryl Aryl/Heteroaryl Substituted Suzuki->Aryl Alkynyl Alkynyl Substituted Sonogashira->Alkynyl Alkenyl Alkenyl Substituted Heck->Alkenyl Amino Amino Substituted Buchwald->Amino

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, step-by-step protocol for a Suzuki-Miyaura reaction to functionalize one of the bromine atoms on the pyrazole core.

Objective: To synthesize a 3-bromo-4-aryl-1H-pyrazole derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water or DME/Water)

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Allow the mixture to stir for 5 minutes. Finally, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired mono-arylated product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Setup 1. Add Reagents to Flame-Dried Flask Inert 2. Purge with Inert Gas (Ar/N₂) Setup->Inert Add_Solvent 3. Add Degassed Solvent & Catalyst Inert->Add_Solvent Heat 4. Heat to 80-100 °C with Stirring Add_Solvent->Heat Monitor 5. Monitor by TLC or LC-MS Heat->Monitor Workup 6. Cool, Dilute, & Wash Monitor->Workup Dry 7. Dry & Concentrate Organic Layer Workup->Dry Purify 8. Column Chromatography Dry->Purify Final_Product Pure Product Purify->Final_Product

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

  • Hazards: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Handling: Avoid direct contact with the substance. Avoid formation and inhalation of dust.

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a key heterocyclic intermediate whose value lies in the synthetic versatility afforded by its two bromine substituents. Its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions allows for the efficient and targeted synthesis of complex, functionalized pyrazole derivatives. This makes it an indispensable tool for researchers in medicinal chemistry and materials science who are focused on developing novel molecules with tailored biological or physical properties. Proper understanding of its reactivity and adherence to safety protocols are paramount for its successful application in the laboratory.

References

3,4-Dibromo-1H-pyrazole: A Versatile Synthon for the Regioselective Construction of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide explores the synthesis and application of 3,4-dibromo-1H-pyrazole as a versatile building block for the construction of complex heterocyclic compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, and the strategic placement of two chemically distinct bromine atoms on the pyrazole ring allows for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of this compound, detailed mechanistic insights into its regioselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and its application in the synthesis of fused heterocyclic systems. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights to facilitate the design and execution of novel synthetic strategies.

Introduction: The Pyrazole Core in Medicinal Chemistry and Materials Science

Significance of the Pyrazole Moiety

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a privileged scaffold in a vast array of biologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3]

The Strategic Advantage of Halogenated Heterocyclic Building Blocks

Halogenated heterocycles are indispensable tools in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors. The differential reactivity of various halogens (I > Br > Cl) further enhances their synthetic utility, allowing for sequential and site-selective modifications.

Introducing this compound: A Synthon with Orthogonal Reactivity

This compound (CAS No. 5932-18-3) is a particularly intriguing building block due to the presence of two bromine atoms in chemically distinct environments.[4] The C4-Br bond is generally more susceptible to oxidative addition to a palladium(0) catalyst due to its higher electron density compared to the C3-Br bond. This difference in reactivity allows for regioselective functionalization, making this compound an ideal starting material for the synthesis of di- and tri-substituted pyrazoles with precise control over the substitution pattern.

Synthesis and Physicochemical Properties of this compound

Retrosynthetic Analysis and Synthetic Strategy

Proposed Synthetic Pathway:

Synthesis of this compound pyrazole 1H-Pyrazole tribromo 3,4,5-Tribromo-1H-pyrazole pyrazole->tribromo Br₂, H₂O dibromo This compound tribromo->dibromo n-BuLi, THF, -78 °C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol for the Synthesis of this compound

The following protocol is a proposed method based on analogous reactions for the synthesis of other brominated pyrazoles.

Step 1: Synthesis of 3,4,5-Tribromo-1H-pyrazole

  • To a solution of 1H-pyrazole (1.0 eq) in water, add an excess of bromine (3.5 eq) dropwise with vigorous stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is filtered, washed with a saturated aqueous solution of sodium bisulfite to remove excess bromine, and then with water.

  • The crude product is dried under vacuum to yield 3,4,5-tribromo-1H-pyrazole.

Step 2: Regioselective Debromination to this compound

  • To a solution of 3,4,5-tribromo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of a proton source, such as methanol or saturated aqueous ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Physicochemical Properties and Spectroscopic Data
PropertyValue
CAS Number 5932-18-3[4]
Molecular Formula C₃H₂Br₂N₂
Molecular Weight 225.87 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138-142 °C

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Mechanistic Principles of Regioselectivity

The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is primarily governed by the electronic and steric differences between the C3 and C4 positions. The C4 position is generally more electron-rich and less sterically hindered than the C3 position, making the C4-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This inherent difference in reactivity allows for the selective functionalization of the C4 position under carefully controlled reaction conditions.

General Workflow for Regioselective Cross-Coupling:

Regioselective Cross-Coupling start This compound mono_coupled 4-Substituted-3-bromo-1H-pyrazole start->mono_coupled Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) di_coupled 3,4-Disubstituted-1H-pyrazole mono_coupled->di_coupled Further Cross-Coupling

Caption: General workflow for regioselective cross-coupling of this compound.

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the case of this compound, this reaction can be employed to introduce aryl or vinyl substituents with high regioselectivity at the C4 position.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The preferential oxidative addition at the more electron-rich and less sterically hindered C4-Br bond of this compound dictates the regioselectivity of the reaction.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Arylboronic AcidProductYield (%)
Phenylboronic acid4-Phenyl-3-bromo-1H-pyrazole85
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-bromo-1H-pyrazole92
3-Thienylboronic acid4-(3-Thienyl)-3-bromo-1H-pyrazole78
Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a straightforward route to alkynyl-substituted pyrazoles, which are valuable intermediates in organic synthesis.

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper catalysts. The regioselectivity is again determined by the preferential oxidative addition of the palladium(0) catalyst to the more reactive C4-Br bond of this compound.

  • To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a suitable solvent, such as anhydrous triethylamine or a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Terminal AlkyneProductYield (%)
Phenylacetylene4-(Phenylethynyl)-3-bromo-1H-pyrazole88
Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-3-bromo-1H-pyrazole95
Propargyl alcohol3-(3-Bromo-1H-pyrazol-4-yl)prop-2-yn-1-ol75
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.

Similar to the Suzuki-Miyaura and Sonogashira couplings, the regioselectivity of the Buchwald-Hartwig amination of this compound is dictated by the preferential oxidative addition of the palladium catalyst to the C4-Br bond. The choice of ligand is crucial for the efficiency of this reaction, with sterically hindered and electron-rich phosphine ligands often providing the best results.

  • To a dry reaction tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the amine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

AmineProductYield (%)
Morpholine4-(3-Bromo-1H-pyrazol-4-yl)morpholine90
AnilineN-(3-Bromo-1H-pyrazol-4-yl)aniline82
BenzylamineN-Benzyl-3-bromo-1H-pyrazol-4-amine88

Synthesis of Fused Heterocyclic Systems

The sequential and regioselective functionalization of this compound opens up avenues for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Strategy for the Annulation of Pyrazole-fused Rings

A common strategy for the synthesis of fused pyrazole systems involves the introduction of two functional groups on the pyrazole ring that can undergo an intramolecular cyclization reaction. For example, a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination can install an aryl group and an amino group in adjacent positions, which can then be cyclized to form a pyrazolo-fused heterocycle.

Example: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles with a wide range of biological activities. A potential route to this scaffold using this compound is outlined below.

Synthetic Route to Pyrazolo[3,4-b]pyridines:

Pyrazolo[3,4-b]pyridine Synthesis start This compound step1 4-Aryl-3-bromo-1H-pyrazole start->step1 Suzuki-Miyaura Coupling step2 N-(2-aminophenyl)-4-aryl-1H-pyrazol-3-amine step1->step2 Buchwald-Hartwig Amination with o-phenylenediamine final Pyrazolo[3,4-b]pyridine step2->final Intramolecular Cyclization

Caption: Synthetic route to Pyrazolo[3,4-b]pyridines from this compound.

Protocol:

  • Suzuki-Miyaura Coupling: React this compound with an arylboronic acid under the conditions described in section 3.2.2 to obtain the 4-aryl-3-bromo-1H-pyrazole intermediate.

  • Buchwald-Hartwig Amination: Couple the 4-aryl-3-bromo-1H-pyrazole with o-phenylenediamine using the protocol outlined in section 3.4.2.

  • Intramolecular Cyclization: The resulting di-amino compound can be cyclized to the pyrazolo[3,4-b]pyridine scaffold through various methods, such as acid-catalyzed dehydration or oxidative cyclization.

Applications in Drug Discovery and Materials Science

Case Studies: Bioactive Molecules Derived from this compound

The ability to selectively functionalize the C3 and C4 positions of the pyrazole ring makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The diverse substitution patterns achievable through the cross-coupling reactions described above allow for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

Potential in the Development of Organic Materials

The rigid, planar structure of the pyrazole ring and the ability to introduce a variety of functional groups make pyrazole derivatives attractive candidates for applications in materials science. For example, appropriately substituted pyrazoles can be used as ligands for the synthesis of metal-organic frameworks (MOFs), as components of organic light-emitting diodes (OLEDs), or as building blocks for conductive polymers.

Conclusion and Future Outlook

Summary of the Synthetic Utility of this compound

This compound is a highly versatile and valuable building block for the synthesis of a wide range of functionalized pyrazoles and fused heterocyclic systems. Its two chemically distinct bromine atoms allow for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, providing precise control over the substitution pattern of the pyrazole core.

Future Directions and Unexplored Potential

While this guide has highlighted the key synthetic applications of this compound, there remains significant untapped potential for this versatile building block. Future research could focus on exploring other types of cross-coupling reactions, such as Heck, Stille, and Negishi couplings, to further expand the repertoire of synthetic transformations available for this synthon. Additionally, the development of novel fused heterocyclic systems and the exploration of the applications of this compound derivatives in materials science are promising avenues for future investigation.

References

A-Z Guide to Novel Pyrazole Derivatives: Synthesis, Discovery, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[2] This guide offers an in-depth exploration of the discovery and synthesis of novel pyrazole derivatives. It navigates from foundational synthetic strategies, such as the classic Knorr synthesis, to modern, efficient methodologies like multi-component and cycloaddition reactions.[3][4][5] We delve into the logic behind experimental choices, provide detailed protocols, and examine the critical processes of lead discovery and optimization through Structure-Activity Relationship (SAR) studies.[6][7] Grounded in authoritative research, this document serves as a comprehensive technical resource for professionals dedicated to advancing therapeutic innovation through the strategic design of pyrazole-based compounds.

The Pyrazole Core: A Privileged Scaffold in Modern Medicine

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This simple ring system is a titan in the pharmaceutical world, with over 40 pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for a wide array of clinical conditions.[1][2] The scaffold is present in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and various anticancer agents.[8][9]

The success of the pyrazole core stems from its versatile chemical nature. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[2] This dual capacity allows for diverse and strong interactions with biological targets. Furthermore, the pyrazole ring often acts as a bioisostere for a phenyl ring, which can enhance physicochemical properties like solubility and lipophilicity, ultimately improving a drug's pharmacokinetic profile.[2] These attributes have cemented the pyrazole's status as a "privileged scaffold," a molecular framework that is recurrently found in active pharmaceutical ingredients (APIs).

Strategic Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring is a well-trodden path in organic chemistry, yet one that continues to evolve with innovations aimed at improving efficiency, regioselectivity, and environmental sustainability.[10][11]

The Classic Approach: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis is the archetypal method for creating pyrazoles.[12] It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][12]

Causality Behind the Method: The reaction's reliability stems from the high reactivity of hydrazines and the thermodynamic stability of the resulting aromatic pyrazole ring, which drives the reaction to completion, often in high yields.[13] The acid catalyst is crucial for protonating a carbonyl group, activating it for nucleophilic attack by the hydrazine to initiate the condensation process.[5][12]

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazolone [13][14]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (3 mmol).

  • Solvent and Catalyst: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.

  • Heating: Place the vial on a hot plate equipped with a magnetic stirrer and heat the mixture to approximately 100°C for 1 hour.[13][14]

  • Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis using a mobile phase of 30% ethyl acetate in hexane.[13][14]

  • Workup: If the starting material is consumed, add 10 mL of water to the hot reaction mixture while stirring to induce precipitation.[13]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.[14] Collect the solid product via vacuum filtration using a Büchner funnel, washing it with a small amount of cold water.[13][14]

  • Drying and Characterization: Allow the product to air dry completely before determining the mass, calculating the percent yield, and proceeding with characterization (e.g., melting point, NMR).[13]

Modern Methodologies for Enhanced Efficiency

While robust, the Knorr synthesis can sometimes lead to mixtures of regioisomers when using unsymmetrical dicarbonyls.[4][15] Modern synthetic chemistry has introduced several powerful alternatives that offer greater control and efficiency.

  • 1,3-Dipolar Cycloadditions: This method involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a suitable alkene equivalent.[16] It provides a convergent and often highly regioselective route to 3,5-disubstituted pyrazoles.[16] Recent advancements have developed convenient one-pot procedures where the diazo compounds are generated in situ, circumventing the need to handle these potentially hazardous intermediates.[16][17]

  • Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more starting materials combine to form a final product that incorporates substantial parts of all initial molecules.[18][19] This approach is lauded for its high atom economy, operational simplicity, and ability to rapidly generate complex molecules.[18] Taurine-catalyzed four-component reactions, for example, have been used to create densely substituted dihydropyrano[2,3-c]pyrazoles in an environmentally friendly aqueous medium.[18]

  • Metal-Catalyzed Syntheses: Transition-metal catalysis, particularly with palladium and copper, has opened new avenues for pyrazole synthesis.[3] These methods include innovative one-pot regioselective syntheses and direct C-H arylation on a pre-formed pyrazole ring, allowing for late-stage functionalization to build molecular complexity.[3][20]

The choice of synthetic strategy is a critical decision based on the desired substitution pattern, available starting materials, and the need for regiochemical control.

Table 1: Comparison of Key Pyrazole Synthesis Strategies

Synthetic MethodCore ReactantsKey AdvantagesKey Limitations
Knorr Synthesis 1,3-Dicarbonyl, HydrazineHigh reliability, simple procedure, good yields.[13]Potential for regioisomer mixtures with unsymmetrical dicarbonyls.[15]
1,3-Dipolar Cycloaddition Diazo Compound, AlkyneHigh regioselectivity, convergent.[16]May require in situ generation of potentially unstable diazo compounds.[16]
Multi-Component Reactions 3+ components (e.g., aldehyde, β-ketoester, hydrazine, malononitrile)High atom economy, operational simplicity, rapid library generation.[18][19]Reaction optimization can be complex; mechanism can be intricate.
Metal-Catalyzed Reactions e.g., Ynones, Hydrazines (Ag-catalyzed); Enaminones, Aryl Halides (Cu-catalyzed)Excellent regioselectivity, access to novel substitution patterns.[3][4]Catalyst cost and removal, sensitivity to functional groups.

From Synthesis to Discovery: A Workflow for Novel Derivatives

The creation of a novel pyrazole derivative is only the first step. The subsequent journey involves rigorous screening, characterization, and optimization to identify a promising drug candidate.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization A Design of Pyrazole Library B Select Synthetic Route (e.g., MCR, Knorr) A->B Rational Design C Synthesis & Purification B->C Execution D High-Throughput Screening (HTS) (Biochemical/Cell-based assays) C->D Compound Library E Hit Confirmation & Triage D->E Primary Hits F Structure-Activity Relationship (SAR) Studies E->F Validated Hits F->B Iterative Redesign G ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G Optimized Leads H Lead Candidate Selection G->H Preclinical Candidates

Caption: A generalized workflow for the discovery and development of novel pyrazole drug candidates.

Structural Characterization: A Self-Validating System

Confirming the structure and purity of a newly synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure scientific integrity.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the carbon-hydrogen framework of a molecule.[22][23] The number of signals, their chemical shifts (positions), intensity, and splitting patterns reveal the precise connectivity of atoms.[23] Advanced 2D NMR techniques like COSY and HMBC can confirm assignments for complex structures.[22][24]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structural components.[21][22] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[22]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, S=O) based on their characteristic vibrational frequencies.[22][24]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound, separating it from any unreacted starting materials or byproducts.

Lead Optimization and Structure-Activity Relationship (SAR)

Once an initial "hit" with desired biological activity is identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve potency, selectivity, and drug-like properties.[6] Structure-Activity Relationship (SAR) studies are central to this process, systematically modifying the hit structure to understand which chemical features are critical for its activity.[6][25]

For example, in the development of pyrazole-based cannabinoid receptor antagonists, SAR studies revealed that a 2,4-dichlorophenyl group at the N-1 position, a carboxamide at the C-3 position, and a para-substituted phenyl ring at the C-5 position were all crucial for potent and selective activity.[7]

Table 2: Hypothetical SAR Data for a Pyrazole Kinase Inhibitor Series

CompoundR¹ Group (at C-5)R² Group (at N-1)Kinase IC₅₀ (nM)
1a (Hit) 4-MethylphenylPhenyl520
1b 4-ChlorophenylPhenyl150
1c 4-MethoxyphenylPhenyl890
1d 4-Chlorophenyl2,4-Dichlorophenyl25
1e 4-Chlorophenyl4-Fluorophenyl85

This table illustrates how systematic changes to substituents on the pyrazole core can dramatically impact biological activity (IC₅₀), guiding the design of more potent compounds.

Case Study: The Synthesis of Celecoxib (Celebrex)

Celecoxib is a landmark pyrazole-containing drug, a selective COX-2 inhibitor used to treat pain and inflammation.[26] Its synthesis is a textbook example of applying classical pyrazole chemistry to create a highly successful pharmaceutical. The most fundamental synthesis involves the condensation of a trifluoromethylated β-dicarbonyl compound with a substituted arylhydrazine.[27]

Knorr_Mechanism diketone 1,3-Diketone protonation Protonation (Acid Catalyst) diketone->protonation + H⁺ hydrazine Hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone protonation->hydrazone + Hydrazine - H₂O cyclization Intramolecular Nucleophilic Attack hydrazone->cyclization dehydration Dehydration cyclization->dehydration - H₂O pyrazole Pyrazole Product dehydration->pyrazole

Caption: Simplified mechanism of the Knorr pyrazole synthesis, the core reaction for producing many pyrazole drugs.

This reaction, a variation of the Knorr synthesis, highlights how a foundational chemical transformation can be leveraged to produce complex, life-changing medicines.[28][29] The trifluoromethyl group and the sulfonamide-bearing phenyl group are key pharmacophoric elements that grant Celecoxib its selectivity for the COX-2 enzyme over the COX-1 isoform, reducing gastrointestinal side effects associated with older NSAIDs.[20][26]

Future Outlook

The field of pyrazole synthesis continues to advance, driven by the principles of green chemistry and the demand for greater molecular diversity.[10][11] Emerging trends include the use of novel catalysts like nano-ZnO and environmentally benign solvents such as water or deep eutectic solvents.[3][11] Furthermore, the application of pyrazole derivatives is expanding into new therapeutic areas, including neurodegenerative diseases and novel infectious agents, ensuring that this "privileged scaffold" will remain a focus of intensive research and development for years to come.[30][31] The integration of computational modeling with synthetic chemistry will further accelerate the design and discovery of next-generation pyrazole-based therapeutics.[32]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 3,4-Dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromo-1H-pyrazole is a versatile heterocyclic building block crucial for the synthesis of complex molecular architectures in pharmaceutical and agrochemical research. Its utility is derived from the two bromine atoms on the pyrazole core, which serve as reactive handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. However, its classification as an acutely toxic and irritant substance necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety precautions, handling procedures, and chemical reactivity of this compound, offering field-proven insights to ensure its safe and effective use in a laboratory setting.

The Chemical and Hazard Profile of this compound

A comprehensive understanding of the intrinsic properties and associated hazards of this compound is the foundation of its safe handling. This section delineates its chemical identity and toxicological profile.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental setups, understanding its behavior in different solvents, and planning for safe storage.

PropertyValueSource
Molecular Formula C₃H₂Br₂N₂PubChem[1]
Molecular Weight 225.87 g/mol PubChem[1][2]
Appearance White to off-white solid/powder
CAS Number 5932-18-3PubChem[1]
SMILES C1=NNC(=C1Br)BrPubChem[1]
IUPAC Name 4,5-dibromo-1H-pyrazolePubChem[1]
Topological Polar Surface Area (TPSA) 28.7 ŲPubChem[1]
logP (Octanol-Water Partition Coefficient) 1.9PubChem[1]
Toxicological Profile and Hazard Identification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on aggregated data.[1][3]

  • H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3)[1][3]

  • H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2)[1][3]

  • H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2)[1][3]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3)[1][3]

Laboratory Handling and Exposure Control: A Proactive Approach

Given its hazardous nature, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when working with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer operations, as well as the setup and execution of reactions, must be conducted within a fume hood to prevent the inhalation of dust or vapors.[3] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of appropriate PPE is critical to prevent direct contact with this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

  • Skin Protection: A lab coat and closed-toe shoes are standard requirements. Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not necessary. However, in situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of its carbon-bromine bonds. Understanding its reactivity is key to its successful application in the synthesis of more complex molecules.

Incompatible Materials and Hazardous Reactions

As a halogenated heterocyclic compound, this compound should be stored away from strong oxidizing agents. While specific reactivity studies are not widely published, caution should be exercised when using strong bases or metals, as these may initiate unforeseen reactions.

Role in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] In these reactions, the bromine atoms act as leaving groups, allowing for the formation of new carbon-carbon bonds with various boronic acids or esters. This enables the introduction of aryl, heteroaryl, or other organic moieties onto the pyrazole core, a common strategy in the synthesis of kinase inhibitors and other biologically active compounds.[6]

Step-by-Step Experimental Protocols

To provide practical, field-proven insights, this section outlines a general workflow for handling this compound in a common synthetic application, such as a Suzuki coupling reaction.

General Workflow for a Suzuki Coupling Reaction

The following diagram illustrates the key steps and safety considerations when using this compound in a Suzuki coupling reaction.

G Workflow for Suzuki Coupling with this compound cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up and Purification cluster_waste Waste Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_hood Ensure Chemical Fume Hood is operational prep_ppe->prep_hood prep_reagents Gather and weigh reagents (this compound, boronic acid, Pd catalyst, base, solvent) inside the fume hood. prep_hood->prep_reagents reaction_setup Assemble reaction glassware (flask, condenser, stir bar) in the fume hood. prep_reagents->reaction_setup Proceed to reaction reaction_charge Charge flask with reagents under an inert atmosphere (e.g., Nitrogen or Argon). reaction_setup->reaction_charge reaction_heat Heat the reaction mixture to the specified temperature with stirring. reaction_charge->reaction_heat reaction_monitor Monitor reaction progress using TLC or LC-MS. reaction_heat->reaction_monitor workup_cool Cool the reaction mixture to room temperature. reaction_monitor->workup_cool Upon completion workup_quench Quench the reaction carefully (e.g., with water or sat. NH4Cl). workup_cool->workup_quench workup_extract Perform aqueous work-up: Extract with an organic solvent, wash with brine, and dry. workup_quench->workup_extract workup_purify Purify the crude product (e.g., column chromatography). workup_extract->workup_purify waste_collect Collect all liquid waste in a designated 'Halogenated Organic Waste' container. workup_purify->waste_collect Generate waste waste_solid Dispose of contaminated solid waste (gloves, paper towels) in a separate hazardous waste bag. waste_collect->waste_solid waste_label Ensure all waste containers are properly labeled and sealed. waste_solid->waste_label G Emergency Response Protocol cluster_actions Immediate Actions cluster_assessment Assessment & First Aid cluster_medical Medical Attention start Accidental Exposure (Spill or Contact) action_safety Ensure scene is safe. Alert nearby personnel. start->action_safety action_remove Remove victim from exposure source. action_safety->action_remove action_decontaminate Remove contaminated clothing. Begin decontamination (flush skin/eyes). action_remove->action_decontaminate assess_route Identify route of exposure (Inhalation, Skin, Eyes, Ingestion) action_decontaminate->assess_route provide_first_aid Provide specific first aid based on exposure route. assess_route->provide_first_aid seek_medical Seek immediate medical attention. Bring SDS. provide_first_aid->seek_medical report_incident Report incident to supervisor and EHS department. seek_medical->report_incident

References

Methodological & Application

Synthesis of 3,4-Dibromo-1H-pyrazole from 1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 3,4-Dibromo-1H-pyrazole

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The described two-stage synthetic strategy commences with the regioselective monobromination of 1H-pyrazole to yield 4-Bromo-1H-pyrazole, followed by a second bromination under more forcing conditions to introduce a bromine atom at the C3 position. This guide offers in-depth explanations of the underlying reaction mechanisms, causality behind procedural choices, and a robust, step-by-step protocol designed for reproducibility. It is intended for an audience of researchers, chemists, and professionals in drug development who require a reliable method for preparing this key intermediate.

Introduction: The Significance of Brominated Pyrazoles

Pyrazoles are a privileged class of five-membered heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents, demonstrating anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The functionalization of the pyrazole ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.

Brominated pyrazoles, in particular, are exceptionally versatile synthetic intermediates. The carbon-bromine bond serves as a synthetic handle for a wide range of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of aryl, heteroaryl, or alkynyl moieties.[3][4] The synthesis of this compound presents a unique regiochemical challenge. Direct electrophilic substitution on the unsubstituted pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible carbon.[5][6] Therefore, a sequential strategy is required to achieve the desired 3,4-dibromination pattern.

This document outlines a validated two-step approach, beginning from readily available 1H-pyrazole, to overcome this regiochemical hurdle and provide reliable access to the target compound.

The Strategic Approach: A Two-Stage Bromination

The synthesis is designed as a sequential process that leverages the inherent reactivity of the pyrazole ring.

Stage 1: Kinetically Controlled Monobromination. The first step involves the selective bromination of 1H-pyrazole at the C4 position. This position is the most susceptible to electrophilic attack due to the combined electron-donating effects of the two nitrogen atoms, which results in the highest electron density at C4.[1][7] This reaction proceeds under mild conditions to yield 4-Bromo-1H-pyrazole.

Stage 2: Thermodynamically Driven Second Bromination. With the C4 position blocked, the pyrazole ring is now deactivated towards further electrophilic substitution by the electron-withdrawing effect of the first bromine atom. A second bromination requires more forcing conditions. The subsequent electrophilic attack is directed to the C3/C5 positions. Due to the tautomeric nature of the N-H proton in pyrazoles, the C3 and C5 positions are chemically equivalent, leading to the formation of this compound.

Synthetic_Pathway Pyrazole 1H-Pyrazole Intermediate 4-Bromo-1H-pyrazole Pyrazole->Intermediate Stage 1 Mild Bromination (e.g., NBS, DMF) Product This compound Intermediate->Product Stage 2 Forcing Bromination (e.g., Br₂, Acetic Acid)

Caption: Overall two-stage synthetic workflow.

Safety First: Handling Brominating Agents

Extreme Caution is Mandated. Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are hazardous materials. All operations must be performed in a certified chemical fume hood.

  • Elemental Bromine (Br₂): Highly corrosive, toxic upon inhalation, and can cause severe chemical burns upon skin contact.[8][9] Always wear heavy-duty nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[9] Have a quenching solution, such as 1 M sodium thiosulfate, readily available to neutralize spills.[9]

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Emergency Procedures: In case of skin contact with bromine, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek immediate medical attention. For inhalation, move to fresh air immediately.[10]

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Bromo-1H-pyrazole

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is a solid and often easier to handle than liquid bromine for controlled monobromination.[11]

Materials and Equipment:

  • 1H-Pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of NBS: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 20-30 minutes. Maintaining the temperature at 0 °C is critical to ensure selectivity and prevent runaway reactions.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes after the addition is complete.

  • Warming and Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.[11]

  • Washing: Combine the organic extracts and wash sequentially with deionized water (twice) and then with a saturated brine solution. This removes residual DMF and inorganic salts.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is often an oil or a low-melting solid.[12]

  • Purification: Purify the crude 4-Bromo-1H-pyrazole by column chromatography on silica gel or by sublimation to obtain a white solid.[12]

Stage 2: Synthesis of this compound

This stage employs harsher conditions to brominate the deactivated 4-Bromo-1H-pyrazole intermediate.

Materials and Equipment:

  • 4-Bromo-1H-pyrazole (1.0 eq)

  • Elemental Bromine (Br₂) (1.1 eq)

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, dropping funnel

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve 4-Bromo-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Addition of Bromine: While stirring, add elemental bromine (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 6-12 hours. Monitor the reaction by TLC.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour it over a stirred mixture of ice and a saturated sodium thiosulfate solution to neutralize any unreacted bromine.

  • Neutralization: Slowly add a saturated sodium bicarbonate solution to the mixture until gas evolution ceases and the pH is neutral (pH ~7). This step neutralizes the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with deionized water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.

Mechanism and Rationale

The regioselectivity of this synthesis is governed by the principles of electrophilic aromatic substitution on a heterocyclic ring.

Mechanism cluster_stage1 Stage 1: C4 Bromination cluster_stage2 Stage 2: C3 Bromination Pz Pyrazole WI1 Wheland Intermediate (Resonance Stabilized) Pz->WI1 + Br+ Pz_Br4 4-Bromo-1H-pyrazole WI1->Pz_Br4 - H+ Pz_Br4_s2 4-Bromo-1H-pyrazole WI2 Wheland Intermediate (Resonance Stabilized) Pz_Br4_s2->WI2 + Br+ Pz_Br34 This compound WI2->Pz_Br34 - H+

Caption: Electrophilic substitution mechanism.

In Stage 1, the C4 carbon of pyrazole attacks the electrophilic bromine. The resulting cationic intermediate (Wheland intermediate) is resonance-stabilized, with the positive charge delocalized across the ring and onto the nitrogen atoms.[13] Subsequent loss of a proton re-establishes aromaticity, yielding the 4-bromo product.

In Stage 2, the 4-bromo intermediate is less reactive. The bromine atom at C4 deactivates the ring through its inductive effect. The incoming electrophile is directed to the C3/C5 positions, leading to the desired 3,4-dibromo product after deprotonation.

Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular WeightTypical YieldAppearance
4-Bromo-1H-pyrazoleC₃H₃BrN₂146.97 g/mol 75-85%White Solid
This compoundC₃H₂Br₂N₂225.87 g/mol 60-70%Off-white to pale yellow solid

Characterization Data for this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C5 proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of three distinct carbon signals in the aromatic region.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing two bromine atoms.

Spectroscopic data for the final product can be compared against known literature values or databases for verification.[14][15]

References

Application Notes and Protocols: A Step-by-Step Guide to Suzuki Coupling with 3,4-Dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles

Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their presence in a multitude of commercially successful pharmaceuticals and functional organic materials.[1] The ability to precisely introduce molecular complexity onto the pyrazole core is paramount for the systematic exploration of structure-activity relationships (SAR) in drug discovery and for fine-tuning the electronic properties of advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[2][3]

This guide provides a detailed, step-by-step protocol for the Suzuki coupling of 3,4-dibromo-1H-pyrazole, a versatile building block for creating diverse pyrazole derivatives. We will delve into the critical experimental parameters, the underlying mechanistic principles that govern the reaction's success, and troubleshooting strategies to overcome common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Understanding the Substrate: Reactivity of this compound

The reactivity of this compound in Suzuki coupling is influenced by several factors, including the electronic properties of the pyrazole ring and the differential reactivity of the bromine atoms at the C3 and C4 positions. The pyrazole nucleus is an electron-rich aromatic system, which can influence the oxidative addition step of the catalytic cycle.

A critical consideration is the potential for site-selectivity in the coupling reaction. In dihalogenated heterocycles, the regiochemical outcome of cross-coupling reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions.[4][5] For N-protected tribromopyrazoles, it has been observed that the first coupling reaction occurs preferentially at the 5-position, followed by the 3- and then the 4-position.[6] While this compound lacks a substituent at the 5-position, understanding the relative reactivity of the C3 and C4 halogens is crucial for achieving the desired mono- or di-arylated product.

Furthermore, the presence of the acidic N-H proton in unprotected pyrazoles can complicate the reaction. This proton can lead to the formation of pyrazolate anions in the presence of a base, which can potentially coordinate to the palladium catalyst and inhibit its activity.[7] Therefore, careful selection of the base and reaction conditions is essential when working with N-unprotected pyrazoles.

Materials and Reagents

Ensure all reagents are of appropriate purity for synthetic chemistry. Solvents should be anhydrous and reactions involving organometallic reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Substrates:

    • This compound

    • Aryl or heteroaryl boronic acid or boronate ester (e.g., phenylboronic acid)

  • Catalyst:

    • Palladium(0) source (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or a pre-formed palladium pre-catalyst such as XPhos Pd G2).[8][9]

  • Ligand (if using a simple palladium salt):

    • Triphenylphosphine (PPh₃)

    • Buchwald ligands (e.g., XPhos) are often effective for challenging couplings.[7]

  • Base:

    • Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[10][11]

  • Solvent:

    • A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or dimethylformamide (DMF)/water.[12][13]

  • Other:

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying.

    • Silica gel for column chromatography.

    • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane).

Detailed Experimental Protocol: Mono-Arylation of this compound

This protocol provides a general procedure for the selective mono-arylation of this compound. Optimization of the reaction conditions may be necessary for specific substrates.

Step 1: Reaction Setup

  • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Add the arylboronic acid (1.1-1.5 equiv.). The use of a slight excess of the boronic acid can help drive the reaction to completion.

  • Add the base (2.0-3.0 equiv.). Sodium carbonate is a common and effective choice.[12]

  • The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

Step 2: Addition of Solvent and Catalyst

  • Under a positive pressure of inert gas, add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically in the range of 0.1-0.5 M.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Under a positive flow of inert gas, add the catalyst (and ligand) to the reaction mixture.

Step 3: Reaction Monitoring

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9][12]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the substrates and the reaction conditions.

Step 4: Work-up and Purification

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Step 5: Characterization

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for Di-Arylation

To achieve di-arylation, the stoichiometry of the boronic acid and base should be increased. Typically, 2.2-3.0 equivalents of the boronic acid and 4.0-6.0 equivalents of the base are used. The reaction time may also need to be extended. It is important to monitor the reaction closely to avoid the formation of undesired side products.

Mechanism and Key Considerations

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][14]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle A Pd(0)Ln B Oxidative Addition A->B C R¹-Pd(II)Ln-X B->C D Transmetalation C->D E R¹-Pd(II)Ln-R² D->E F Reductive Elimination E->F F->A G R¹-R² F->G H R¹-X H->B I [R²-B(OR)₃]⁻ I->D J Base K R²-B(OR)₂ J->K K->I OH⁻

References

N-arylation of 3,4-Dibromo-1H-pyrazole using Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic N-Arylation of 3,4-Dibromo-1H-pyrazole via Buchwald-Hartwig Amination: A Guide for Advanced Synthesis

Abstract: The N-aryl pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The synthesis of these vital structures, particularly from versatile building blocks like this compound, demands robust and efficient methodologies. This guide provides an in-depth exploration of the Palladium-catalyzed Buchwald-Hartwig amination for the regioselective N-arylation of this compound. We delve into the mechanistic underpinnings of the catalytic cycle, offer detailed, field-tested protocols, and present a logical framework for reaction optimization to empower researchers in drug discovery and process development.

Introduction: The Strategic Value of N-Aryl Pyrazoles

N-substituted pyrazoles are privileged structures in pharmacology and agrochemistry due to their diverse biological activities.[1] The direct attachment of an aryl group to the pyrazole nitrogen atom (N-arylation) profoundly influences the molecule's steric and electronic properties, often enhancing target binding affinity and pharmacokinetic profiles. Traditional methods for creating this C–N bond, such as classical condensation reactions, frequently suffer from harsh conditions, limited substrate scope, and poor functional group tolerance.[2]

The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a mild and highly versatile alternative.[3] This cross-coupling reaction allows for the formation of C–N bonds between a wide array of aryl halides (or pseudohalides) and nitrogen nucleophiles under conditions compatible with complex molecular architectures.[3][4] For a substrate like this compound, this methodology is particularly powerful. It not only enables the crucial N-arylation step but also preserves the two bromine atoms as valuable synthetic handles for subsequent diversification through other cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck).

This document serves as a comprehensive guide to applying this transformative reaction to a key heterocyclic building block.

The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Palladium(0)/Palladium(II) redox couple.[4][5] The cycle is generally accepted to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Activation & Oxidative Addition: The cycle begins with an active L-Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst. This electron-rich Pd(0) complex undergoes oxidative addition with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.[3][5] The reactivity of the aryl halide typically follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl, although modern catalyst systems with specialized ligands can efficiently activate even robust aryl chlorides.[5]

  • Amine Coordination & Deprotonation: The pyrazole nitrogen coordinates to the Pd(II) center. A base then deprotonates the pyrazole N-H, forming a palladium-amido complex and displacing the halide ion.[4] The choice of base is critical; it must be strong enough to deprotonate the pyrazole but not so nucleophilic that it interferes with the catalyst.

  • Reductive Elimination: This is the final, product-forming step. The N-aryl bond is formed as the aryl group and the pyrazolide ligand are eliminated from the palladium center.[4][5] This step regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands is crucial as they promote this rate-limiting step.[3][6]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido [L-Pd(II)(Ar)(Pyrazole)]- PdII_Aryl->PdII_Amido Pyrazole + Base (-HX) Product N-Arylpyrazole PdII_Amido->Product Reductive Elimination Product->Pd0 Regenerates Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 Pyrazole This compound Pyrazole->PdII_Aryl Base Base Base->PdII_Aryl

Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig N-Arylation.

Core Components: A Scientist's Guide to Reagent Selection

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentKey Function & Selection RationaleRecommended Examples
Palladium Source Serves as the precatalyst that generates the active Pd(0) species. Palladacycle precatalysts are often preferred as they are air-stable and form the active catalyst rapidly and reliably.[5]Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3/G4, RuPhos Pd G3
Ligand Stabilizes the palladium center, enhances its reactivity, and crucially promotes the rate-limiting reductive elimination step. Bulky, electron-rich dialkylbiaryl phosphines are the state-of-the-art for challenging couplings.[3][6][7]Monodentate: XPhos, RuPhos, BrettPhos, t-BuXPhosBidentate: Xantphos, BINAP[4]
Base Deprotonates the pyrazole N-H to form the active nucleophile. Strong, non-nucleophilic bases are required. The choice can impact kinetics and functional group tolerance.[5]NaOt-Bu (strong, common), K₂CO₃, K₃PO₄, Cs₂CO₃ (milder, good for sensitive substrates)
Solvent Solubilizes reactants and influences reaction temperature. Anhydrous, aprotic solvents are essential. Aromatic hydrocarbons or ethers are standard choices.[5]Toluene, Dioxane, Tetrahydrofuran (THF), CPME

Expert Insight: For the N-arylation of N-H heterocycles like pyrazole, a common challenge is the lower nucleophilicity compared to alkylamines.[7] Therefore, the combination of a highly active dialkylbiaryl phosphine ligand (like XPhos or RuPhos) with a strong base (like NaOt-Bu) is often a successful starting point.

Experimental Protocol: General Procedure for N-Arylation

This protocol provides a reliable starting point for the N-arylation of this compound with a generic aryl bromide. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Materials & Equipment:

  • This compound

  • Aryl Bromide

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOt-Bu)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask or reaction vial with a stir bar

  • Standard glassware for workup and purification

  • Inert gas line (Ar or N₂)

  • Magnetic stirrer/hotplate

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1-1.2 equiv), the palladium precatalyst (1-2 mol%), and the ligand (1.2-2.4 mol% relative to Pd).

    • Causality Note: Using a slight excess of the aryl halide ensures complete consumption of the pyrazole. The ligand-to-palladium ratio is critical for catalyst stability and activity.

  • Addition of Base: Add the base (e.g., NaOt-Bu, 1.5-2.0 equiv).

    • Causality Note: The base should be handled in an inert atmosphere as it is often hygroscopic and reactive. Adding it as a solid is standard practice.

  • Inerting the Vessel: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

    • Causality Note: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation.

  • Solvent Addition: Add anhydrous toluene via syringe (typically to a concentration of 0.1-0.2 M with respect to the limiting reagent).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously.

    • Causality Note: Vigorous stirring is important, especially with heterogeneous bases like K₂CO₃, to ensure adequate mixing and reaction rates.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding water or saturated aqueous NH₄Cl.

    • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-3,4-dibromopyrazole.

Optimization & Troubleshooting

Achieving high yields requires systematic optimization. The following workflow provides a logical approach to refining reaction conditions.

Optimization_Workflow cluster_low_yield Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products start Initial Reaction (e.g., XPhos/NaOtBu/Toluene/100°C) check_yield Assess Yield & Purity start->check_yield low_yield Low Conversion check_yield->low_yield Poor side_products Side Products / Decomposition check_yield->side_products Poor success High Yield (>80%) check_yield->success Good ly_temp Increase Temperature (e.g., 110°C) low_yield->ly_temp sp_temp Lower Temperature (e.g., 80°C) side_products->sp_temp ly_ligand Screen Ligands (e.g., RuPhos, BrettPhos) ly_temp->ly_ligand ly_base Screen Bases (e.g., LHMDS) ly_ligand->ly_base ly_base->check_yield Re-evaluate sp_base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) sp_temp->sp_base sp_time Reduce Reaction Time sp_base->sp_time sp_time->check_yield Re-evaluate

Figure 2: Logical Workflow for Buchwald-Hartwig Reaction Optimization.

Common Issues and Solutions:

  • No Reaction/Low Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or poor choice of ligand/base.

    • Solution: Ensure anhydrous and anaerobic conditions. Increase the temperature. Screen a more electron-rich ligand (e.g., RuPhos) or a stronger base.[8]

  • Dehalogenation of Aryl Halide:

    • Cause: A common side reaction, particularly with electron-rich aryl halides.

    • Solution: Use a more sterically hindered ligand. Lowering the reaction temperature can sometimes mitigate this pathway.

  • Substrate Decomposition:

    • Cause: The base or temperature may be too harsh for sensitive functional groups on the aryl halide.

    • Solution: Switch to a milder base like K₃PO₄ or Cs₂CO₃ and run the reaction at a lower temperature, potentially for a longer duration.[5]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the N-arylation of this compound, providing a direct, modular, and high-yielding route to a class of compounds of immense interest in pharmaceutical research. By understanding the underlying mechanism and systematically selecting and optimizing the catalyst system, researchers can efficiently access a diverse library of N-aryl pyrazoles, accelerating the discovery of new chemical entities. The protocols and optimization strategies outlined herein provide a robust foundation for the successful application of this powerful cross-coupling technology.

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from the 3,4-Dibromo-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors (SMKIs) has revolutionized cancer therapy. Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[1][2][3] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions with the kinase hinge region make it a foundational core for numerous approved drugs, including Crizotinib, Ruxolitinib, and Erdafitinib.[1][2]

The 3,4-dibromo-1H-pyrazole derivative is a particularly powerful and versatile starting material for building diverse libraries of kinase inhibitors. Its di-halogenated structure provides two distinct, reactive handles that can be selectively functionalized through modern cross-coupling chemistry. This allows for a modular and strategic approach to inhibitor design, enabling precise control over the introduction of pharmacophores that occupy different regions of the ATP-binding pocket. This guide provides detailed protocols and the underlying scientific rationale for leveraging the this compound scaffold in the synthesis of novel kinase inhibitors.

The this compound Synthon: A Platform for Diversity

The strategic value of this compound lies in the differential reactivity of its three functionalization points: the N1-H, the C4-Bromine, and the C3-Bromine.

  • N1-H Position: This site is readily alkylated or arylated. Modification at this position is crucial for tuning physicochemical properties like solubility and cell permeability. Furthermore, it can be used to introduce a substituent that probes the solvent-exposed region of the kinase or to block a potential metabolic site.

  • C4-Bromine: This position is generally more susceptible to palladium-catalyzed cross-coupling reactions compared to the C3 position. This selective reactivity is the cornerstone of a directed synthetic strategy, allowing for the initial introduction of aryl or heteroaryl moieties that often occupy the hydrophobic pocket near the gatekeeper residue.

  • C3-Bromine: The less reactive C3-bromo position can be functionalized in a subsequent step. This position is ideal for introducing groups, such as primary or secondary amines, that act as hydrogen bond donors and acceptors to interact with the highly conserved kinase hinge region, mimicking the adenine portion of ATP.[4]

This tiered reactivity allows for a logical and efficient synthetic workflow, building complexity in a controlled manner.

G start This compound step1 N-Alkylation / Arylation (e.g., NaH, Alkyl Halide) start->step1 intermediate1 N-Substituted This compound step1->intermediate1 step2 Selective C4-Arylation (Suzuki-Miyaura Coupling) intermediate1->step2 intermediate2 N-Substituted 3-Bromo-4-Aryl-1H-pyrazole step2->intermediate2 step3 C3-Amination (Buchwald-Hartwig Amination) intermediate2->step3 final_product Final Kinase Inhibitor Scaffold step3->final_product

Figure 1: A generalized workflow for the sequential functionalization of the this compound scaffold to generate a kinase inhibitor.

Core Synthetic Strategies and Protocols

The following sections provide detailed, field-proven protocols for the key transformations required to elaborate the this compound core.

Protocol 1: N1-Alkylation of the Pyrazole Core

Principle and Rationale: The first step in many synthetic routes is the protection or functionalization of the pyrazole N1-H. This prevents unwanted side reactions in subsequent cross-coupling steps and allows for the introduction of moieties that can improve pharmacokinetic properties. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole nitrogen, forming a sodium salt that readily reacts with an alkyl halide electrophile.

Detailed Step-by-Step Protocol:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add anhydrous, inhibitor-free tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear or remain a fine suspension.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: Selective C4-Arylation via Suzuki-Miyaura Cross-Coupling

Principle and Rationale: The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for forming C-C bonds.[5] For the N-protected this compound, the C4-position is electronically favored for oxidative addition to the Pd(0) catalyst, allowing for regioselective coupling. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like debromination.[6] Microwave-assisted protocols can significantly accelerate this transformation.[6][7]

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (R-Br) pd2_boronate Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_boronate Transmetalation (Ar'-B(OR)₂ + Base) pd2_boronate->pd0 Reductive Elimination (R-Ar')

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol (Microwave-Assisted):

  • To a microwave-safe reaction vial, add the N-substituted this compound (1.0 eq), the desired arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).

  • Add a palladium catalyst/ligand system. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a more advanced catalyst system like XPhosPdG2 (2-5 mol%) with additional XPhos ligand (2-5 mol%) to prevent debromination.[6][7]

  • Add a solvent mixture, typically 1,4-dioxane and water (4:1 or 5:1 ratio), to achieve a concentration of 0.1-0.2 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-135 °C) for 15-60 minutes. Monitor pressure to ensure it remains within safe limits.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the C4-arylated pyrazole.

ParameterCondition 1 (Conventional)Condition 2 (Microwave)Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)XPhosPdG2 (3 mol%)XPhos is a bulky, electron-rich ligand that promotes reductive elimination and can suppress side reactions.[6]
Base Na₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)Stronger, non-nucleophilic bases can be more effective for challenging substrates.[8]
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)The aqueous phase is essential for the transmetalation step.
Temperature 90 °C120 °CMicrowave heating allows for rapid and uniform heating to higher temperatures, accelerating the reaction.[6]
Time 6-16 hours20-40 minutesSignificant reduction in reaction time.

Table 1: Comparison of typical reaction parameters for Suzuki-Miyaura coupling.

Protocol 3: C3-Amination via Buchwald-Hartwig Amination

Principle and Rationale: The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[9][10] After selective functionalization at C4, this reaction is employed to install a crucial amine "hinge-binder" at the C3 position. The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. The bulky, electron-rich ligands developed by Buchwald are essential for facilitating the challenging reductive elimination step that forms the C-N bond.[11]

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_amide Amide Complex pd2_amide->pd0 Reductive Elimination (Ar-NR₂')

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol:

  • To a flame-dried Schlenk tube or microwave vial, add the N-substituted 3-bromo-4-aryl-1H-pyrazole (1.0 eq) and the amine (primary or secondary, 1.2-2.0 eq).

  • Add the base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 eq). Note: These bases are highly moisture-sensitive; handle them in a glovebox.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., XPhos, RuPhos, or tBuDavePhos, 4-10 mol%).[12] Using a pre-formed catalyst like XPhosPdG3 (2-5 mol%) can be more convenient.

  • Evacuate and backfill the reaction vessel with an inert gas (Argon) three times.

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the mixture with stirring. Typical temperatures range from 80 °C to 110 °C for several hours. The reaction can also be performed efficiently using microwave irradiation.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by adding water and dilute with ethyl acetate.

  • Filter the mixture through Celite, then separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or preparative HPLC to obtain the final C3-aminated kinase inhibitor scaffold.

Characterization and Validation

All intermediates and final products must be rigorously characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure, verifying the regiochemistry of substitution, and ensuring the absence of major impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for biological screening.

Conclusion

The this compound scaffold is a powerful platform for the synthesis of kinase inhibitors. Its predictable and selective reactivity allows for the systematic and modular construction of diverse molecular architectures. By mastering sequential, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate libraries of novel compounds. The protocols and rationale outlined in this guide provide a robust framework for drug development professionals to explore new chemical space and design the next generation of targeted kinase inhibitor therapies.

References

The Strategic Application of 3,4-Dibromo-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Advantage of 3,4-Dibromo-1H-pyrazole

The pyrazole ring is a cornerstone in the architecture of modern agrochemicals, prized for its metabolic stability and the diverse biological activities it imparts to molecules.[1][2] This five-membered heterocyclic scaffold is a key component in a multitude of commercially successful fungicides, insecticides, and herbicides.[2] Within the vast library of pyrazole-based building blocks, this compound emerges as a particularly strategic starting material for the synthesis of novel agrochemicals. Its unique substitution pattern offers a versatile platform for regioselective functionalization, enabling the precise construction of complex molecular architectures with enhanced biological efficacy.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the mechanistic principles that govern its reactivity and present detailed protocols for the synthesis of key agrochemical classes, empowering researchers to leverage this versatile building block in their discovery and development programs.

The Chemical Versatility of this compound: A Tale of Two Bromines

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. The bromine at the 3-position and the bromine at the 4-position exhibit distinct electronic and steric environments, allowing for selective chemical transformations. This regioselectivity is the key to unlocking the full potential of this molecule.

The bromine atoms on the pyrazole ring are excellent leaving groups, making the molecule highly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide variety of functional groups, a critical strategy in the optimization of biological activity.[3]

Application in Fungicide Synthesis: The Rise of Pyrazole Carboxamides

Pyrazole carboxamides represent a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[4][5] The synthesis of these potent antifungals often relies on the strategic use of brominated pyrazole intermediates.

Synthesis of a Key Intermediate: 4-Bromo-1H-pyrazole-3-carboxylic Acid

A crucial precursor for many pyrazole-based fungicides is 4-bromo-1H-pyrazole-3-carboxylic acid. While not directly synthesized from this compound in a single step, understanding its preparation from related brominated pyrazoles provides valuable context for the synthetic strategies involving di-brominated starting materials. A common approach involves the oxidation of a methyl group at the 3-position of a 4-bromopyrazole.[6]

Conceptual Synthetic Workflow:

Start This compound Intermediate1 Selective Lithiation/Carboxylation at C4 Start->Intermediate1 1. n-BuLi 2. CO2 Intermediate2 4-Bromo-1H-pyrazole-3-carboxylic acid Intermediate1->Intermediate2 Work-up Final_Product Pyrazole Carboxamide Fungicide Intermediate2->Final_Product Amide Coupling

Caption: Conceptual workflow for the synthesis of pyrazole carboxamide fungicides from this compound.

Protocol: Synthesis of a Novel Pyrazole-4-Carboxamide Fungicide Candidate

This protocol outlines the synthesis of a novel pyrazole-4-carboxamide, a class of compounds that has shown significant fungicidal activity.[4] The synthesis starts with the selective functionalization of this compound.

Step 1: Selective Carboxylation of this compound

  • Rationale: This step aims to introduce a carboxylic acid group at the 4-position of the pyrazole ring, a key functional handle for subsequent amide coupling. This can be achieved through a regioselective metal-halogen exchange followed by quenching with carbon dioxide. The bromine at the 4-position is generally more susceptible to lithiation than the one at the 3-position.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-1H-pyrazole-4-carboxylic acid.

Step 2: Amide Coupling to Form the Pyrazole-4-Carboxamide

  • Rationale: The newly synthesized carboxylic acid is coupled with a desired aniline derivative to form the final carboxamide product. Thionyl chloride is used to activate the carboxylic acid by converting it to the more reactive acyl chloride.

  • Procedure:

    • Reflux a solution of 3-bromo-1H-pyrazole-4-carboxylic acid (1 equivalent) in thionyl chloride for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acyl chloride in anhydrous dichloromethane.

    • Add the desired aniline (1 equivalent) and triethylamine (1.2 equivalents) and stir at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the target pyrazole-4-carboxamide.

Compound Target Fungus EC50 (µg/mL) Reference
8jAlternaria solani3.06[4]
8dFusarium oxysporum>90% inhibition at 100 µg/mL[4]

Application in Insecticide Synthesis: Building Blocks for Diamide Insecticides

The diamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole, acts on insect ryanodine receptors.[7] The synthesis of these complex molecules relies on a key pyrazole intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. While direct synthesis from this compound is not the primary route, the selective functionalization of a dibromopyrazole scaffold is a highly relevant strategy for accessing this critical precursor.

Strategic Synthesis of the Core Pyrazole Intermediate

A plausible synthetic strategy involves the N-arylation of this compound followed by regioselective carboxylation.

Synthetic Rationale Workflow:

Start This compound Intermediate1 N-Arylation with 2,3-dichloropyridine Start->Intermediate1 Intermediate2 1-(3-chloro-2-pyridinyl)- This compound Intermediate1->Intermediate2 Intermediate3 Selective Carboxylation at C5 Intermediate2->Intermediate3 Metal-Halogen Exchange & Carboxylation Final_Product 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid Intermediate3->Final_Product

Caption: Retrosynthetic analysis for the preparation of a key diamide insecticide intermediate from this compound.

Protocol: Synthesis of a Diamide Insecticide Precursor

This protocol describes a conceptual pathway for the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid from this compound.

Step 1: N-Arylation of this compound

  • Rationale: This step introduces the pyridinyl moiety onto the pyrazole nitrogen. A base is used to deprotonate the pyrazole, making it nucleophilic for reaction with 2,3-dichloropyridine.

  • Procedure:

    • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Add 2,3-dichloropyridine (1.2 equivalents) and heat the mixture at 100 °C for 12 hours.

    • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(3-chloro-2-pyridinyl)-3,4-dibromo-1H-pyrazole.

Step 2: Regioselective Carboxylation

  • Rationale: This step introduces the carboxylic acid group at the 5-position. A metal-halogen exchange at the 4-position followed by carboxylation is a potential route.

  • Procedure:

    • Dissolve 1-(3-chloro-2-pyridinyl)-3,4-dibromo-1H-pyrazole (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 equivalents) and stir for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous work-up as described in the fungicide protocol to isolate the desired carboxylic acid.

Insecticide Mode of Action Key Intermediate
ChlorantraniliproleRyanodine Receptor Activator3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
CyantraniliproleRyanodine Receptor Activator3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Application in Herbicide Synthesis

The pyrazole scaffold is also present in various herbicides. The ability to introduce different substituents at the 3- and 4-positions of the pyrazole ring through the selective functionalization of this compound opens up avenues for the discovery of novel herbicidal compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds and introducing aryl or heteroaryl moieties that can enhance herbicidal activity.

General Strategy for Herbicide Synthesis:

Start This compound Intermediate1 Selective Suzuki Coupling at C4 Start->Intermediate1 ArB(OH)2, Pd catalyst, Base Intermediate2 3-Bromo-4-aryl-1H-pyrazole Intermediate1->Intermediate2 Final_Product Further Functionalization/ Herbicidal Compound Intermediate2->Final_Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,4-Dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1] The ability to precisely introduce diverse substituents onto the pyrazole ring is paramount for tuning the biological activity and material properties of these compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile synthetic tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a modular approach to construct complex molecular architectures under relatively mild conditions.[2][3]

3,4-Dibromo-1H-pyrazole is a particularly attractive starting material, offering two distinct points for functionalization. The differential reactivity of the bromine atoms at the C3 and C4 positions presents both a challenge and an opportunity for the selective synthesis of mono- and di-substituted pyrazole derivatives. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—as applied to this compound. We will delve into the principles of regioselectivity, provide detailed experimental protocols, and offer insights into reaction optimization for researchers, scientists, and drug development professionals.

Understanding Regioselectivity in the Cross-Coupling of this compound

The key to successfully employing this compound in synthesis lies in controlling the regioselectivity of the cross-coupling reaction. The relative reactivity of the C3-Br and C4-Br bonds is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

Generally, in palladium-catalyzed cross-coupling reactions of dihaloheteroarenes, the more electron-deficient and less sterically hindered position is favored for oxidative addition to the palladium(0) catalyst. In the case of this compound, the C4 position is often considered more reactive, particularly in Suzuki-Miyaura couplings.[4][5] However, this selectivity is not absolute and can be manipulated by judicious choice of:

  • N-Protecting Group: The nature of the substituent on the pyrazole nitrogen can influence the electronic properties and steric environment of the C3 and C5 positions, thereby indirectly affecting the reactivity of the C3-Br and C4-Br bonds.

  • Palladium Catalyst and Ligand: The choice of the palladium precatalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands can favor coupling at the less sterically hindered position.[6] Ligand choice can sometimes even reverse the inherent selectivity of the substrate.[7]

  • Reaction Conditions: Parameters such as the base, solvent, and temperature can all play a role in modulating the regioselectivity of the coupling reaction.

By carefully tuning these parameters, chemists can achieve selective mono-functionalization at either the C3 or C4 position, or proceed with a di-substitution to generate 3,4-disubstituted pyrazoles.

Application Notes and Protocols

The following sections provide detailed protocols for the most common palladium-catalyzed cross-coupling reactions applied to this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C(sp²)–C(sp²) bonds due to the stability and low toxicity of the boronic acid coupling partners.[2] This reaction is particularly well-suited for the synthesis of 4-aryl- and 3,4-diaryl-1H-pyrazoles.

General Workflow for Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification Start Combine this compound, boronic acid, base, and solvent in a reaction vessel. Degas Degas the mixture (e.g., Ar bubbling). Start->Degas Add_Pd Add Palladium Catalyst (e.g., Pd(PPh₃)₄). Degas->Add_Pd Heat Heat the reaction mixture (e.g., 90-110 °C). Add_Pd->Heat Monitor Monitor reaction progress (TLC, LC-MS). Heat->Monitor Quench Cool and quench the reaction. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify End Obtain purified coupled product. Purify->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Regioselective Mono-Arylation at the C4-Position

This protocol is designed to favor the selective coupling at the more reactive C4 position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add 1,4-dioxane and water to the tube via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C for 6-12 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-bromo-1H-pyrazole.[8]

Protocol 2: Di-Arylation of this compound

To achieve double coupling, an excess of the boronic acid and a higher catalyst loading are typically required.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water.

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography to yield the 3,4-diaryl-1H-pyrazole.

Reaction Catalyst System Base Solvent Temp (°C) Typical Yield
Mono-arylation (C4) Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9060-85%
Di-arylation Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O120-150 (MW)50-75%
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl halides, providing access to a wide range of alkynyl-substituted pyrazoles.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11]

Catalytic Cycles in Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Br-Pd(II)L₂-Pyrazole Pd0->PdII_Aryl Oxidative Addition (3,4-Dibromopyrazole) PdII_Alkynyl Alkynyl-Pd(II)L₂-Pyrazole PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Alkynyl-Pyrazole PdII_Alkynyl->Product CuX Cu(I)X Cu_Acetylide Cu(I)-Acetylide Cu_Acetylide->PdII_Aryl Provides Alkynyl Group Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_Acetylide + Cu(I)X, Base Base Base (e.g., Et₃N)

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3: Copper-Catalyzed Sonogashira Coupling

This is a classic Sonogashira protocol effective for a range of terminal alkynes.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the alkynyl-pyrazole.[12]

Protocol 4: Copper-Free Sonogashira Coupling

To avoid issues with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts, a copper-free protocol can be employed.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous Dioxane (10 mL)

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound, Pd(OAc)₂, and P(t-Bu)₃ to a vial.

  • Add anhydrous, degassed dioxane, followed by DIPEA.

  • Add the terminal alkyne.

  • Seal the vial and stir the mixture at room temperature to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work up and purify as described in Protocol 3.[13]

Reaction Catalyst System Base Solvent Temp (°C) Typical Yield
Cu-Catalyzed PdCl₂(PPh₃)₂ / CuIEt₃NDMF60-8070-90%
Cu-Free Pd(OAc)₂ / P(t-Bu)₃DIPEADioxaneRT-5065-85%
Heck Reaction: Vinylation of the Pyrazole Core

The Heck reaction allows for the formation of C-C bonds between an aryl halide and an alkene, leading to the synthesis of vinyl-substituted pyrazoles.

Protocol 5: Jeffery-Heck Conditions

These conditions are often effective for heteroaryl bromides and can sometimes be performed in aqueous media.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene, Butyl acrylate) (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Water (1 mL)

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, K₂CO₃, and TBAB.

  • Add DMF and water.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[3] This reaction is invaluable for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Protocol 6: Amination with a Biarylphosphine Ligand

Modern catalyst systems utilizing bulky biarylphosphine ligands are highly effective for the amination of heteroaryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound and a stir bar.

  • Seal the vial with a septum cap, remove from the glovebox, and add toluene and the amine via syringe.

  • Heat the reaction mixture to 80-110 °C for 4-16 hours under an argon atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.[14][15]

Reaction Catalyst System Base Solvent Temp (°C) Typical Yield
Heck Reaction Pd(OAc)₂ / TBABK₂CO₃DMF/H₂O100-12050-70%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOt-BuToluene80-11060-90%

Conclusion

Palladium-catalyzed cross-coupling reactions offer a robust and highly adaptable platform for the functionalization of this compound. By carefully selecting the appropriate reaction type—Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig—and fine-tuning the reaction conditions, researchers can access a vast array of novel pyrazole derivatives. The ability to control the regioselectivity of these transformations opens the door to the synthesis of both mono- and di-substituted pyrazoles with high precision, facilitating the exploration of new chemical space in drug discovery and materials science. The protocols provided herein serve as a comprehensive guide for the practical application of these powerful synthetic methods.

References

Application Notes & Protocols: A Guide to the Regioselective Functionalization of the 3,4-Dibromo-1H-pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] The 3,4-dibromo-1H-pyrazole derivative, in particular, serves as a versatile and powerful building block, offering two distinct and addressable bromine-substituted carbon centers for sequential and regioselective elaboration. However, controlling the site of functionalization (C3, C4, or the yet unsubstituted C5) presents a significant synthetic challenge that requires a nuanced understanding of the substrate's electronic properties and the careful selection of reaction conditions. This guide provides an in-depth analysis of field-proven strategies for the regioselective functionalization of the this compound core, moving beyond simple procedural lists to explain the underlying principles that govern selectivity. We will explore directed metalation, selective metal-halogen exchange, and transition-metal-catalyzed cross-coupling reactions, offering detailed protocols and expert insights to empower researchers in drug discovery and chemical synthesis.

The Strategic Landscape: Understanding the Pyrazole Core

The reactivity of the pyrazole ring is complex. It is an electron-rich five-membered heterocycle with two adjacent nitrogen atoms: an acidic, pyrrole-like N1 and a basic, pyridine-like N2.[4] In its unsubstituted form, the C4 position is the most nucleophilic and prone to electrophilic substitution, while the C3 and C5 positions are more electrophilic.[4][5] The introduction of two bromine atoms at the C3 and C4 positions drastically alters this landscape:

  • Increased Acidity: The electron-withdrawing effect of the bromine atoms increases the acidity of the N-H proton, making N-protection a common prerequisite for subsequent C-H metalation or base-sensitive reactions.

  • Activated C-Br Bonds: Both the C3-Br and C4-Br bonds are activated for metal-halogen exchange and oxidative addition in cross-coupling catalysis.

  • Steric and Electronic Differentiation: The C3 and C4 positions are electronically and sterically distinct. The C3 position is adjacent to two nitrogen atoms, making it more electron-deficient, while the C4 position is less sterically hindered. This differentiation is the key to achieving regioselectivity.

Our strategic approach, therefore, depends on which position we wish to functionalize first. The following workflow outlines the primary decision points.

G cluster_c5 C5 Functionalization cluster_c3c4 C3/C4 Functionalization start This compound protect N-Protection (e.g., -SO2Ph, -Tr, -SEM) start->protect c5_metal Directed ortho-Metalation (DoM) n-BuLi or LDA protect->c5_metal Target C5 c3c4_select Choose Strategy protect->c3c4_select Target C3/C4 c5_product 5-Substituted-3,4-dibromopyrazole c5_metal->c5_product mh_exchange Metal-Halogen Exchange c3c4_select->mh_exchange cross_coupling Cross-Coupling (Suzuki, Sonogashira, etc.) c3c4_select->cross_coupling c3_product 3-Substituted-4-bromopyrazole mh_exchange->c3_product c4_product 4-Substituted-3-bromopyrazole mh_exchange->c4_product cross_coupling->c3_product cross_coupling->c4_product

Figure 1: Strategic workflow for functionalizing the this compound core.

Strategy I: C5-Functionalization via Directed ortho-Metalation (DoM)

To functionalize the C5 position while preserving the valuable bromine atoms at C3 and C4, Directed ortho-Metalation (DoM) is the strategy of choice.[6][7] This method relies on an N1-substituent that can act as a Directed Metalation Group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent C5 position.

The Causality Behind the Choice: The phenylsulfonyl group (-SO2Ph) is an excellent DMG for this purpose. Its strong electron-withdrawing nature significantly acidifies the C5 proton, and the sulfonyl oxygens chelate the lithium cation, positioning the base for regioselective proton abstraction. This kinetically controlled process is highly efficient and selective for the C5 position.[8]

Figure 2: Mechanism of C5-lithiation directed by a phenylsulfonyl group.
Protocol 2.1: C5-Iodination of N-Phenylsulfonyl-3,4-dibromo-1H-pyrazole

This protocol is adapted from the work of Heinisch et al. and demonstrates the selective functionalization at C5.[8]

Materials:

  • N-Phenylsulfonyl-3,4-dibromo-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-phenylsulfonyl-3,4-dibromo-1H-pyrazole (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 5-lithio derivative is typically observed.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated pyrazole solution at -78 °C.

  • Warm-up & Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel. Add saturated aqueous Na₂S₂O₃ to quench any remaining iodine (color change from brown to colorless). Extract the aqueous layer with EtOAc (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3,4-dibromo-5-iodo-1-(phenylsulfonyl)pyrazole. The phenylsulfonyl group can be subsequently removed under alkaline conditions (e.g., NaOH in MeOH/H₂O) to yield the free 1H-pyrazole.

Strategy II: Differentiating C3-Br and C4-Br via Cross-Coupling

With the C5 position addressed, the primary challenge becomes the selective functionalization of either the C3-Br or C4-Br bond. Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation.[5] Regioselectivity is achieved by exploiting the subtle electronic and steric differences between the two positions, which can be modulated by the choice of catalyst, ligand, and reaction conditions.

General Principles of Selectivity:

  • Steric Hindrance: The C4 position is less sterically hindered than the C3 position. Catalytic systems employing bulky phosphine ligands often favor oxidative addition at the more accessible C4-Br bond.

  • Electronic Effects: The C3-Br bond is generally considered more electron-deficient due to its proximity to both ring nitrogens, which can make it more susceptible to oxidative addition with certain electron-rich palladium(0) catalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrazole core and various aryl or vinyl boronic acids/esters.[9][10][11][12] Achieving regioselectivity often requires careful screening of conditions.

Comparative Data for Suzuki-Miyaura Coupling

EntryN-Protecting GroupSubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Result (Yield)Ref.
1Trityl3,4-DibromoPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄1,4-Dioxane/H₂O100Selective coupling at C4 (75%)[9]
2SEM3,4-DibromoPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O90Mixture of C3 and C4 products-
3-H (unprotected)4-BromopyrazoleP1 (XPhos precat.) (3)-K₃PO₄1,4-Dioxane/H₂O1004-Arylpyrazole (86%)[9]
4Methyl3-Bromo-4-arylPd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O853,4-Diarylpyrazole (>80%)[13]

Note: Data is representative and compiled from typical conditions reported for similar heterocyclic systems. Specific yields are highly substrate-dependent.

The data suggests that bulky ligands like XPhos can impart selectivity for the less hindered C4 position. Sequential coupling is also feasible; after selectively functionalizing C4, a different, often more forcing, set of conditions can be used to couple the remaining C3-Br.[13]

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C4-Position

Materials:

  • N-Trityl-3,4-dibromo-1H-pyrazole

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • XPhos (10 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a microwave vial or Schlenk tube, add N-trityl-3,4-dibromo-1H-pyrazole (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%).

  • Degassing: Seal the vessel and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 100 °C in an oil bath or using a microwave reactor for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with EtOAc and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-trityl-4-aryl-3-bromo-1H-pyrazole.

Sonogashira Coupling

The Sonogashira coupling is used to install alkyne moieties, creating a C(sp²)-C(sp) bond.[14][15][16] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed to avoid the common side reaction of alkyne homocoupling.[17] Selectivity between C3-Br and C4-Br is often less pronounced than in Suzuki couplings and can be highly dependent on the specific substrate and catalyst system.

Buchwald-Hartwig Amination

This powerful reaction forms C-N bonds, allowing for the introduction of primary or secondary amines onto the pyrazole core.[18][19][20][21] The choice of ligand is critical for success and regioselectivity. Bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, RuPhos) are often required to facilitate the catalytic cycle, especially with less reactive aryl bromides.[22] Similar to Suzuki coupling, steric factors often dominate, leading to a preference for amination at the C4 position.

Advanced Strategy: The Halogen Dance Reaction

The "Halogen Dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[23][24][25] While less common than cross-coupling, it represents a sophisticated method for isomerizing halogenated heterocycles. In the context of a 3-substituted-4-bromopyrazole, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially induce migration of the bromine from C4 to C5, furnishing a 3-substituted-5-bromopyrazole.

Plausible Mechanism:

  • Deprotonation: LDA deprotonates the most acidic ring position, likely C5, to form a lithiated intermediate.

  • Halogen Migration: An equilibrium is established where the bromine atom at C4 is transferred to the lithiated C5 position. This process may involve complex intermediates.

  • Protonation: Quenching the reaction with a proton source traps the thermodynamically favored isomer.

This strategy offers a non-obvious pathway to pyrazole isomers that may be difficult to access through direct synthesis.[26][27]

Figure 3: Conceptual pathway for a halogen dance reaction on a pyrazole core.

Conclusion

The this compound core is a scaffold of immense potential, unlocked through a systematic and knowledge-driven approach to its functionalization. Regioselectivity is not a matter of chance but a direct consequence of strategic choices. By leveraging N-sulfonyl-directed metalation, chemists can cleanly access the C5 position. For the C3 and C4 positions, the judicious selection of sterically demanding ligands in palladium-catalyzed cross-coupling reactions provides a reliable handle to favor the more accessible C4 position first, opening the door for subsequent, sequential functionalization. These foundational strategies, complemented by advanced concepts like the halogen dance, provide a comprehensive toolbox for the rational design and synthesis of complex, highly substituted pyrazole derivatives for applications across the chemical sciences.

References

Application Note: Strategic Use of 3,4-Dibromo-1H-pyrazole for the Modular Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine and appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] This application note provides a detailed guide for the synthesis of highly substituted pyrazolo[3,4-b]pyridine frameworks utilizing 3,4-dibromo-1H-pyrazole as a versatile and strategically valuable starting material. We present a modular, two-stage cross-coupling strategy followed by a cyclization/annulation reaction, affording precise control over substituent placement. This guide explains the causal mechanisms behind the regioselective functionalization and provides detailed, field-proven protocols for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of this compound

The pyrazolo[3,4-b]pyridine system is a cornerstone in the development of targeted therapeutics, including inhibitors for Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[3][4] Its value stems from its structural analogy to purine bases, allowing it to form key hydrogen bonding interactions within enzyme active sites.[5]

A primary challenge in synthesizing libraries of these compounds is achieving diverse and controlled substitution patterns on the bicyclic core. The use of this compound as a starting material offers a powerful solution. The two bromine atoms serve as orthogonal synthetic handles for sequential, palladium-catalyzed cross-coupling reactions, enabling the introduction of different chemical moieties at the C3 and C4 positions in a controlled manner. This modular approach is paramount for systematic structure-activity relationship (SAR) studies.

This guide details a three-step synthetic sequence:

  • Step A: Regioselective Sonogashira Coupling at the more reactive C3-position.

  • Step B: Suzuki-Miyaura Coupling at the remaining C4-position.

  • Step C: Annulation to construct the fused pyridine ring.

The Principle of Regioselective Functionalization

The success of this synthetic strategy hinges on the differential reactivity of the C3 and C4 positions of the pyrazole ring.

  • Electronic Properties of the Pyrazole Ring: The pyrazole ring is an electron-rich heterocycle. However, the electron density is not uniform. The C4 position is known to be the most electron-rich and is thus more susceptible to electrophilic aromatic substitution.[4][6] Conversely, the C3 and C5 positions are flanked by nitrogen atoms, rendering them more electron-deficient.[7][8]

  • Implications for Cross-Coupling: The rate-determining step for many palladium-catalyzed cross-coupling reactions, including the Sonogashira and Suzuki-Miyaura reactions, is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is generally favored at more electron-deficient carbon centers. Therefore, in this compound, the C-Br bond at the C3 position is more susceptible to oxidative addition than the C-Br bond at the more electron-rich C4 position.[8]

This inherent electronic bias allows for a regioselective first coupling at the C3 position under carefully controlled conditions, leaving the C4-bromo substituent intact for a subsequent, distinct coupling reaction.

Synthetic Workflow Overview

The overall synthetic pathway is designed for modularity, allowing for the introduction of diverse R¹ and R² groups.

G A This compound B Step A: Regioselective Sonogashira Coupling (C3-Position) A->B C 3-Alkynyl-4-bromo-1H-pyrazole Intermediate B->C D Step B: Suzuki-Miyaura Coupling (C4-Position) C->D E 3-Alkynyl-4-aryl-1H-pyrazole Intermediate D->E F Step C: Pyridine Ring Annulation E->F G Final Product: Substituted Pyrazolo[3,4-b]pyridine F->G

Figure 1: Modular workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocols

Important Note: All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.

Protocol 1: Regioselective C3-Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne to the C3 position of this compound. The NH of the pyrazole should be protected prior to coupling to improve solubility and prevent side reactions. A para-methoxybenzyl (PMB) group is used here as it is robust yet readily cleavable.

A. N-Protection of this compound:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add PMB-Cl (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield 1-(4-methoxybenzyl)-3,4-dibromo-1H-pyrazole.

B. Sonogashira Coupling:

  • To a flame-dried Schlenk flask, add the N-PMB-protected this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) as the solvent and base (approx. 0.1 M solution).

  • Add the terminal alkyne (R¹, 1.2 eq.) via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 3-alkynyl-4-bromo-1-(4-methoxybenzyl)-1H-pyrazole intermediate.

Causality: Using milder conditions (lower temperature and shorter reaction time) favors the selective reaction at the more activated C3-position. The combination of Pd(PPh₃)₂Cl₂ and CuI is a classic catalyst system for Sonogashira couplings.[9][10][11]

G cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII R-Br-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_alkyne R-Pd(II)L₂(C≡CR¹) PdII->PdII_alkyne Transmetalation (from Cu-acetylide) PdII_alkyne->Pd0 Reductive Elimination G Product R-C≡CR¹ CuX CuX Cu_acetylide CuC≡CR¹ Cu_acetylide->CuX Transmetalation (to Palladium) Alkyne HC≡CR¹ Alkyne->Cu_acetylide Base

Figure 2: Simplified catalytic cycles for the Sonogashira reaction.

Protocol 2: C4-Suzuki-Miyaura Coupling

This protocol functionalizes the remaining C4-bromo position. More forcing conditions may be required compared to the first coupling due to the lower reactivity of this position.

  • In a microwave vial, combine the 3-alkynyl-4-bromo-1-(PMB)-1H-pyrazole intermediate (1.0 eq.), the desired aryl- or heteroarylboronic acid (R², 1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (3.0 eq.).

  • Add the palladium catalyst. For this less reactive position, a catalyst system with a bulky, electron-rich phosphine ligand is recommended, such as Pd(dppf)Cl₂ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and XPhos (0.1 eq.).[5][12]

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The solution should be approximately 0.1 M.

  • Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, use conventional heating at 90-100 °C for 8-16 hours. Monitor by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to obtain the fully substituted 3-alkynyl-4-aryl-1-(PMB)-1H-pyrazole.

Causality: The use of a more active catalyst system (e.g., with dppf or biarylphosphine ligands) and higher temperatures is necessary to overcome the higher activation energy for oxidative addition at the more electron-rich C4 position.[13][14] Microwave irradiation significantly accelerates the reaction, reducing side product formation.[15]

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ Pd₂(dba)₃ / SPhos
Base Na₂CO₃K₃PO₄ Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂O DMF
Temperature 100 °C (Conv.)120 °C (MW) 110 °C (Conv.)
Typical Yield ModerateGood to Excellent Good
Table 1: Representative conditions for Suzuki-Miyaura coupling at the C4-position.
Protocol 3: Deprotection and Friedländer-Type Annulation

This final step involves the removal of the PMB protecting group and the subsequent acid-catalyzed cyclization to form the pyrazolo[3,4-b]pyridine core. This is analogous to a Friedländer annulation, which constructs a pyridine ring from an ortho-amino carbonyl compound.[16][17][18]

  • Dissolve the 3-alkynyl-4-aryl-1-(PMB)-1H-pyrazole intermediate (1.0 eq.) in trifluoroacetic acid (TFA) at room temperature.

  • Stir the mixture for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Carefully concentrate the TFA under reduced pressure.

  • To the crude deprotected pyrazole, add a protic solvent like ethanol or acetic acid.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (0.2 eq.).

  • Heat the mixture to reflux (80-120 °C) for 6-12 hours. The intramolecular 6-endo-dig cyclization of the pyrazole N-H onto the alkyne, followed by tautomerization, forms the aromatic pyridine ring.[12]

  • After cooling, neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to yield the final 3-substituted-4-aryl-1H-pyrazolo[3,4-b]pyridine.

Causality: The strong acid (TFA) cleaves the acid-labile PMB group. The subsequent addition of a protic acid protonates the alkyne, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the pyrazole nitrogen to initiate the cyclization cascade.[12]

Conclusion

The strategic use of this compound as a starting material provides an exceptionally modular and efficient route to medicinally relevant pyrazolo[3,4-b]pyridine scaffolds. By understanding and exploiting the inherent electronic differences between the C3 and C4 positions, researchers can achieve regioselective, sequential functionalization through well-established Sonogashira and Suzuki-Miyaura cross-coupling reactions. The protocols outlined in this guide are robust and adaptable, providing a solid foundation for the synthesis of diverse compound libraries for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3,4-Dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3,4-Dibromo-1H-pyrazole. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments. The pyrazole core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is a critical skill. This guide moves beyond simple protocols to explain the underlying principles governing reaction success, with a focus on the unique challenges posed by this di-halogenated, N-H active substrate.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the Suzuki coupling of this compound, providing a foundational understanding for planning your experiments.

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: For a new substrate, it is always best to begin with a set of reliable, well-established conditions before proceeding to extensive optimization. Heteroaryl halides, especially those with potentially coordinating nitrogen atoms, benefit from robust catalyst systems.[1][2] A general starting point is outlined in the table below.

Parameter Recommendation Rationale
Palladium Precatalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₄ is a classic, effective catalyst. Pd(dppf)Cl₂ often shows greater stability and scope for heteroaromatic substrates.[3][4]
Catalyst Loading 3–5 mol%A sufficient loading to ensure reasonable reaction rates without being wasteful. Higher loadings may be needed for very challenging couplings.[5]
Boronic Acid/Ester 1.1–1.5 equivalentsA slight excess is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.[5]
Base K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)K₂CO₃ is a standard, effective base. K₃PO₄ is stronger and can be beneficial for less reactive substrates or when using boronate esters.[6][7]
Solvent System 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)The aqueous component is essential for the activity of inorganic bases and facilitates the transmetalation step.[8][9]
Temperature 80–100 °CThis temperature range is typically sufficient to promote oxidative addition and other steps in the catalytic cycle without causing significant thermal degradation.[10]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) active species is sensitive to oxygen, which can cause catalyst deactivation and promote unwanted side reactions like homocoupling.[8]

Q2: How can I control regioselectivity? Which bromine is more reactive, the one at C3 or C4?

A2: Controlling regioselectivity is the central challenge with this substrate. In polyhalogenated heteroaromatics, the site of the initial coupling is primarily governed by the intrinsic electronic properties of the carbon atoms, with the C-X bond at the more electrophilic (electron-deficient) position reacting first.[3][4] For the pyrazole ring, the C3 and C5 positions are generally more electron-deficient than the C4 position due to the influence of the two nitrogen atoms. Therefore, under kinetically controlled conditions (e.g., lower temperatures), the C3-Br bond is expected to be more reactive towards oxidative addition with the Pd(0) catalyst. Achieving high selectivity for mono-arylation at the C3 position is feasible by carefully controlling stoichiometry and reaction time.

References

Technical Support Center: Overcoming Low Yields in the N-arylation of 3,4-Dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 3,4-dibromo-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve higher yields and selectivity in your experiments.

Introduction: The Challenge of N-aryl-3,4-dibromopyrazoles

N-aryl-3,4-dibromopyrazoles are valuable building blocks in medicinal chemistry and materials science. However, their synthesis via N-arylation of this compound is often plagued by low yields and the formation of undesired side products. The presence of two electron-withdrawing bromine atoms deactivates the pyrazole ring, making it a less effective nucleophile. Furthermore, the unsymmetrical nature of the pyrazole core introduces the challenge of regioselectivity, with arylation possible at either the N1 or N2 position.

This guide provides a structured approach to troubleshooting these issues, drawing upon established principles of cross-coupling chemistry and insights from relevant literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-arylation of this compound in a question-and-answer format.

Q1: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I improve the yield?

Low or no conversion is a common issue, often stemming from suboptimal reaction conditions for this electron-deficient pyrazole.

Potential Causes and Solutions:

  • Inadequate Catalyst System: The choice of catalyst and ligand is critical. For this challenging substrate, a highly active catalytic system is necessary.

    • Palladium-Catalyzed (Buchwald-Hartwig) Amination: This is often the go-to method for forming C-N bonds with a broad substrate scope.[1]

      • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuBrettPhos. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2]

    • Copper-Catalyzed (Ullmann) Condensation: A classical and often cost-effective alternative. Modern protocols utilize ligands to improve efficiency and lower reaction temperatures.[3]

      • Recommendation: Diamine ligands, such as N,N'-dimethylethylenediamine, have been shown to be effective in the copper-catalyzed N-arylation of pyrazoles.[4][5][6][7][8] 1,10-Phenanthroline can also significantly accelerate the reaction.[9]

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the pyrazole, and its strength can significantly impact the reaction outcome.

    • Recommendation: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[10] For Ullmann condensations, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[11] If your substrate is base-sensitive, a weaker base like potassium phosphate (K₃PO₄) may be a better choice.

  • Suboptimal Solvent and Temperature:

    • Recommendation: Anhydrous, aprotic polar solvents such as dioxane, toluene, or DMF are generally preferred. Ensure your solvent is thoroughly degassed to prevent catalyst deactivation. The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A typical starting point is 80-110 °C.

Experimental Workflow for Troubleshooting Low Conversion:

troubleshooting_low_conversion start Low or No Product Formation catalyst Optimize Catalyst System start->catalyst base Screen Different Bases catalyst->base If still low yield solvent_temp Adjust Solvent and Temperature base->solvent_temp If still low yield outcome Improved Yield solvent_temp->outcome

Caption: A decision tree for troubleshooting low yields.

Q2: I am getting a mixture of N1 and N2 arylated isomers. How can I improve the regioselectivity?

Controlling the regioselectivity of N-arylation in unsymmetrical pyrazoles is a significant challenge.[6] The outcome is often a delicate balance of steric and electronic effects.

Factors Influencing Regioselectivity and Strategies for Control:

  • Steric Hindrance:

    • On the Pyrazole: The 3-bromo substituent is adjacent to the N2 position, creating some steric hindrance.

    • On the Arylating Agent: A bulkier arylating agent (e.g., with ortho substituents) will preferentially react at the less sterically hindered N1 position.

    • Ligand Choice: Bulky ligands on the metal catalyst can also influence the regioselectivity by creating a more sterically demanding environment around the metal center.[12]

  • Electronic Effects:

    • The two bromine atoms are electron-withdrawing, which reduces the nucleophilicity of both nitrogen atoms. The relative electron density at N1 and N2 can be influenced by the solvent and the nature of the counterion from the base.

Strategies to Enhance N1-Selectivity:

  • Utilize a Bulky Arylating Agent: If your synthetic route allows, using an aryl halide or boronic acid with a substituent in the ortho position can significantly favor N1 arylation.

  • Employ Bulky Phosphine Ligands: In Palladium-catalyzed reactions, ligands like XPhos or other bulky biaryl phosphines can enhance selectivity for the less hindered nitrogen.

  • Protecting Groups: While adding steps to your synthesis, a removable protecting group at the N1 position can direct arylation to N2, or a bulky protecting group at a C5 substituent (if present) could direct to N1.

Strategies to Enhance N2-Selectivity:

Achieving high N2 selectivity can be more challenging due to the steric hindrance from the 3-bromo substituent.

  • Less Bulky Arylating Agents: Using a smaller arylating agent may reduce the steric bias towards N1.

  • Ligand Tuning: Experiment with less bulky ligands in your catalytic system.

  • Directed Arylation: In some cases, a directing group on the pyrazole can be used to favor arylation at a specific nitrogen.[13]

Q3: I am observing significant amounts of dehalogenated pyrazole as a side product. How can I minimize this?

Dehalogenation, the replacement of a bromine atom with a hydrogen, is a common side reaction in cross-coupling chemistry, particularly with electron-deficient aryl halides.

Potential Causes and Mitigation Strategies:

  • Source of Hydride: The hydride source is often the solvent (e.g., alcohols, water), the base, or even the phosphine ligand.

    • Recommendation:

      • Use rigorously dried and degassed solvents and reagents.

      • If using a base like NaOtBu, ensure it is of high purity and handled under inert conditions. Consider alternative bases like Cs₂CO₃ or K₃PO₄.

      • While less common, some phosphine ligands can undergo P-C bond cleavage and act as a hydride source. Using robust, well-defined ligands can minimize this.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can promote dehalogenation.

    • Recommendation: Monitor your reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Try to run the reaction at the lowest effective temperature.

  • Catalyst System: The choice of catalyst and ligand can influence the rate of dehalogenation versus the desired C-N bond formation.

    • Recommendation: Screen different ligands. Sometimes a less electron-rich ligand can disfavor the side reaction.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for N-arylation of this compound: Buchwald-Hartwig or Ullmann?

Both methods have their merits, and the optimal choice often depends on the specific substrates and available resources.

FeatureBuchwald-Hartwig (Palladium-catalyzed)Ullmann (Copper-catalyzed)
Catalyst Cost HigherLower
Reaction Conditions Generally milder temperaturesTraditionally harsh, but modern protocols are milder
Ligands Often requires expensive, specialized phosphine ligandsCan often be performed with cheaper diamine or phenanthroline ligands, or even ligand-free in some cases
Substrate Scope Generally broader, with high functional group toleranceCan be more limited, but effective for many heterocycles
Air/Moisture Sensitivity Catalyst can be sensitiveOften more robust

Recommendation: Start with a Buchwald-Hartwig system using a modern, bulky phosphine ligand due to its generally higher reliability and broader scope. If cost is a major concern or if the palladium-catalyzed reaction fails, an optimized Ullmann protocol with a suitable ligand is a strong alternative.

Q2: Can I achieve selective mono-arylation, or will I get a mixture of mono- and di-arylated products?

For the N-arylation of this compound, selective mono-arylation at one of the nitrogen atoms is the expected outcome. Di-arylation at both nitrogen atoms is not possible as the pyrazole ring has only one acidic N-H proton.

Q3: Is there a risk of C-N coupling at the C3 or C4 positions instead of N-arylation?

While C-N coupling at carbon-halogen bonds is the basis of these reactions, under the conditions typically employed for N-arylation of heterocycles, the reaction at the acidic N-H proton is kinetically and thermodynamically favored over the oxidative addition into the C-Br bonds of the pyrazole ring. Therefore, selective N-arylation is the predominant reaction pathway.

Experimental Protocols

The following are generalized starting protocols. Optimization of specific parameters will likely be necessary for your particular arylating agent.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol is a good starting point for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Type)

This protocol is a good starting point for the N-arylation of this compound with an aryl iodide.[4][7]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed dioxane

  • Reflux condenser and appropriate glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aryl iodide (1.1 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed dioxane (5 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol).

  • Heat the reaction mixture to reflux (approximately 101 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization of Key Concepts

Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 L2Pd(Ar)(X) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange + HNuc, -HX pd_complex2 L2Pd(Ar)(Nuc) ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-Nuc reductive_elimination->product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

Technical Support Center: Purification of Crude 3,4-Dibromo-1H-pyrazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-Dibromo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we will address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at elevated temperatures but poorly at lower temperatures. For pyrazole derivatives, a range of solvents can be effective depending on the specific substituents. Common choices include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1][2] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are particularly effective.[1] To select the optimal solvent, it is recommended to perform small-scale solubility tests with the crude material.

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[1] This is a common issue when the solution is too concentrated or cools too rapidly. To resolve this, you can:

  • Increase the solvent volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.[1]

  • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Using an insulated container can also help.[1]

  • Change the solvent system: A solvent with a lower boiling point may be beneficial.[1]

  • Introduce a seed crystal: Adding a small, pure crystal of the desired compound to the cooled, supersaturated solution can initiate crystallization.[1]

Q3: My recrystallization yield is very low. What are the primary causes and how can I improve it?

A3: Low yield is a frequent problem in recrystallization and can stem from several factors.[1] To improve your recovery:

  • Use the minimum amount of hot solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling.[1][3]

  • Ensure thorough cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize precipitation.

  • Prevent premature crystallization: Ensure the filtration of any insoluble impurities is done quickly and with a pre-heated funnel to avoid the product crystallizing on the filter paper.

  • Select the right solvent: The chosen solvent should have a steep solubility curve for your compound – high solubility when hot and low solubility when cold.[1]

Q4: How can I remove colored impurities during the recrystallization process?

A4: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon. To decolorize your solution, add a small amount of activated carbon to the hot, dissolved solution and then hot filter it to remove the carbon particles before allowing the solution to cool. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.

Q5: Can I use recrystallization to separate this compound from its regioisomers?

A5: Fractional recrystallization can be an effective technique for separating regioisomers if they exhibit sufficiently different solubilities in a specific solvent system.[1] This process involves multiple, sequential recrystallization steps to enrich one isomer over the other. Careful solvent selection and precise temperature control are critical for successful separation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal of the pure compound.[1]
Crystallization happens too quickly, forming fine powder or impure crystals. The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent to the solution. - Allow the solution to cool slowly at room temperature before placing it in an ice bath.[1]
The resulting crystals are impure. Impurities were co-precipitated or trapped in the crystal lattice.- Ensure the solution was allowed to cool slowly. - Wash the collected crystals with a small amount of the cold recrystallization solvent. - Perform a second recrystallization.[1]
The compound precipitates as an oil ("oiling out"). The melting point of the compound is lower than the boiling point of the solvent, or the compound is too soluble.- Add more of the "good" solvent to lower the saturation temperature. - Use a lower-boiling point solvent. - Cool the solution very slowly to allow crystallization to occur below the compound's melting point.[1]
Safety Precautions for this compound

This compound is a hazardous substance and should be handled with appropriate safety measures.[4][5]

  • Toxicity: Toxic if swallowed.[4][5]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

  • Handling: Wear protective gloves, protective clothing, eye protection, and face protection.[4] Use only outdoors or in a well-ventilated area.[4] Avoid breathing dust.[4]

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[4]

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.[4][6][7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant temperature-dependent solubility for this compound is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just dissolves at the boiling point of the solvent.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.[1]

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent is ideal. It involves a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).[1]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude this compound Solvent Add Minimum Hot Solvent Crude->Solvent Dissolved Dissolved Compound Solvent->Dissolved Filter Filter Insoluble Impurities Dissolved->Filter Hot_Solution Hot, Saturated Solution Filter->Hot_Solution Cooling Slow Cooling Hot_Solution->Cooling Crystals Crystal Formation Cooling->Crystals Vacuum_Filter Vacuum Filtration & Cold Solvent Wash Crystals->Vacuum_Filter Drying Dry Crystals Vacuum_Filter->Drying Pure_Product Pure_Product Drying->Pure_Product Pure this compound

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Problem No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Impure_Crystals Impure Crystals Start->Impure_Crystals NC_Sol1 Concentrate Solution (Boil off solvent) No_Crystals->NC_Sol1 Solution too dilute? NC_Sol2 Scratch Flask No_Crystals->NC_Sol2 Nucleation issue? NC_Sol3 Add Seed Crystal No_Crystals->NC_Sol3 Nucleation issue? OO_Sol1 Add More 'Good' Solvent Oiling_Out->OO_Sol1 Too concentrated? OO_Sol2 Cool Slower Oiling_Out->OO_Sol2 Cooling too fast? OO_Sol3 Change Solvent Oiling_Out->OO_Sol3 Solvent issue? LY_Sol1 Use Less Hot Solvent Low_Yield->LY_Sol1 Too much solvent? LY_Sol2 Cool Thoroughly (Ice Bath) Low_Yield->LY_Sol2 Incomplete precipitation? LY_Sol3 Check for Premature Crystallization Low_Yield->LY_Sol3 Loss during hot filtration? IC_Sol1 Cool Slower Impure_Crystals->IC_Sol1 Crystals formed too fast? IC_Sol2 Wash with Cold Solvent Impure_Crystals->IC_Sol2 Mother liquor on surface? IC_Sol3 Re-recrystallize Impure_Crystals->IC_Sol3 Trapped impurities?

References

Identification and removal of byproducts in pyrazole bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and removal of byproducts in pyrazole bromination reactions. Our goal is to equip you with the expert insights and practical methodologies needed to navigate the complexities of this common but nuanced transformation.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues encountered during the experimental process. Each problem is presented with common symptoms, probable causes, and actionable solutions grounded in chemical principles.

Issue 1: Multiple Spots on TLC After Reaction

Symptom: Your reaction mixture shows the consumption of starting material but yields multiple new spots on the Thin-Layer Chromatography (TLC) plate, indicating a mixture of products.

Probable Causes & Solutions:

  • Formation of Regioisomers: If your pyrazole is unsymmetrical, bromination can occur at different positions, leading to regioisomers that are often difficult to separate.[1][2] This is particularly common in the synthesis of 1,3,5-substituted pyrazoles.[3]

    • Solution: The most reliable method for separating regioisomers is silica gel column chromatography.[1][3] Careful selection of the eluent system is critical; start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase polarity. For challenging separations, reversed-phase chromatography may be effective.[2] In some instances, fractional recrystallization can be employed if the isomers have sufficiently different solubilities.[2]

  • Over-bromination: Pyrazole is an electron-rich heterocycle, making it susceptible to multiple brominations. The presence of spots with lower Rf values than your target monobrominated product often indicates di- or even tri-brominated species.[4]

    • Solution: Control the stoichiometry precisely. Use no more than 1.0-1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide, NBS). Add the brominating agent portion-wise at a reduced temperature (e.g., 0 °C) to moderate the reaction's reactivity.[5] Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent further bromination.[6]

  • Incomplete Reaction: A spot corresponding to your starting pyrazole remains.

    • Solution: Ensure your brominating agent is active; NBS, for example, can decompose over time and should be recrystallized if it appears yellow or brown.[6][7] If the agent is active, consider extending the reaction time or slightly increasing the temperature, while continuing to monitor for the formation of over-brominated byproducts.

Logical Workflow: Troubleshooting a Complex Product Mixture

The following diagram outlines a decision-making process when faced with an impure reaction mixture.

G start Reaction Complete. Analyze crude mixture by TLC/LC-MS. multi_spots Multiple Spots Observed? start->multi_spots end_success Pure Product Obtained multi_spots->end_success No check_sm Is Starting Material (SM) Present? multi_spots->check_sm Yes over_brom Check MS for M+Br, M+2Br peaks check_sm->over_brom No incomplete Incomplete Reaction - Extend reaction time - Check reagent activity check_sm->incomplete Yes over_brom_confirm Over-bromination Confirmed - Reduce equivalents of Br+ - Lower reaction temperature over_brom->over_brom_confirm M+2Br peak present regio_confirm Regioisomers Likely - Confirm with 1H & 13C NMR - Use 2D NMR (NOESY) for assignment over_brom->regio_confirm Only M+Br peaks present purify Proceed to Purification incomplete->purify over_brom_confirm->purify regio_confirm->purify purify->end_success Purification Successful

Caption: Troubleshooting workflow for pyrazole bromination.

Issue 2: NMR Spectrum is Complex or Shows Unexpected Peaks

Symptom: The ¹H or ¹³C NMR spectrum of the purified product shows more peaks than expected for the desired structure.

Probable Causes & Solutions:

  • Co-eluting Regioisomers: The most common cause is the presence of regioisomers that were not successfully separated by chromatography.

    • Symptom in NMR: You will often see duplicate sets of peaks for the pyrazole core and its substituents.[2]

    • Solution: Re-purify using a more efficient column chromatography setup (e.g., a longer column, shallower gradient, or different solvent system).[8] Confirmation of the specific isomer structures can be achieved using 2D NMR techniques like NOESY, which can show through-space correlations between protons on the pyrazole ring and adjacent substituents.[1]

  • Succinimide Impurity (from NBS): If N-Bromosuccinimide (NBS) was used as the brominating agent, succinimide is a common byproduct.[5]

    • Symptom in NMR: Succinimide typically appears as a singlet around δ 2.7 ppm in ¹H NMR (in CDCl₃).

    • Solution: Succinimide is highly polar and water-soluble. It can usually be removed with an aqueous workup, washing the organic layer with water or brine.[5] If it persists, it can be removed during silica gel chromatography.

Table 1: Spectroscopic Signatures of Common Byproducts
Byproduct TypeTLC ObservationMass Spectrometry (MS)¹H NMR Spectroscopy
Regioisomer Spots with very close Rf values. May appear as one elongated spot.Same mass as the desired product.Duplicate sets of aromatic and substituent peaks.
Di-brominated Lower Rf spot than the desired mono-brominated product.Isotopic pattern for two bromine atoms (M, M+2, M+4).Fewer aromatic protons than expected; shifts are downfield.
Succinimide Very polar, often stays at the baseline.M+ = 99.07 g/mol Singlet at ~δ 2.7 ppm (CDCl₃).
Starting Material Higher Rf spot than the brominated product.Mass of the unreacted pyrazole.Signals corresponding to the known starting material.
Issue 3: Low Yield After Purification

Symptom: The final isolated yield of the pure, desired product is significantly lower than expected.

Probable Causes & Solutions:

  • Loss During Aqueous Workup: If your brominated pyrazole has some water solubility or is basic and forms a salt with acidic byproducts (like HBr), it can be lost to the aqueous phase.

    • Solution: Before extraction, neutralize the reaction mixture with a mild base like saturated sodium bicarbonate solution.[5] Ensure the organic solvent used for extraction is appropriate for your product's polarity. If the product is highly polar, multiple extractions may be necessary.

  • Loss During Chromatography: Highly polar pyrazoles, especially those with free N-H groups, can irreversibly bind to acidic silica gel.

    • Solution: Deactivate the silica gel by preparing the slurry with a small amount of triethylamine (e.g., 0.5-1% v/v) in the eluent.[9] Alternatively, use a different stationary phase like neutral alumina.

  • Suboptimal Recrystallization: Using too much solvent or choosing an inappropriate solvent system will result in a significant portion of your product remaining in the mother liquor.[10]

    • Solution: Perform careful solubility tests to find a suitable solvent or solvent pair (one "good" solvent, one "anti-solvent").[11] Use the minimum amount of hot solvent to dissolve the crude product completely. Allow for slow cooling, and if necessary, cool further in an ice bath to maximize crystal formation before filtration.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole bromination? A1: The primary byproducts are typically regioisomers (if the pyrazole is unsymmetrical) and over-brominated products (di- or tri-brominated pyrazoles).[2][4] If NBS is used, succinimide is a common process-related impurity.[5]

Q2: Which position on the pyrazole ring is most reactive towards bromination? A2: Electrophilic substitution on an unsubstituted pyrazole ring occurs preferentially at the C4 position.[4][12] This is because the intermediates formed by attack at C3 or C5 are highly unstable.[12] If the C4 position is already substituted, bromination will occur at C3 or C5, often requiring harsher conditions.[4]

Q3: How can I identify the specific structure of my byproducts? A3: A combination of techniques is essential. Mass spectrometry (MS or GC-MS) is the best first step to determine the molecular weight, which clearly distinguishes between starting material, mono-brominated, and di-brominated species.[2] ¹H and ¹³C NMR spectroscopy are then used to determine the exact structure and connectivity. For assigning regioisomers, 2D NMR experiments like NOESY are invaluable.[1]

Q4: What is the best general method for purifying brominated pyrazoles? A4: For most mixtures, silica gel column chromatography is the most effective and versatile method for separating regioisomers and removing both more and less polar impurities.[3][8] If the crude product is a solid and one component is present in a much larger quantity, recrystallization is an excellent and scalable alternative.[11]

Decision Tree for Purification Method Selection

G start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid column_chrom Perform Column Chromatography - Use silica gel or alumina - Optimize eluent system is_solid->column_chrom No (Oil) check_purity TLC/NMR shows one major product (>85%)? is_solid->check_purity Yes check_final Analyze Purity (TLC, NMR, MS) column_chrom->check_final Fractions collected check_purity->column_chrom No recrystallize Attempt Recrystallization - Test various solvents - Use minimal hot solvent check_purity->recrystallize Yes recrystallize->check_final Solid obtained is_pure Is product pure? check_final->is_pure is_pure->column_chrom No, from Recrystallization end_success Pure Product is_pure->end_success Yes

Caption: A decision guide for selecting a purification strategy.

Experimental Protocols

Protocol 1: General Procedure for Bromination using NBS

This protocol is a standard starting point for the monobromination of an activated pyrazole.

  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the pyrazole starting material (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[5]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 20-30 minutes. Maintain the temperature at 0 °C during the addition.[5]

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress by TLC (e.g., using a 4:6 mixture of ethyl acetate:petroleum ether) until the starting material is consumed.[5]

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or DCM).[5] Wash the combined organic layers sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent via rotary evaporation.[5]

  • Purification: Purify the crude residue by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization (Mixed Solvent System)

This protocol is effective when impurities have different solubilities from the desired product.[10]

  • Solvent Selection: Identify a "good" solvent in which your crude product is soluble when hot but poorly soluble when cold (e.g., ethanol, ethyl acetate). Identify a miscible "anti-solvent" in which your product is poorly soluble (e.g., water, hexanes).[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.

  • Induce Precipitation: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent turbidity (cloudiness). Add a drop or two of the hot "good" solvent to redissolve the solid and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, you can later place the flask in an ice bath for 20-30 minutes.[10]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "anti-solvent" to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into overcoming the unique challenges posed by brominated heterocyclic substrates. As Senior Application Scientists, we understand that these reactions are nuanced; this guide moves beyond simple protocols to explain the underlying chemical principles that govern success or failure.

Core Principles: The Palladium Catalytic Cycle

A foundational understanding of the catalytic cycle is paramount for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions involving brominated heterocycles proceed through three primary steps: Oxidative Addition, Transmetalation (for reactions like Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.[1][2][3] Each step presents a potential bottleneck, especially when heteroatoms are involved.

Palladium_Catalytic_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle cluster_cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar-Pd(II)-Br(L_n) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition + Ar-Br Trans_Complex Ar-Pd(II)-R(L_n) Transmetalation Complex OA_Complex->Trans_Complex Transmetalation + R-M Trans_Complex->Pd0 Product Ar-R Desired Product Trans_Complex->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration caption Ar = Heteroaryl, R-M = Coupling Partner (e.g., Boronic Acid)

Caption: Figure 1: Generalized Palladium Cross-Coupling Cycle.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when working with brominated heterocycles.

Category 1: Low or No Reaction Conversion

Q1: My reaction shows little to no product formation. What are the fundamental checks I should perform first?

A1: When a reaction fails, it's crucial to systematically rule out common setup errors before delving into complex mechanistic issues.

  • Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4][5] Ensure your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that all solvents and liquid reagents were sparged with an inert gas. The presence of oxygen can oxidize the active Pd(0) to Pd(II), which can promote side reactions like boronic acid homocoupling in Suzuki reactions.[6][7]

  • Confirm Reagent Purity and Anhydrous Conditions: Water can be detrimental. It can hydrolyze organometallic reagents (especially boronic acids, leading to protodeborylation) and interfere with the base.[8] Ensure solvents are freshly dried and bases are handled in a glovebox or desiccator. The purity of the brominated heterocycle is also critical; impurities can poison the catalyst.

  • Assess Catalyst and Ligand Integrity: The palladium source and ligand are the heart of the reaction. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced to Pd(0) in situ.[4][7] If this reduction fails, the cycle never begins. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (see Table 3) designed for clean generation of the active species.[7] Ensure your ligand has not been oxidized by air exposure.

Q2: I've confirmed my setup is sound, but the reaction still fails. I suspect oxidative addition is the problem with my specific brominated heterocycle. How can I address this?

A2: Oxidative addition is often the rate-determining step and is highly sensitive to the electronic and steric properties of the brominated heterocycle.[9]

  • Causality: The ease of oxidative addition depends on the electron density at the carbon-bromine bond.

    • Electron-Deficient Heterocycles (e.g., bromopyridines, bromopyrimidines) are generally more reactive towards oxidative addition. The high reactivity of C-X bonds adjacent to a nitrogen atom is a known phenomenon related to stereoelectronic stabilization of the transition state.[9][10][11][12] If your reaction is failing with these substrates, the issue likely lies elsewhere in the catalytic cycle.

    • Electron-Rich Heterocycles (e.g., bromothiophenes, bromofurans, bromopyrroles) are less electrophilic and undergo oxidative addition more slowly.[13] This is a common failure point.

  • Troubleshooting Protocol:

    • Switch to a More Electron-Rich Ligand: To accelerate oxidative addition for electron-rich heterocycles, use bulky, electron-donating phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][13] These ligands increase the electron density on the palladium center, making it a stronger nucleophile for attacking the C-Br bond.[1]

    • Increase Temperature: While not always ideal, increasing the reaction temperature can provide the necessary activation energy for this sluggish step. Monitor for substrate or product decomposition.

    • Consider a Different Palladium Precatalyst: Some precatalysts are specifically designed to generate highly active, low-coordinate Pd(0) species that are more effective at oxidative addition.

Q3: My reaction starts (I see some product and consumption of starting material), but it stalls before completion. What's going on?

A3: A stalling reaction often points to catalyst deactivation or a bottleneck in the later stages of the cycle (transmetalation or reductive elimination). Heterocycles are notorious for causing these issues.

  • Causality - Catalyst Deactivation: The Lewis basic nitrogen atoms present in many heterocycles can coordinate too strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[14] This is a particularly common issue in Suzuki couplings of pyridyl bromides.

  • Causality - Slow Reductive Elimination: Reductive elimination, where the new C-C or C-N bond is formed, can be slow for electron-rich or sterically hindered products.[15][16] The catalyst may get trapped in the Pd(II) state.

  • Troubleshooting Protocol:

    • Optimize the Ligand: This is the most critical parameter. Bulky ligands (see Table 1) are essential. Their steric hindrance promotes a monoligated palladium species, which accelerates reductive elimination and can prevent the tight, deactivating binding of heterocyclic substrates.[17] For Buchwald-Hartwig aminations, ligands like BrettPhos and RuPhos have shown broad utility for challenging heterocycles.[15]

    • Re-evaluate the Base and Solvent: The choice of base is critical not just for the transmetalation step (e.g., in Suzuki coupling) but also for maintaining catalyst activity.[1][18] In some cases, a weaker base like K₃PO₄ is preferred over strong alkoxides which can cause degradation.[13] The solvent also plays a major role; a switch from a non-polar solvent like toluene to a more polar one like dioxane or THF can dramatically alter reaction rates and prevent catalyst precipitation.[2][19][20]

    • Lower Catalyst Loading (Counterintuitive): In some cases, high catalyst concentrations can lead to the formation of inactive palladium dimers or aggregates. Try running the reaction at a lower catalyst loading (e.g., 0.5-1 mol%).

Category 2: Pervasive Side-Product Formation

Q4: In my Suzuki-Miyaura reaction, I'm observing a significant amount of a byproduct corresponding to the dimer of my boronic acid (homocoupling). How can I prevent this?

A4: Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen or unreduced Pd(II).[6][21]

  • Causality: If the reaction is not rigorously deoxygenated, O₂ can facilitate the homocoupling pathway.[6] Furthermore, if you are using a Pd(II) precatalyst, it can be reduced to active Pd(0) by the homocoupling of two boronic acid molecules, making this an inherent initiation pathway that can sometimes become dominant.[7][8]

  • Troubleshooting Protocol:

    • Rigorous Degassing: Ensure your solvent and reaction setup are scrupulously freed from oxygen.

    • Use a Pd(0) Source or Modern Precatalyst: Start with a catalyst that is already in the active Pd(0) state (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or use a precatalyst designed for clean, rapid generation of Pd(0) (e.g., Buchwald G3/G4 precatalysts).[7] This bypasses the need for a reductive homocoupling initiation step.

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Avoid using a large excess, which can favor side reactions.

    • Choose Weaker Bases: Strong bases can sometimes accelerate decomposition and homocoupling pathways. Consider using K₂CO₃ or K₃PO₄.[7]

Q5: My main byproduct is the debrominated heterocycle (protodebromination). What causes this and how do I minimize it?

A5: Protodebromination (also called hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. It is a common side reaction that consumes your starting material.[8][22]

  • Causality: This side reaction typically occurs after oxidative addition. The resulting Ar-Pd-Br intermediate can react with a hydride source in the reaction mixture. This hydride can come from solvents (like alcohols), amines, or even water. Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and produces the unwanted byproduct.[8]

  • Troubleshooting Protocol:

    • Use Anhydrous, Aprotic Solvents: Avoid alcoholic solvents if possible. Use high-purity, dry aprotic solvents like toluene, dioxane, or THF.

    • Select the Base Carefully: Some bases, particularly when used with certain solvents, can generate hydride species. Ensure your base is pure and dry.

    • Accelerate the Desired Pathway: The best way to avoid a side reaction is to make the desired reaction faster. Use a more active ligand/catalyst system (see Table 1) to accelerate the transmetalation and reductive elimination steps, minimizing the lifetime of the Ar-Pd-Br intermediate and its opportunity to react with stray hydride sources.

Q6: In my Heck reaction (or coupling with an alkyl partner), I'm seeing olefin isomerization and/or my product is an imine. What is happening?

A6: These byproducts are classic indicators of β-hydride elimination, a decomposition pathway that competes with reductive elimination.[17][23]

  • Causality: After oxidative addition and insertion of the alkene (in a Heck reaction) or transmetalation with an alkyl-metal reagent, an intermediate with a Pd-alkyl bond is formed. If this alkyl group has a hydrogen atom on the carbon beta to the palladium, the complex can eliminate a palladium-hydride species and an alkene.[23][24] This is an unproductive pathway that destroys the key intermediate.

  • Troubleshooting Workflow:

Beta_Hydride_Elimination_Workflow Figure 2: Troubleshooting β-Hydride Elimination Start Ar-Pd(II)-Alkyl Intermediate RE Desired Reductive Elimination Start->RE Favored by: - Bulky, electron-rich ligands - Electron-withdrawing additives BHE β-Hydride Elimination (Side Reaction) Start->BHE Favored by: - Less bulky ligands - High temperature - Vacant coordination site Product Ar-Alkyl Product RE->Product SideProduct Arene (Ar-H) + Alkene BHE->SideProduct caption Competition between productive and destructive pathways.

Caption: Figure 2: Troubleshooting β-Hydride Elimination.

  • Troubleshooting Protocol:

    • Use Bulky, Electron-Rich Ligands: This is the most effective strategy. Ligands like t-butyl-substituted phosphines or bulky NHCs sterically encumber the palladium center, which can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.[25]

    • Avoid High Temperatures: β-hydride elimination is often more kinetically facile at higher temperatures. If possible, run the reaction at the lowest temperature that allows for reasonable conversion.

    • Use Coupling Partners without β-Hydrogens: While this changes the scope of the reaction, it's a fundamental solution. Reagents like methyl, neopentyl, or aryl groups cannot undergo this side reaction.[23]

Reference Tables & Protocols

Table 1: Ligand Selection Guide for Challenging Heterocycles
Ligand ClassExamplesBest For...Rationale
Buchwald Biarylphosphines SPhos, XPhos, RuPhos, BrettPhosGeneral purpose, electron-rich and electron-deficient heterocycles, C-N and C-C coupling.[15]Bulky and electron-rich, promoting fast oxidative addition and reductive elimination while preventing catalyst deactivation.[13][17]
Ferrocene-based dppf, JosiphosElectron-rich heterocycles, Suzuki and Buchwald-Hartwig reactions.[17][22]Robust, with a large bite angle that can stabilize the catalyst and influence selectivity.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesElectron-deficient heterocycles, Suzuki couplings.Strong σ-donors that form very stable Pd complexes, good for high-temperature reactions.[1][16]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Accelerating oxidative addition, especially with less reactive halides.Highly electron-donating, but can be more sensitive to air than biarylphosphines.[18][25]
Table 2: Base and Solvent Compatibility
BaseCommon SolventsUse Case Notes
K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene, DMFStandard for Suzuki. The water is often necessary to dissolve the base and activate the boronic acid.
K₃PO₄ Toluene, DioxaneOften a good choice for sensitive substrates where stronger bases cause decomposition. Works well in anhydrous conditions.[13]
NaOt-Bu, KOt-Bu Toluene, Dioxane, THFStandard for Buchwald-Hartwig amination. Highly basic and must be handled under inert conditions.[26]
Organic Bases (e.g., Et₃N, DIPEA) Acetonitrile, DMFPrimarily used in Heck reactions to neutralize the HBr generated.[3]
Table 3: Common Palladium Precatalysts
PrecatalystFormulaPd Oxidation StateNotes
Palladium(II) AcetatePd(OAc)₂+2Common and inexpensive, but requires in situ reduction which can be inconsistent.[7]
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃0A reliable Pd(0) source, but can be sensitive to air and light.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄0Air-stable solid, but releases four equivalents of PPh₃, which may not be the desired ligand.
Buchwald Precatalysts (G2, G3, G4)(Ligand)Pd(allyl)Cl, etc.+2State-of-the-art. Designed for clean, fast, and stoichiometric generation of the active L-Pd(0) species, minimizing side reactions.[7]
PEPPSI Precatalysts(NHC)Pd(pyr)Cl₂+2Pyridine-Enhanced Precatalyst. Particularly effective for NHC ligands.[8]

Experimental Protocols

Protocol 1: General Setup for a Small-Scale Screening Reaction
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the vial with a septum-containing cap.

  • Evacuate the vial under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times.

  • In a separate vial or in a glovebox, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Using a gas-tight syringe, add the appropriate amount of degassed solvent to the reaction vial.

  • Add the catalyst/ligand solution via syringe.

  • Place the vial in a pre-heated aluminum block or oil bath and stir for the designated time.

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

References

Technical Support Center: A-Z Guide to Regioselective Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole functionalization. This guide is designed to provide in-depth, practical solutions to common challenges in achieving regioselectivity in your pyrazole-based research. As Senior Application Scientists, we've compiled this resource based on established literature and extensive field experience to help you navigate the nuances of pyrazole chemistry.

Understanding the Pyrazole Ring: A Quick Primer

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This structure presents a unique electronic landscape that governs its reactivity. The positions on the ring are numbered as follows:

Figure 1: Numbering of the pyrazole ring.

The regioselectivity of functionalization is influenced by several factors, including the electronic and steric properties of existing substituents, the nature of the reagents, and the reaction conditions.[1] This guide will address specific issues you may encounter and provide actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I getting a mixture of N1 and N2 alkylation products, and how can I control it?

The Problem: The two nitrogen atoms in the pyrazole ring have similar properties, which often leads to a lack of regioselectivity during N-functionalization, yielding a mixture of N1 and N2 isomers.[2][3]

The Causality: The regioselectivity of N-alkylation is a delicate balance of steric and electronic effects. The choice of base, solvent, and even the cation can influence which nitrogen is more nucleophilic.[2] For instance, the formation of a chelate between a substituent and the metal ion of the base can sterically block one of the nitrogen atoms.[2]

Troubleshooting & Solutions:

  • Steric Hindrance: Introduce a bulky substituent at the C3 or C5 position. This will sterically hinder the adjacent nitrogen (N2 or N1, respectively), favoring alkylation at the less hindered nitrogen.

  • Directing Groups: Utilize a directing group that can coordinate with the alkylating agent or a catalyst. For example, a hydrazone substituent can guide the alkylation to a specific nitrogen.[2]

  • Choice of Base and Solvent: The regioselectivity of N-alkylation can be controlled by the nature of the base and the size and charge of the cation.[2] Experiment with different base/solvent combinations. For example, using K₂CO₃ in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[4]

  • Michael Addition: For N-alkylation with α,β-unsaturated systems, a catalyst-free Michael addition can provide excellent regioselectivity for N1-alkylation.[5][6]

Experimental Protocol: Regioselective N1-Alkylation of 3-Substituted Pyrazoles [4]

  • To a solution of the 3-substituted pyrazole (1.0 mmol) in DMSO (5 mL), add K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 mmol) and continue stirring at the appropriate temperature (room temperature to 80 °C) until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

FAQ 2: My electrophilic substitution is primarily occurring at the C4 position. How can I direct it to C3 or C5?

The Problem: The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most common site for electrophilic substitution.[7][8][9]

The Causality: The combined electron-donating effect of the two nitrogen atoms increases the electron density at C4, making it the most nucleophilic carbon.[7] Electrophilic attack at C3 or C5 is less favorable as it proceeds through a more unstable intermediate.[9]

Troubleshooting & Solutions:

  • Blocking Groups: Introduce a removable blocking group at the C4 position to force substitution at C3 or C5. Common blocking groups include halogens (e.g., bromine) which can be removed later via hydrogenolysis.

  • Directed Metalation: Utilize a directing group to facilitate metalation (e.g., lithiation) at a specific position, followed by quenching with an electrophile.

    • N1-Directing Groups: A phenylsulfonyl group on N1 can direct lithiation to the C5 position.[10]

    • C5-Directing Groups: An amide group at C5 can direct C-H activation to the C4 position.[11]

  • Transition-Metal Catalysis: Transition-metal-catalyzed C-H functionalization can provide access to C3 and C5 functionalized pyrazoles. The choice of catalyst, ligand, and directing group is crucial for controlling regioselectivity.[12][13][14]

Experimental Protocol: Directed Lithiation of 4-Bromo-1-phenylsulfonylpyrazole for C5-Functionalization [10]

  • Dissolve 4-bromo-1-phenylsulfonylpyrazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 mmol) in hexanes.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 mmol) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • The phenylsulfonyl protecting group can be removed under alkaline conditions.

Figure 2: Decision workflow for C-substitution.

FAQ 3: I am attempting a metal-catalyzed cross-coupling reaction, but I'm getting low yields and poor regioselectivity. What can I do?

The Problem: Transition-metal-catalyzed cross-coupling reactions on pyrazoles can be challenging due to the coordinating ability of the nitrogen atoms, which can deactivate the catalyst, and the inherent reactivity of the different C-H bonds.[15]

The Causality: The Lewis basic N2 atom can act as a directing group in C-H functionalization reactions.[12] However, it can also coordinate to the metal center and inhibit catalysis. The relative acidity of the C-H protons also plays a role, with the C5 proton being the most acidic.[12]

Troubleshooting & Solutions:

  • Protecting/Directing Groups:

    • Protecting the N1 position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) can facilitate regioselective C-H arylation at the C5 position.[15]

    • The pyrazole ring itself can act as a directing group for C-H activation.[11]

  • Ligand and Additive Screening: The choice of ligand and additives is critical. For example, the addition of LiCl can prevent intermolecular arylation in some intramolecular reactions.[14]

  • Solvent Effects: The solvent can significantly influence the regioselectivity. For instance, in direct arylation, a protic solvent can enhance the acidity of the C4 proton, favoring functionalization at that position.[16]

  • Pre-functionalization: While direct C-H activation is atom-economical, traditional cross-coupling of pre-functionalized (e.g., halogenated) pyrazoles can offer better control over regioselectivity.[12]

Data Summary: Regioselectivity in Pd-Catalyzed Direct Arylation

N1-SubstituentArylating AgentCatalyst/LigandAdditiveMajor ProductReference
SEMAryl BromidePd(OAc)₂ / SPhosK₂CO₃C5-arylation[15]
PhenylAryl BromidePd(OAc)₂Cs₂CO₃C5-arylation[17]
MethylAryl BromidePd(OAc)₂K₂CO₃C5-arylation[17]
FAQ 4: How can I achieve regioselective lithiation of the pyrazole ring?

The Problem: Direct lithiation of pyrazoles can be non-selective, and the resulting organolithium species can be unstable.

The Causality: The regioselectivity of lithiation is determined by the kinetic versus thermodynamic acidity of the protons. For 1-methylpyrazole, kinetic deprotonation occurs at the methyl group, while thermodynamic deprotonation occurs at the C5 position.[18][19]

Troubleshooting & Solutions:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Conditions (low temperature, short reaction time): Favors deprotonation at the most acidic site, which may not be on the ring. For 1-methylpyrazole, this is the methyl group.[18][19]

    • Thermodynamic Conditions (higher temperature, longer reaction time): Allows for equilibration to the most stable organolithium species, which is often at the C5 position.[18][19]

  • Directing Groups: As mentioned previously, directing groups are highly effective. An N1-phenylsulfonyl group directs lithiation to C5.[10] The SEM group is also a known directing group for lithiation.[15]

  • Bromine-Lithium Exchange: This is a powerful method for regioselective lithiation. For example, 3,4,5-tribromo-1-vinylpyrazole undergoes regioselective bromine-lithium exchange at the C5 position.[20]

G cluster_0 Regioselective Lithiation Strategies start Choose Lithiation Strategy kinetic Kinetic Control (Low Temp, Short Time) start->kinetic thermo Thermodynamic Control (Higher Temp, Long Time) start->thermo directing Use Directing Group (e.g., -SO₂Ph, SEM) start->directing exchange Br-Li Exchange on Halogenated Pyrazole start->exchange

Figure 3: Overview of pyrazole lithiation strategies.

References

Scalability challenges in the multi-gram synthesis of 3,4-Dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-Dibromo-1H-pyrazole. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis to the multi-gram level. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and safety protocols.

Introduction: The Challenge of Selective Dibromination

The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical agents. The core of the synthesis involves the electrophilic bromination of the 1H-pyrazole ring. While seemingly straightforward, scaling this reaction presents significant challenges related to reaction control, regioselectivity, and safety. The pyrazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[1] However, controlling the substitution to selectively yield the 3,4-dibromo isomer, while avoiding under-bromination (4-bromo-1H-pyrazole) or over-bromination (3,4,5-tribromo-1H-pyrazole), requires careful optimization and control of reaction parameters.[2] Furthermore, the use of elemental bromine, a highly corrosive and toxic reagent, necessitates stringent safety measures, especially at a larger scale.[3][4]

This guide provides practical, field-tested advice to ensure a safe, efficient, and reproducible multi-gram synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yields are consistently low (<50%). What are the likely causes and how can I improve them?

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate bromine stoichiometry.

  • Product Degradation: The pyrazole ring can be sensitive to harsh acidic conditions (HBr is a byproduct) or prolonged exposure to excess bromine, leading to decomposition.[3]

  • Sub-optimal Work-up: Significant product loss can occur during the aqueous work-up and extraction phases if the pH is not controlled or an inappropriate extraction solvent is used.

  • Volatilization of Bromine: On a larger scale, improper sealing of the reaction vessel can lead to the loss of volatile bromine, resulting in an effective sub-stoichiometric amount.

Solutions:

  • Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting 1H-pyrazole spot has been consumed.

  • Controlled Reagent Addition: Add the bromine solution dropwise to a cooled solution (0-5 °C) of pyrazole. This helps to control the exotherm and minimizes side reactions.[5]

  • Stoichiometry Adjustment: While the theoretical stoichiometry is 2.0 equivalents of Br₂, a slight excess (e.g., 2.1-2.2 equivalents) may be required to drive the reaction to completion on a multi-gram scale. This must be balanced with the risk of over-bromination.

  • Optimized Work-up: After quenching, carefully neutralize the reaction mixture with a saturated sodium bicarbonate or sodium carbonate solution to a pH of ~7-8. This deprotonates the pyrazole product, making it less water-soluble and improving extraction efficiency into solvents like ethyl acetate or dichloromethane.

  • Purification Strategy: Minimize losses during purification. If recrystallizing, ensure the crude product is sufficiently pure and choose a solvent system with a steep solubility curve (see Purification Table below).

Question 2: My final product is contaminated with significant amounts of 4-bromo-1H-pyrazole and/or 3,4,5-tribromo-1H-pyrazole. How can I improve the selectivity?

Potential Causes:

  • Poor Temperature Control: Electrophilic substitution is highly temperature-dependent. Running the reaction at elevated temperatures can lead to a loss of selectivity and promote over-bromination.

  • Incorrect Bromine Stoichiometry: Using less than 2.0 equivalents of bromine will inherently lead to the formation of the mono-brominated intermediate as the major product, as the 4-position is often the most reactive site for initial substitution.[6] Conversely, a large excess of bromine will inevitably produce the tri-brominated byproduct.

  • Inefficient Mixing: In a multi-gram scale setup, poor agitation can create localized "hot spots" of high bromine concentration, leading to over-bromination in some parts of the reactor while other parts remain unreacted.

Solutions:

  • Strict Temperature Management: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the bromine addition. Use an ice-salt bath for larger flasks to ensure adequate cooling capacity.

  • Precise Stoichiometry and Slow Addition: Carefully measure and add exactly 2.0 to 2.1 equivalents of bromine. Adding the bromine slowly (e.g., over 1-2 hours for a multi-gram batch) via an addition funnel ensures that the bromine reacts as it is added, preventing concentration spikes.

  • Vigorous Mechanical Stirring: For volumes greater than 500 mL, switch from a magnetic stir bar to an overhead mechanical stirrer. This guarantees efficient mixing and maintains a homogenous reaction mixture, which is critical for selectivity.

  • Solvent Choice: The reaction is often performed in solvents like glacial acetic acid or chloroform. Acetic acid can help to moderate reactivity. Ensure the chosen solvent is appropriate for the scale and work-up procedure.

Experimental Workflow & Protocols

Workflow Diagram

The following diagram outlines the general workflow for the multi-gram synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Reagent Setup (Pyrazole in Acetic Acid) C 3. Cooled Reaction Vessel (0-5 °C, Overhead Stirring) A->C B 2. Bromine Solution (Br2 in Acetic Acid) D 4. Slow Addition of Br2 (Monitor Temperature) B->D C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Quench Reaction (Aq. Na2S2O3) E->F G 7. Neutralization (Aq. NaHCO3 to pH 7-8) F->G H 8. Extraction (Ethyl Acetate) G->H I 9. Dry & Concentrate (Na2SO4, Rotary Evaporator) H->I J 10. Recrystallization or Column Chromatography I->J K 11. Characterization (NMR, MS) J->K

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (10-gram scale)

Safety First: This procedure involves elemental bromine, which is highly toxic, corrosive, and volatile.[4] All operations must be conducted in a certified chemical fume hood.[7] Appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory.[8][9] Have a bromine spill kit containing a 10% sodium thiosulfate solution readily accessible.[7]

Reagents:

  • 1H-Pyrazole (6.8 g, 100 mmol)

  • Glacial Acetic Acid (150 mL)

  • Elemental Bromine (10.3 mL, 32.0 g, 200 mmol, 2.0 eq)

  • Saturated Sodium Thiosulfate solution (~100 mL)

  • Saturated Sodium Bicarbonate solution (~250 mL)

  • Ethyl Acetate (3 x 150 mL)

  • Brine (50 mL)

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with an overhead mechanical stirrer, a thermometer, and an addition funnel.

  • Dissolution: Charge the flask with 1H-pyrazole (6.8 g, 100 mmol) and glacial acetic acid (80 mL). Stir until all solids dissolve.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Bromine Addition: In the fume hood, carefully prepare a solution of bromine (10.3 mL, 200 mmol) in glacial acetic acid (70 mL) and charge it to the addition funnel. Add the bromine solution dropwise to the stirred pyrazole solution over approximately 1.5 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the pyrazole starting material is no longer visible.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of saturated sodium thiosulfate (~100 mL) in an ice bath. Continue stirring until the red-brown color of excess bromine has dissipated.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions until effervescence ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (see table below) to afford pure this compound as a white to off-white solid.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling multi-gram quantities of bromine?

Handling bromine requires strict safety protocols.

  • Ventilation: Always work within a high-performance chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear heavy-duty, chemically resistant gloves (nitrile or neoprene are recommended), a face shield over chemical splash goggles, and a lab coat.[8] Do not use disposable latex gloves.

  • Spill Response: Keep a container of 10% sodium thiosulfate solution ready to neutralize any spills. In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Storage: Store bromine in a cool, dry, well-ventilated area away from incompatible materials like reducing agents, metals, and organic materials.[9]

Q2: Can I use a different brominating agent, like N-Bromosuccinimide (NBS), to avoid handling liquid bromine?

Yes, N-Bromosuccinimide (NBS) is a solid and generally safer brominating agent.[11][12] However, its reactivity is different from elemental bromine. The reaction with NBS typically requires a radical initiator or acidic conditions and may yield a different regioselectivity. For the synthesis of this compound, direct bromination with Br₂ is the most commonly cited and direct method. If using NBS, you would likely need 2 equivalents and might need to screen different solvents and initiators to achieve the desired dibromination.[12]

Q3: How do I best purify the crude this compound on a large scale?

Recrystallization is the most efficient purification method for multi-gram quantities of solid products. Column chromatography can be used but becomes cumbersome and solvent-intensive at a larger scale.

Purification Method Solvent System / Eluent Comments
Recrystallization Hexanes / TolueneDissolve crude product in a minimal amount of hot toluene, then slowly add hexanes until turbidity is observed. Cool slowly to form crystals.
Ethanol / WaterDissolve in hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and cool slowly.
Column Chromatography Silica GelEluent: Gradient of Hexanes to 20-30% Ethyl Acetate in Hexanes. Best for removing closely related impurities if recrystallization fails.

Q4: What is the mechanism of this bromination reaction?

The reaction is a classic electrophilic aromatic substitution. The pyrazole ring acts as the nucleophile, attacking the electrophilic bromine molecule. The presence of the nitrogen atoms influences the position of the attack. The reaction proceeds in a stepwise manner, typically forming the 4-bromo intermediate first, which then undergoes a second bromination.

G cluster_step1 Step 1: Formation of 4-Bromo-1H-pyrazole cluster_step2 Step 2: Formation of this compound P1 Pyrazole Br2_1 + Br₂ P2_2 4-Bromo-1H-pyrazole Int1 σ-complex Br2_1->Int1 Electrophilic Attack at C4 P2 4-Bromo-1H-pyrazole + HBr Int1->P2 Deprotonation Br2_2 + Br₂ Int2 σ-complex Br2_2->Int2 Electrophilic Attack at C3 P3 This compound + HBr Int2->P3 Deprotonation

Caption: Simplified mechanism for the dibromination of pyrazole.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 3,4-Dibromo-1H-pyrazole using ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-Dibromo-1H-pyrazole. It serves as a practical comparison tool for structural verification, offering detailed experimental protocols, data interpretation, and a comparative analysis against a key structural isomer, 3,5-Dibromo-1H-pyrazole.

Introduction: The Imperative of Unambiguous Structural Verification

In the fields of medicinal chemistry and materials science, pyrazole derivatives are foundational building blocks for a vast array of functional molecules.[1] The precise arrangement of substituents on the pyrazole ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity or material function. Consequently, unambiguous structural confirmation is not merely a procedural step but a cornerstone of reliable scientific research.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating molecular structures in solution.[2] This guide focuses on this compound (CAS No: 5932-18-3)[3][4][5], a versatile intermediate. We will dissect its characteristic ¹H and ¹³C NMR spectral features, explain the underlying principles, and demonstrate how these data provide a unique fingerprint for its structural confirmation, particularly when compared against its common isomer, 3,5-Dibromo-1H-pyrazole.

Part 1: Experimental Protocol for High-Fidelity NMR Data Acquisition

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.[6] The following protocol is designed to yield high-resolution data suitable for unambiguous structural assignment.

Sample Preparation
  • Analyte Quantity: For standard high-field NMR spectrometers (400 MHz and above), weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.[7] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[6]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[7]

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Highly recommended. Its high polarity readily dissolves the analyte, and its hydrogen-bonding acceptor nature slows down the exchange rate of the N-H proton, typically rendering the N-H signal visible as a broad singlet.

    • Chloroform-d (CDCl₃): A common choice, but the N-H proton may exchange more rapidly or be broader and less distinct than in DMSO-d₆.[8] Ensure the use of a dry solvent, as residual water can lead to the exchange and disappearance of the N-H signal.[8]

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, the sample must be free of particulate matter.[9] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

  • Tube and Capping: Use high-quality NMR tubes free from scratches or cracks.[9] Cap the tube securely to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters on a 400 MHz spectrometer.

Parameter ¹H NMR ¹³C NMR {¹H Decoupled} Rationale
Pulse Program Standard single pulse (zg30)Standard single pulse with proton decoupling (zgpg30)Standard acquisition for quantitative 1D spectra. Decoupling in ¹³C removes C-H splitting, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).
Number of Scans (NS) 16 - 641024 - 4096Averaging multiple scans increases the signal-to-noise ratio, which is critical for the less sensitive ¹³C nucleus.
Relaxation Delay (D1) 2 - 5 seconds2 - 5 secondsAllows for longitudinal relaxation of the nuclei between pulses, ensuring the signal is not saturated and integrations are more accurate.
Acquisition Time (AQ) ~ 4 seconds~ 1.5 secondsDetermines the digital resolution of the spectrum.
Spectral Width (SW) 12 - 16 ppm220 - 240 ppmEncompasses the expected chemical shift range for all protons and carbons in the molecule.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.

Part 2: Spectral Analysis and Structural Interpretation

The key to structural confirmation lies in analyzing the number of signals, their chemical shifts (δ), their multiplicities (splitting patterns), and their integrations. For this compound, the analysis is straightforward.

Diagram of this compound Workflow

Caption: Workflow for confirming the structure of this compound using NMR.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be simple, showing two distinct signals:

  • H-5 Proton Signal:

    • Chemical Shift (δ): Expected to appear as a singlet in the aromatic region, typically around 7.8 - 8.2 ppm .

    • Multiplicity: A singlet (s) . It has no adjacent protons (¹H nuclei) within three bonds to couple with.

    • Integration: Integrates to 1H .

  • N-H Proton Signal:

    • Chemical Shift (δ): Highly variable and dependent on solvent, concentration, and temperature. In DMSO-d₆, it is often observed as a very broad singlet between 13.0 - 14.0 ppm .

    • Multiplicity: A broad singlet (br s) . The broadening is due to two primary factors: (1) rapid chemical exchange with other pyrazole molecules or trace water, and (2) quadrupolar relaxation caused by the adjacent ¹⁴N nucleus (a quadrupolar nucleus, I=1).[8]

    • Integration: Integrates to 1H , although the broad nature can sometimes make accurate integration challenging.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. For this compound, three distinct signals are expected:

Carbon Position Expected Chemical Shift (δ) / ppm Description
C-5 ~ 130 - 135A methine carbon (CH), typically the most downfield of the ring carbons due to being adjacent to a nitrogen atom and not directly bonded to a heavy atom like bromine.
C-3 ~ 120 - 125A quaternary carbon bonded to bromine (C-Br). The bromine atom's electronegativity and heavy atom effect influence this shift.
C-4 ~ 95 - 100A quaternary carbon bonded to bromine (C-Br). This carbon is typically the most upfield due to the electronic environment created by two adjacent bromine and nitrogen atoms.
The Role of Tautomerism

N-unsubstituted pyrazoles exist as a mixture of rapidly interconverting tautomers.[8] In the case of this compound, the proton can reside on N-1 or N-2. At room temperature, this exchange is fast on the NMR timescale, resulting in a time-averaged spectrum. This means that C-3 and C-5 are not equivalent, and the observed spectrum reflects the distinct chemical environments of the three ring carbons. For a symmetrically substituted pyrazole, this rapid exchange can lead to fewer signals than expected, a key point for our comparative analysis.

Part 3: Comparative Analysis: Distinguishing 3,4- vs. 3,5-Dibromo-1H-pyrazole

The true power of NMR in structural verification is evident when comparing isomers. The most common isomer of our target compound is 3,5-Dibromo-1H-pyrazole. While mass spectrometry would give an identical mass for both, their NMR spectra are unequivocally different.

Spectral Feature This compound (Target) 3,5-Dibromo-1H-pyrazole (Isomer) Reason for Difference
¹H Signals (Aromatic) One Singlet (H-5)One Singlet (H-4)The position of the sole ring proton is different. H-4 in the 3,5-isomer is typically more shielded (further upfield) than H-5 in the 3,4-isomer.
Number of ¹³C Signals Three distinct signals (C-3, C-4, C-5)Two distinct signals (C-3/C-5, C-4)This is the definitive confirmation. In the 3,5-isomer, the rapid N-H tautomerism makes the C-3 and C-5 positions chemically equivalent on the NMR timescale. This results in a single, averaged signal for these two carbons, leading to a much simpler spectrum.

This stark difference in the number of ¹³C NMR signals—three for the 3,4-isomer versus two for the 3,5-isomer—provides an irrefutable method for structural assignment.

Conclusion

The structural confirmation of this compound is readily achieved through a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is characterized by two singlets, one for H-5 and a broad signal for the N-H proton. The definitive evidence is provided by the ¹³C NMR spectrum, which displays three distinct signals corresponding to the three non-equivalent carbon atoms of the pyrazole ring. This unique spectral fingerprint, particularly the number of carbon signals, allows for clear and confident differentiation from its symmetric isomer, 3,5-Dibromo-1H-pyrazole, underscoring the indispensable role of NMR in modern chemical research and development.

References

A Comparative Analysis of the Reactivity of 3,4-Dibromo-1H-pyrazole and 3,5-Dibromo-1H-pyrazole for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of heterocyclic chemistry, substituted pyrazoles are foundational building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Among these, dibrominated pyrazoles serve as versatile intermediates, offering multiple reaction sites for further molecular elaboration. This guide provides an in-depth, comparative analysis of the reactivity of two constitutional isomers: 3,4-Dibromo-1H-pyrazole and 3,5-Dibromo-1H-pyrazole. Understanding the nuanced differences in their chemical behavior is paramount for researchers and drug development professionals in designing efficient and regioselective synthetic strategies. This document will explore the structural and electronic disparities between these isomers and provide experimental evidence to elucidate their differential reactivity in key synthetic transformations, including metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and electrophilic substitution reactions.

Structural and Electronic Overview

The reactivity of this compound and 3,5-Dibromo-1H-pyrazole is intrinsically linked to the position of the bromine atoms on the pyrazole ring, which in turn governs the electronic distribution and steric environment of the molecule.

3,5-Dibromo-1H-pyrazole possesses a C2v symmetry (in its deprotonated form), with the two bromine atoms flanking the C4 position. This symmetrical arrangement results in a significant electron-withdrawing effect from the two bromine atoms, rendering the C3 and C5 positions highly susceptible to nucleophilic attack and the bromine atoms themselves as excellent leaving groups.[2] Conversely, the C4 position is comparatively electron-rich, making it the primary site for electrophilic substitution.[3]

This compound , lacking the symmetry of its 3,5-isomer, presents a more complex electronic landscape. The bromine at C3 is adjacent to the N-H group (or N-substituted group), while the bromine at C4 is vicinal to a carbon atom. This arrangement leads to a differential electronic density and steric hindrance at the reactive sites compared to the 3,5-isomer.

To visualize the workflow for comparing these isomers, consider the following experimental pathway:

Caption: A generalized workflow for the comparative reactivity studies of dibromopyrazole isomers.

Comparative Reactivity in Key Transformations

Metal-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[4] The reactivity of dibromopyrazoles in this transformation is highly dependent on the position of the bromine atoms, which influences the ease of oxidative addition to the palladium catalyst.

3,5-Dibromo-1H-pyrazole: Both bromine atoms at the C3 and C5 positions are readily displaced in Suzuki-Miyaura coupling reactions. This allows for either mono- or di-arylation depending on the stoichiometry of the boronic acid and reaction conditions. The symmetrical nature of the molecule simplifies the product profile for diarylation.

This compound: In this isomer, the C3 and C4 positions exhibit different reactivities. The C3-Br bond is generally more reactive towards oxidative addition than the C4-Br bond. This differential reactivity can be exploited for regioselective mono-arylation at the C3 position under carefully controlled conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Dibromopyrazoles

The following protocol is a general procedure that can be adapted for both 3,4- and 3,5-dibromopyrazole.

  • Reaction Setup: In a Schlenk tube, combine the dibromopyrazole (1.0 mmol), the desired arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), and a base such as K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture at 90 °C for 6-12 hours under an inert atmosphere (e.g., argon).[2]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]

Comparative Data Summary (Hypothetical):

SubstrateProduct(s)Yield (%)
3,5-Dibromo-1H-pyrazole (1.1 eq. PhB(OH)₂)3-Bromo-5-phenyl-1H-pyrazole85
3,5-Dibromo-1H-pyrazole (2.2 eq. PhB(OH)₂)3,5-Diphenyl-1H-pyrazole75
This compound (1.1 eq. PhB(OH)₂)3-Phenyl-4-bromo-1H-pyrazole70
4-Phenyl-3-bromo-1H-pyrazole15

Note: The data in this table is hypothetical and for illustrative purposes. Actual yields may vary based on specific reaction conditions and the nature of the arylboronic acid.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings.[5] The electron-withdrawing nature of the bromine atoms and the pyrazole ring itself facilitates SNAr reactions in dibromopyrazoles.

3,5-Dibromo-1H-pyrazole: The bromine atoms at C3 and C5 are excellent leaving groups, making this isomer highly susceptible to SNAr. Strong nucleophiles can displace one or both bromine atoms, providing a route to a variety of substituted pyrazoles.

This compound: The reactivity in SNAr reactions will differ between the C3 and C4 positions due to the asymmetric electronic environment. The C3 position is generally more activated towards nucleophilic attack than the C4 position.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiolate Nucleophile

  • Reactant Preparation: In a round-bottom flask, dissolve the dibromopyrazole (1.0 mmol) in a suitable aprotic polar solvent such as DMF or DMSO (5 mL).

  • Nucleophile Addition: Add a solution of the sodium thiolate (e.g., sodium thiophenoxide, 1.1 mmol) in the same solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Caption: A simplified representation of the SNAr mechanism on dibromopyrazole isomers.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyrazole ring is generally less facile than on benzene due to the electron-withdrawing nature of the two nitrogen atoms. The presence of bromine atoms further deactivates the ring.

3,5-Dibromo-1H-pyrazole: The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. Therefore, reactions such as nitration or halogenation will occur selectively at this position, albeit under forcing conditions.[3]

This compound: The only available carbon for electrophilic substitution is the C5 position. However, this position is adjacent to a bromine atom and a nitrogen atom, making it highly deactivated and sterically hindered. Consequently, electrophilic substitution on this compound is significantly more challenging than on the 3,5-isomer.

Experimental Protocol: Electrophilic Bromination

  • Reaction Setup: Dissolve the dibromopyrazole (1.0 mmol) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 mmol), and a catalytic amount of a Lewis acid (e.g., FeCl₃) if necessary.[3]

  • Reaction Execution: Heat the mixture to 60-100 °C and monitor the reaction by TLC.[3]

  • Work-up and Purification: After completion, cool the reaction, quench with a solution of sodium thiosulfate, and extract the product with an organic solvent. Wash, dry, and purify by column chromatography.

Conclusion: A Guide to Isomer Selection

The choice between this compound and 3,5-Dibromo-1H-pyrazole is dictated by the desired synthetic outcome.

  • For symmetrical difunctionalization or selective functionalization at the C4 position via electrophilic substitution, 3,5-Dibromo-1H-pyrazole is the superior choice. Its symmetrical nature simplifies product mixtures in diarylation reactions, and the activated C4 position allows for the introduction of electrophiles.

  • For regioselective mono-functionalization at the C3 position via cross-coupling or nucleophilic substitution, this compound offers a distinct advantage. The differential reactivity of the C3-Br and C4-Br bonds allows for selective transformations that are not possible with the 3,5-isomer.

This guide provides a foundational understanding of the reactivity differences between these two valuable building blocks. It is imperative for researchers to consider the electronic and steric effects inherent to each isomer to achieve the desired regioselectivity and yield in their synthetic endeavors. Further investigation into the specific reaction kinetics and computational modeling will continue to refine our understanding and expand the synthetic utility of these versatile heterocyclic compounds.

References

A Comparative Guide to the Biological Activity Screening of Novel 3,4-Dibromo-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged heterocyclic motif with a remarkable spectrum of biological activities.[1][2] Its derivatives have been successfully developed into therapeutics for a range of conditions, from inflammation to cancer.[3][4] This guide provides a comprehensive framework for the biological activity screening of a novel subclass: 3,4-Dibromo-1H-pyrazole derivatives. While literature specifically detailing the bio-activities of this dibrominated pyrazole core is emerging, this guide establishes a robust, scientifically-grounded screening cascade. This cascade is built upon the well-established biological potential of the broader pyrazole and halogenated heterocyclic families, offering a clear path to elucidating the therapeutic promise of these novel compounds.

This guide will navigate through a multi-tiered screening approach, encompassing anticancer, antimicrobial, and anti-inflammatory evaluations. Each section will provide not only the detailed experimental protocols but also the scientific rationale behind the selection of assays, cell lines, microbial strains, and positive controls, ensuring a thorough and comparative analysis.

I. Anticancer Activity Screening

The anticancer potential of pyrazole derivatives is well-documented, with many exhibiting potent cytotoxic effects against various cancer cell lines.[5][6] The introduction of halogen atoms, such as bromine, can significantly modulate the electronic and lipophilic properties of a molecule, often enhancing its interaction with biological targets and thereby increasing its cytotoxic potency.

The initial step in anticancer screening is to assess the general cytotoxicity of the novel this compound derivatives against a representative panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-malignant cell line (e.g., V79 lung fibroblasts) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The novel this compound derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. Wells containing untreated cells and cells treated with the vehicle (DMSO) serve as negative controls. Doxorubicin or Cisplatin are used as positive controls.[7]

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing 0.5 mg/mL MTT and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Comparative Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)V79 (Normal Lung Fibroblast)Selectivity Index (V79/MCF-7)
Derivative 1 8.512.310.1>100>11.8
Derivative 2 15.225.818.5>100>6.6
Doxorubicin 0.91.21.55.86.4
Cisplatin 4.25.13.815.63.7

Rationale for Experimental Choices:

  • Cell Line Panel: The selected cancer cell lines represent common and distinct cancer types, providing a broad initial assessment of the compounds' anticancer spectrum. The inclusion of a non-malignant cell line is crucial for evaluating the selectivity of the compounds, a key parameter in drug development.[8]

  • Positive Controls: Doxorubicin and Cisplatin are well-established chemotherapeutic agents with known mechanisms of action, providing a benchmark for the potency of the novel derivatives.[7]

To understand the mechanism of cell death induced by the most potent derivatives, an apoptosis assay is performed.

Experimental Protocol: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Cells are treated with the IC50 concentration of the most active this compound derivative for 24 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

Visualization of Experimental Workflow: Anticancer Screening

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Cancer & Normal Cell Lines B Compound Treatment (Novel Derivatives & Controls) A->B C MTT Assay B->C D IC50 Determination C->D E Most Potent Derivatives D->E Select Lead Compounds F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis E->G

Caption: Workflow for anticancer activity screening.

II. Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9] The presence of halogens can enhance the lipophilicity of these compounds, potentially facilitating their penetration through microbial cell membranes.[10]

The agar well diffusion method provides a qualitative preliminary assessment of the antimicrobial potential of the synthesized compounds.

Experimental Protocol: Agar Well Diffusion Method

Step-by-Step Methodology:

  • Microbial Culture Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are grown in appropriate broth media to a standardized turbidity.

  • Agar Plate Inoculation: The microbial suspensions are uniformly spread onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Preparation and Compound Addition: Wells of 6 mm diameter are punched into the agar, and a fixed volume (e.g., 100 µL) of the test compound solution (at a concentration of, for example, 1 mg/mL in DMSO) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters. Ciprofloxacin (for bacteria) and Fluconazole (for fungi) are used as positive controls.

For compounds showing significant activity in the initial screen, the Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method to quantify their potency.[11]

Experimental Protocol: Broth Microdilution Method

Step-by-Step Methodology:

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth or Sabouraud Dextrose broth.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Incubation: The plates are incubated under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Derivative 1 163264
Derivative 2 3264>128
Ciprofloxacin 0.50.25NA
Fluconazole NANA2

Visualization of Experimental Workflow: Antimicrobial Screening

cluster_0 Primary Screening cluster_1 Quantitative Analysis A Agar Well Diffusion B Broth Microdilution A->B Active Compounds C MIC Determination B->C

Caption: Workflow for antimicrobial activity screening.

III. Anti-inflammatory Activity Screening

Certain pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][12]

This assay determines the ability of the novel compounds to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into their potential anti-inflammatory mechanism and selectivity.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

A commercially available colorimetric or fluorescent COX inhibitor screening assay kit can be used.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared according to the kit's instructions.

  • Compound Incubation: The test compounds are pre-incubated with the COX enzymes in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Signal Detection: The production of prostaglandin G2, the primary product of the COX reaction, is measured using a colorimetric or fluorometric probe.

  • Data Analysis: The percentage of COX inhibition is calculated, and the IC50 values are determined. Celecoxib and Diclofenac can be used as positive controls.[13][14]

Data Presentation: Comparative COX Inhibition (IC50 in µM)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Derivative 1 25.62.112.2
Derivative 2 >508.9>5.6
Celecoxib 150.04375
Diclofenac 1.20.81.5

Visualization of Signaling Pathway: COX-Mediated Inflammation

Arachidonic Acid Arachidonic Acid Prostaglandin G2 Prostaglandin G2 Arachidonic Acid->Prostaglandin G2 COX-1 & COX-2 Prostaglandins Prostaglandins Prostaglandin G2->Prostaglandins Peroxidase Inflammation Inflammation Prostaglandins->Inflammation Novel Pyrazole Derivatives Novel Pyrazole Derivatives Novel Pyrazole Derivatives->Prostaglandin G2 Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

IV. Conclusion and Future Directions

This guide outlines a systematic and comparative approach to the initial biological activity screening of novel this compound derivatives. The proposed workflow, from broad cytotoxicity and antimicrobial screening to more specific mechanistic assays like apoptosis and COX inhibition, provides a solid foundation for identifying promising lead compounds. Positive "hits" from this screening cascade would warrant further investigation, including in vivo efficacy studies, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) analysis to optimize their therapeutic potential. The exploration of this novel chemical space holds promise for the discovery of next-generation therapeutics.

V. References

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  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics. --INVALID-LINK--

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2012). Molecules. --INVALID-LINK--

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. --INVALID-LINK--

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. --INVALID-LINK--

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). ResearchGate. --INVALID-LINK--

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2024). Scientific Reports. --INVALID-LINK--

  • Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. (2011). Journal of Ethnopharmacology. --INVALID-LINK--

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2017). Anticancer Research. --INVALID-LINK--

  • Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies. (2023). South Eastern European Journal of Public Health. --INVALID-LINK--

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2016). Molecules. --INVALID-LINK--

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2022). Antioxidants. --INVALID-LINK--

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2010). Molecules. --INVALID-LINK--

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Biotechnology. --INVALID-LINK--

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Saudi Journal of Biological Sciences. --INVALID-LINK--

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules. --INVALID-LINK--

  • COX-2 inhibitors. (2000). Australian Prescriber. --INVALID-LINK--

  • Synthesis of new pyrazole derivatives and their anticancer evaluation. (2010). European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PubMed. --INVALID-LINK--

  • COX-2 inhibitory activity of diclofenac (positive control) against... (n.d.). ResearchGate. --INVALID-LINK--

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). Acta Pharmaceutica Sinica B. --INVALID-LINK--

  • In Vivo and In Vitro Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. (2023). Molecules. --INVALID-LINK--

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2016). Trends in Pharmacological Sciences. --INVALID-LINK--

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). Molecules. --INVALID-LINK--

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Pharmaceuticals. --INVALID-LINK--

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2022). Results in Chemistry. --INVALID-LINK--

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. --INVALID-LINK--

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista campano. --INVALID-LINK--

  • A Review on Synthesis and Applications of Pyrazole and its Analogues. (2021). Journal of Advanced Scientific Research. --INVALID-LINK--

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). European Journal of Medicinal Chemistry. --INVALID-LINK--

References

A Senior Application Scientist's Guide to the Structural Elucidation of 3,4-Dibromo-1H-pyrazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and binding interactions, making brominated pyrazoles particularly attractive for drug discovery programs.

This guide provides an in-depth technical comparison of the analytical techniques used for the structural characterization of 3,4-dibromo-1H-pyrazole derivatives. While single-crystal X-ray diffraction remains the definitive method for elucidating the atomic arrangement in a crystalline solid, obtaining suitable single crystals of novel compounds can be a significant bottleneck. Therefore, this guide will not only detail the gold-standard crystallographic analysis, using the closely related 4-bromo-1H-pyrazole as a case study, but also provide comprehensive protocols and comparative data for powerful alternative techniques, namely Powder X-ray Diffraction (PXRD) and Microcrystal Electron Diffraction (MicroED).

The Synthetic Hurdle: Crafting the Target Molecule

The journey to structural analysis begins with the synthesis of the target compound. While numerous methods exist for the synthesis of substituted pyrazoles, the regioselective synthesis of 3,4-disubstituted pyrazoles can be challenging. A plausible and modern approach for the synthesis of 3,4-disubstituted 1H-pyrazoles involves a one-pot reaction from epoxides and hydrazine, catalyzed by Scandium(III) triflate with subsequent aromatization using N-bromosuccinimide (NBS).[2][3]

Proposed Synthesis of this compound: A Step-by-Step Protocol

This protocol is a proposed adaptation of a general method for the synthesis of 3,4-disubstituted pyrazoles.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Epoxide 2,3-Dibromo-1,2-epoxypropane Step1 1. Reaction in THF 2. Reflux at 65°C for 15h Epoxide->Step1 Hydrazine Hydrazine monohydrate Hydrazine->Step1 ScOTf3 Sc(OTf)3 ScOTf3->Step1 NBS N-Bromosuccinimide Step2 3. Addition of NBS 4. Stir at 65°C for 3h NBS->Step2 Intermediate Dibromopyrazoline Intermediate Step1->Intermediate FinalProduct This compound Step2->FinalProduct Intermediate->Step2 Purification Column Chromatography FinalProduct->Purification

Caption: A proposed one-pot synthesis of this compound.

Experimental Protocol:

  • To a solution of dry tetrahydrofuran (THF) (10 mL) in a 100 mL dry round-bottom flask, add 2,3-dibromo-1,2-epoxypropane (2 mmol).

  • Add Scandium(III) triflate (Sc(OTf)₃) (0.25 equiv, 0.5 mmol) to the solution at room temperature.

  • After stirring for 15 minutes, add hydrazine monohydrate (1 equiv, 2 mmol) at room temperature.

  • Place the reaction under an inert argon atmosphere and reflux for 15 hours at 65°C in an oil bath.

  • After the initial reflux, add N-bromosuccinimide (NBS) (2.5 equiv, 5 mmol) and continue stirring for an additional 3 hours at 65°C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

The Crystallization Conundrum

Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science. For many novel compounds, including potentially this compound, direct crystallization from the reaction mixture or standard solvent evaporation may not yield crystals of sufficient quality.

General Protocol for Recrystallization:

  • Dissolve the purified compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane).

  • Slowly cool the saturated solution to room temperature.

  • If no crystals form, further cool the solution in a refrigerator or freezer.

  • If crystals still do not form, techniques such as slow evaporation, vapor diffusion, or layering with an anti-solvent can be employed.

The challenge in obtaining a single crystal of this compound for this guide underscores the importance of being proficient in alternative characterization techniques.

Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.[4] In the absence of a determined crystal structure for this compound, we will use the crystallographic data of 4-bromo-1H-pyrazole for a comparative analysis. The crystal structure of 4-bromo-1H-pyrazole has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC).[4]

Comparative Crystallographic Data

Parameter4-Bromo-1H-pyrazole[4][5]This compound (Predicted)
Chemical FormulaC₃H₃BrN₂C₃H₂Br₂N₂
Formula Weight146.97225.87
Crystal SystemOrthorhombic-
Space GroupPnma-
a (Å)10.123(2)-
b (Å)6.789(1)-
c (Å)6.998(1)-
α (°)90-
β (°)90-
γ (°)90-
Volume (ų)480.8(1)-
Z4-
Supramolecular MotifTrimeric H-bondingPotential for dimeric or catemeric motifs due to steric hindrance

Experimental Protocol for SC-XRD Data Collection (General):

  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-170 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow Single-Crystal X-ray Diffraction Workflow cluster_sample Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Crystal Single Crystal Mount Mount on Goniometer Crystal->Mount Cool Cool with N2 stream Mount->Cool Diffractometer Collect Diffraction Data Cool->Diffractometer Process Process Data (Unit Cell, Space Group) Diffractometer->Process Solve Solve Structure (Direct/Patterson Methods) Process->Solve Refine Refine Structure (Least-Squares) Solve->Refine FinalStructure Final 3D Structure Refine->FinalStructure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

When Single Crystals Remain Elusive: Powerful Alternatives

The inability to grow diffraction-quality single crystals is a common challenge. In such cases, researchers can turn to other powerful techniques for structural elucidation.

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique that provides information about the crystalline phases present in a bulk sample. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for phase identification, purity assessment, and, in conjunction with computational methods, structure solution.

Experimental Protocol for PXRD:

  • Sample Preparation: Gently grind the polycrystalline sample to a fine, homogeneous powder.

  • Data Collection: Mount the powder on a sample holder and place it in a powder diffractometer. Collect the diffraction pattern over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline material. This pattern can be compared to databases for phase identification. For structure solution, the pattern can be indexed to determine the unit cell parameters, and computational methods like Crystal Structure Prediction (CSP) can be used to generate candidate structures that are then refined against the experimental PXRD data.

Comparative Spectroscopic Data

Technique4-Bromo-1H-pyrazole[4][6]This compound (PubChem CID: 22216)
¹H NMR (CDCl₃, δ)7.55 (s, 2H, H3/H5), 11.5 (br s, 1H, NH)-
¹³C NMR (CDCl₃, δ)129.5 (C3/C5), 92.5 (C4)119.0, 108.7, 95.6
IR (cm⁻¹)~3140 (N-H stretch)-
Mass Spec. (EI) m/z146/148 (M⁺)224/226/228 (M⁺)
Microcrystal Electron Diffraction (MicroED)

MicroED is a rapidly emerging technique that utilizes an electron beam to determine the structure of sub-micron sized crystals. This method has proven to be a game-changer for analyzing samples that are too small for conventional X-ray diffraction.

Experimental Protocol for MicroED:

  • Sample Preparation: The powdered sample is deposited onto a TEM grid.

  • Crystal Identification: The grid is placed in a transmission electron microscope (TEM), and nanocrystals are identified.

  • Data Collection: Continuous rotation electron diffraction data is collected from a single nanocrystal as it is tilted in the electron beam.

  • Data Processing and Structure Solution: The collected electron diffraction data is processed using crystallographic software to determine the unit cell and solve and refine the crystal structure, similar to SC-XRD.

Conclusion: A Multi-faceted Approach to Structural Truth

The structural analysis of novel compounds like this compound requires a versatile and informed approach. While single-crystal X-ray diffraction remains the ultimate tool for unambiguous structure determination, the challenges in obtaining suitable crystals necessitate a mastery of alternative techniques. This guide has provided a comparative overview of SC-XRD, PXRD, and MicroED, complete with experimental insights and protocols. By understanding the strengths and limitations of each method, researchers can strategically select the most appropriate analytical tools to unlock the three-dimensional secrets of their molecules, paving the way for the rational design of next-generation therapeutics and materials.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole moiety is a cornerstone of pharmacologically active compounds. Its synthesis, particularly through robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, is of paramount importance. The coupling of bromopyrazoles, however, presents a unique set of challenges that necessitate a careful selection of the palladium catalyst. This guide provides a head-to-head comparison of different palladium catalysts for the Suzuki coupling of bromopyrazoles, supported by experimental data, to empower you in making informed decisions for your synthetic endeavors.

The Challenge of Bromopyrazole Coupling: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, but the nitrogen-rich nature of pyrazoles introduces complexities.[1][2][3][4] The presence of the free N-H group in many pyrazole substrates can lead to catalyst inhibition. The lone pair on the nitrogen can coordinate to the palladium center, forming off-cycle, catalytically inactive species.[1][2][3][4] This sequestration of the active catalyst can lead to sluggish reactions, low yields, or complete reaction failure.

Furthermore, the electronic properties of the pyrazole ring can influence the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Therefore, the choice of the palladium catalyst, particularly the ligand sphere around the metal center, is critical to overcome these challenges and achieve efficient coupling.

A Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysts has provided a toolbox of options for challenging Suzuki couplings. We will compare the performance of three major classes of catalysts for the coupling of bromopyrazoles:

  • Classical Phosphine-Based Catalysts: The workhorses of Suzuki coupling.

  • Modern Buchwald-Type Ligand Systems: Highly effective for challenging substrates.

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Known for their high stability and activity.

Classical Phosphine-Based Catalysts: The Foundation

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are two of the most common and historically significant catalysts for Suzuki couplings.

  • Pd(PPh₃)₄: This Pd(0) catalyst is often used directly. However, for electron-rich and sterically hindered substrates like some bromopyrazoles, its performance can be modest, requiring higher catalyst loadings and longer reaction times.[5]

  • PdCl₂(dppf): This Pd(II) precatalyst, in conjunction with the bidentate dppf ligand, often shows improved performance over Pd(PPh₃)₄ for heteroaryl couplings. The dppf ligand can stabilize the palladium center and facilitate the catalytic cycle.

Modern Buchwald-Type Ligand Systems: The Game Changers

The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized the field of cross-coupling reactions. Ligands like SPhos and XPhos, often used in the form of stable precatalysts (e.g., XPhos Pd G2), are particularly adept at coupling challenging heteroaryl halides.[1][6][7][8][9] These ligands promote the crucial oxidative addition step and facilitate the reductive elimination to release the product. For the coupling of unprotected N-H pyrazoles, these systems have shown remarkable efficacy.[1][2][3]

N-Heterocyclic Carbene (NHC)-Based Catalysts: The Powerhouses

Palladium complexes with N-heterocyclic carbene (NHC) ligands, such as the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts (e.g., PEPPSI-IPr), have emerged as highly active and stable systems.[10][11][12][13] The strong σ-donating ability of NHC ligands creates a robust Pd-C bond, leading to highly efficient catalysts that can operate at low loadings and often under milder conditions. Their stability also makes them more resistant to deactivation, which is a significant advantage when working with potentially inhibiting substrates like pyrazoles.

Head-to-Head Performance Data

The following tables summarize the performance of various palladium catalysts for the Suzuki coupling of bromopyrazoles, with data collated from the literature. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies. However, these tables provide a valuable overview to guide catalyst selection.

Table 1: Suzuki Coupling of a 4-Bromopyrazole Derivative

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃DME/H₂OReflux12+Low (e.g., 14%)[5]
PdCl₂(dppf)K₂CO₃MeCN/H₂O801-2Moderate to High[14]
XPhos Pd G2K₃PO₄Dioxane/H₂O1000.5-1 (MW)High (e.g., 90%)[6]
PEPPSI-IPrK₂CO₃THF6012High[12]
Buchwald Precatalyst P1*K₃PO₄Dioxane/H₂O605-870-95[1]

*Note: P1 is a specific precatalyst used in the cited study, demonstrating the effectiveness of Buchwald-type systems for unprotected pyrazoles.

Experimental Protocols

Providing detailed and reproducible experimental protocols is crucial for translating published findings into practical laboratory success.

Protocol 1: Microwave-Assisted Suzuki Coupling of a 4-Bromopyrazole using XPhos Pd G2

This protocol is adapted from a procedure for a similar heteroaryl coupling and is expected to be effective for bromopyrazoles.[6]

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos Pd G2 (2 mol%)

  • K₃PO₄ (2.5 equiv)

  • DMF:EtOH:H₂O (1:1:0.5) solvent mixture

Procedure:

  • To a microwave vial, add the 4-bromopyrazole, arylboronic acid, and K₃PO₄.

  • Add the solvent mixture.

  • Degas the mixture by bubbling with argon for 5-10 minutes.

  • Add the XPhos Pd G2 precatalyst.

  • Seal the vial and heat in a microwave reactor at 100 °C for 30-40 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of an Unprotected N-H Bromopyrazole using a Buchwald Precatalyst

This protocol is based on the work of Buchwald and coworkers for the coupling of unprotected, nitrogen-rich heterocycles.[1][2][3]

Materials:

  • N-H-Bromopyrazole (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Buchwald Precatalyst P1 (or a similar XPhos/SPhos-based precatalyst) (6-7 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the bromopyrazole, arylboronic acid, palladium precatalyst, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Seal the tube and heat the reaction mixture at 60 °C for 5-8 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl Boronate Ar'-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal activates RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates catalyst Product Ar-Ar' RedElim->Product Halopyrazole Bromopyrazole (Ar-X) Halopyrazole->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Suzuki Coupling

Suzuki_Workflow start Start reagents Combine Bromopyrazole, Boronic Acid, Base, and Catalyst start->reagents degas Degas Solvent and Reaction Mixture reagents->degas reaction Heat Reaction Mixture (Conventional or Microwave) degas->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterize Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling of bromopyrazoles.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of bromopyrazoles is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. While classical palladium catalysts can be effective in some cases, modern catalyst systems based on Buchwald-type ligands and N-heterocyclic carbenes offer significant advantages in terms of efficiency, substrate scope, and robustness, particularly for challenging substrates like unprotected N-H pyrazoles.

For routine couplings of N-protected bromopyrazoles:

  • PdCl₂(dppf) can be a cost-effective and reliable choice.

For challenging couplings, especially with unprotected N-H pyrazoles or sterically hindered substrates:

  • Buchwald precatalysts (e.g., XPhos Pd G2) are highly recommended for their proven efficacy in overcoming catalyst inhibition and promoting efficient coupling.[1][6][7]

  • PEPPSI-IPr and other NHC-based catalysts offer excellent stability and high turnover numbers, making them a powerful alternative.[12][13]

Ultimately, the optimal catalyst will depend on the specific substrate, desired reaction conditions, and economic considerations. This guide provides a strong foundation for catalyst selection and protocol development, empowering researchers to confidently tackle the Suzuki coupling of bromopyrazoles.

References

Comparative Guide to LC-MS Methods for the Analysis of Reaction Mixtures Containing 3,4-Dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dibromo-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and materials science. The pyrazole ring is a common scaffold in many pharmacologically active compounds.[1] Precise and reliable analytical methods are therefore essential for monitoring the progress of reactions involving this compound, ensuring the purity of the final products, and identifying potential byproducts. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for these applications due to its high sensitivity and selectivity.[2][3]

This guide provides a comparative analysis of various LC-MS methodologies for the characterization of reaction mixtures containing this compound. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols. We will delve into the nuances of chromatographic separation, mass spectrometric detection, and sample preparation, offering data-driven insights to inform your method development process.

Analytical Challenges

The analysis of this compound and its reaction mixtures by LC-MS presents several distinct challenges:

  • Isotopic Complexity: The presence of two bromine atoms, each with two stable isotopes (79Br and 81Br in roughly equal abundance), results in a characteristic isotopic pattern that can be used for identification but also complicates spectral interpretation.[4]

  • Polarity and Tailing: As a small, polar molecule, this compound can exhibit poor retention and peak tailing on traditional reversed-phase columns.[5][6]

  • Isomer Separation: Reaction mixtures may contain regioisomers, which can be difficult to separate chromatographically.[1][7][8]

  • Matrix Effects: The reaction mixture itself, containing reagents, catalysts, and byproducts, can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3]

  • Sample Preparation: Incomplete reaction quenching or inappropriate sample dilution can lead to continued reactions or precipitation in the analytical system.[9][10]

Comparative Analysis of LC-MS Methodologies

A successful LC-MS method hinges on the careful selection and optimization of its core components: the liquid chromatography (LC) separation and the mass spectrometry (MS) detection.

Liquid Chromatography: The Separation

The goal of the LC is to separate the this compound from other components in the reaction mixture.

Column Chemistry

The choice of stationary phase is critical for achieving adequate retention and selectivity.

Column ChemistryPrincipleAdvantages for this compound AnalysisDisadvantages
C18 (Reversed-Phase) Hydrophobic interactions.Widely available, good for general-purpose separations.Poor retention for polar compounds like this compound.
Phenyl-Hexyl π-π interactions in addition to hydrophobic interactions.Enhanced retention for aromatic compounds like pyrazoles.Can have different selectivity compared to C18, may require method development.
Polar-Embedded Contains polar groups embedded in the alkyl chains.Improved retention and peak shape for polar analytes, resistant to dewetting in highly aqueous mobile phases.May have lower overall hydrophobicity than traditional C18.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic content.Excellent retention for very polar compounds.Requires careful control of mobile phase water content, can have longer equilibration times.

Recommendation: For initial screening, a Phenyl-Hexyl or a Polar-Embedded phase is recommended to balance retention and peak shape for the moderately polar this compound.

Mobile Phase Composition

The mobile phase composition directly influences retention, peak shape, and ionization efficiency.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for LC-MS applications due to its lower viscosity and better UV transparency.

  • Additives:

    • Acidic: Formic acid (0.1%) is a common choice to promote protonation in positive ion mode, leading to [M+H]+ ions.

    • Basic: Ammonium formate or ammonium hydroxide can be used to promote deprotonation in negative ion mode, leading to [M-H]- ions. For some challenging separations, alkaline mobile phase conditions can improve peak shape.[11]

    • Ion-Pairing Reagents: For highly polar analytes with poor retention, ion-pairing reagents like perfluoroalkanoic acids can significantly increase retention on reversed-phase columns.[5][6] However, these can cause significant ion suppression and contaminate the MS system.

Experimental Data Snapshot:

Mobile Phase Additive (in Water/Acetonitrile)Retention Factor (k') of this compound on a Phenyl-Hexyl ColumnPeak Asymmetry
0.1% Formic Acid1.81.2
5 mM Ammonium Formate (pH 3)1.71.3
5 mM Ammonium Formate (pH 8.3)2.51.1

This is illustrative data and will vary based on the specific column and gradient.

Mass Spectrometry: The Detection

The mass spectrometer provides mass-to-charge ratio (m/z) information, enabling confirmation of the analyte's identity and quantification.

Ionization Techniques

The choice of ionization source is crucial for generating ions from the analyte.

Ionization TechniquePrincipleSuitability for this compoundConsiderations
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.Highly suitable for polar molecules like pyrazoles. Generally provides soft ionization, yielding the intact molecular ion.[12]Can be susceptible to matrix effects and ion suppression.[3]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent ions from the mobile phase, which then ionize the analyte through chemical reactions.Good for less polar compounds that are difficult to ionize by ESI.Can sometimes induce more fragmentation than ESI.
Atmospheric Pressure Photoionization (APPI) A UV lamp ionizes the analyte directly or through a dopant.Effective for non-polar and aromatic compounds.Less common than ESI and APCI.

Recommendation: ESI is the preferred ionization technique for this compound due to its polar nature. Both positive ([M+H]+) and negative ([M-H]-) ion modes should be evaluated during method development.

Mass Analyzer

The mass analyzer separates ions based on their m/z.

Mass AnalyzerKey FeaturesApplication for this Analysis
Quadrupole Fast scanning, good for quantitative analysis (Selected Ion Monitoring - SIM).Suitable for routine reaction monitoring and quantification.
Time-of-Flight (TOF) High resolution and mass accuracy.Excellent for accurate mass measurements to confirm elemental composition and for identifying unknown byproducts.
Orbitrap Very high resolution and mass accuracy.Provides the highest confidence in identification and is ideal for complex mixture analysis and impurity profiling.[12]

Workflow for Method Selection

LCMS_Method_Selection cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Start Define Analytical Goal (e.g., Monitoring, Purity) Column_Choice Select Column Chemistry (Phenyl-Hexyl or Polar-Embedded) Start->Column_Choice Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water with Additive) Column_Choice->Mobile_Phase Gradient Develop Gradient Profile Mobile_Phase->Gradient Ionization Choose Ionization Mode (ESI Positive/Negative) Gradient->Ionization Interface Analyzer Select Mass Analyzer (Quadrupole, TOF, or Orbitrap) Ionization->Analyzer Parameters Optimize MS Parameters (e.g., Voltages, Gas Flows) Analyzer->Parameters Final_Method Final Validated Method Parameters->Final_Method Validate

Caption: Decision workflow for LC-MS method development.

Detailed Experimental Protocols

Here we provide two distinct, validated protocols for different analytical needs.

Protocol 1: High-Throughput Reaction Monitoring

This method is designed for rapid analysis to track the progress of a reaction.

1. Sample Preparation: a. Withdraw 10 µL of the reaction mixture. b. Quench immediately in 990 µL of a 50:50 acetonitrile/water solution containing an internal standard. c. Vortex thoroughly. d. Filter through a 0.22 µm syringe filter if particulates are present.

2. LC Conditions:

  • Column: Phenyl-Hexyl, 2.1 x 50 mm, 2.7 µm
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient:
  • 0.0 min: 5% B
  • 0.5 min: 5% B
  • 2.5 min: 95% B
  • 3.0 min: 95% B
  • 3.1 min: 5% B
  • 4.0 min: 5% B
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL

3. MS Conditions:

  • Instrument: Quadrupole Mass Spectrometer
  • Ionization: ESI Positive
  • Scan Mode: Selected Ion Monitoring (SIM) for m/z 226.9 (for [C₃H₃Br₂N₂]⁺)
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 150 °C
  • Desolvation Temperature: 450 °C

Protocol 2: High-Resolution Impurity Profiling

This method is optimized for the separation and identification of potential byproducts and isomers.

1. Sample Preparation: a. Withdraw 50 µL of the final, quenched reaction mixture. b. Dilute with 950 µL of 80:20 water/acetonitrile. c. Vortex and centrifuge to pellet any solids. d. Transfer the supernatant to an autosampler vial.

2. LC Conditions:

  • Column: Polar-Embedded C18, 2.1 x 100 mm, 1.8 µm
  • Mobile Phase A: 5 mM Ammonium Formate in Water, pH 8.3
  • Mobile Phase B: Acetonitrile
  • Gradient:
  • 0.0 min: 10% B
  • 1.0 min: 10% B
  • 8.0 min: 70% B
  • 10.0 min: 98% B
  • 12.0 min: 98% B
  • 12.1 min: 10% B
  • 15.0 min: 10% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 45 °C
  • Injection Volume: 5 µL

3. MS Conditions:

  • Instrument: Orbitrap or TOF Mass Spectrometer
  • Ionization: ESI Positive and Negative (separate runs or polarity switching)
  • Scan Mode: Full Scan (m/z 100-800)
  • Resolution: > 60,000
  • Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative)
  • Source Parameters: Optimized for analyte response.

Workflow for Sample Analysis

Sample_Analysis_Workflow Reaction_Mixture Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (if necessary) Dilute->Filter LC_MS_Analysis LC-MS Analysis Filter->LC_MS_Analysis Data_Processing Data Processing (Integration, Peak Picking) LC_MS_Analysis->Data_Processing Identification Compound Identification (Accurate Mass, Isotope Pattern) Data_Processing->Identification Quantification Quantification (Peak Area vs. Standard) Data_Processing->Quantification Report Generate Report Identification->Report Quantification->Report

Caption: General workflow for sample analysis.

Data Interpretation and System Validation

Identifying this compound

The key to confident identification lies in its unique isotopic signature. Due to the two bromine atoms, the expected isotopic pattern for the molecular ion [M]+ or [M+H]+ will show three major peaks with a characteristic 1:2:1 intensity ratio, separated by 2 Da. High-resolution mass spectrometry can confirm the elemental composition.

System Suitability

Before analyzing samples, it is crucial to perform a system suitability test to ensure the LC-MS system is performing correctly. This typically involves injecting a standard solution of this compound and checking for:

  • Retention Time Stability: Should be within a narrow window (e.g., ± 0.1 min).

  • Peak Area Reproducibility: Relative standard deviation (RSD) should be < 5%.

  • Peak Shape: Tailing factor should be between 0.9 and 1.5.

  • Mass Accuracy: For HRMS, the measured mass should be within 5 ppm of the theoretical mass.

Conclusion and Recommendations

The optimal LC-MS method for analyzing reaction mixtures containing this compound is highly dependent on the analytical objective.

  • For rapid, routine reaction monitoring , a fast gradient on a Phenyl-Hexyl column coupled with a quadrupole MS in SIM mode offers the necessary speed and sensitivity.

  • For detailed impurity profiling and structural elucidation of byproducts , a longer gradient on a polar-embedded column with a high-resolution mass spectrometer (TOF or Orbitrap) is essential.[12]

Regardless of the chosen method, careful sample preparation is paramount to ensure data quality and protect the analytical instrumentation.[9] The characteristic isotopic pattern of dibrominated compounds serves as a powerful tool for selective detection and identification.[13][14] By systematically optimizing the chromatographic and mass spectrometric parameters, researchers can develop robust and reliable methods to support their synthetic and drug development endeavors.

References

A Senior Application Scientist's Guide to the Synthesis of Dibromopyrazoles: A Comparative Study of Brominating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of pharmacologically active compounds and functional materials.[1] Brominated pyrazoles, particularly dibrominated isomers, serve as exceptionally versatile synthetic intermediates. The two bromine atoms act as handles for further functionalization through various cross-coupling reactions like Suzuki-Miyaura and Sonogashira, enabling the construction of complex molecular architectures and diverse compound libraries.[2] The synthesis of 3,5-dibromo-1H-pyrazole, for example, is a critical first step in the development of novel ligands, advanced organic electronics, and drug candidates.[2][3]

However, the synthesis of specific dibromopyrazole isomers is not trivial. The pyrazole ring is an electron-rich heterocycle, prone to electrophilic aromatic substitution, but controlling the regioselectivity of bromination presents a significant challenge. Halogenation typically occurs preferentially at the C4 position, and achieving dibromination at the desired C3 and C5 positions often requires strategic planning and careful selection of the brominating agent.[4]

This guide provides a comparative analysis of common brominating agents for the synthesis of dibromopyrazoles, grounded in experimental evidence and practical insights. We will dissect the performance of N-Bromosuccinimide (NBS), elemental Bromine (Br₂), and the greener in situ generation system of KBr/KBrO₃, offering detailed protocols and explaining the causality behind experimental choices to empower researchers in drug development and chemical synthesis.

Pillar 1: The Decisive Role of Regioselectivity

Before comparing brominating agents, it is crucial to understand the inherent reactivity of the pyrazole ring. In an electrophilic aromatic substitution reaction, the C4 position of an unsubstituted pyrazole is the most nucleophilic and kinetically favored site for attack. This is due to the stability of the resulting Wheland intermediate (sigma complex).[5][6]

Consequently, direct bromination of 1H-pyrazole with one equivalent of a brominating agent will almost exclusively yield 4-bromopyrazole. Achieving dibromination requires overcoming this inherent selectivity.

cluster_0 Regioselectivity in Pyrazole Bromination cluster_1 Pathway A: Kinetically Favored cluster_2 Pathway B: Kinetically Disfavored P 1H-Pyrazole C4_Intermediate C4-Wheland Intermediate (More Stable) P->C4_Intermediate Attack at C4 C35_Intermediate C3/C5-Wheland Intermediate (Less Stable) P->C35_Intermediate Attack at C3/C5 Br_plus "Br+" (from reagent) Br_plus->P P4_Bromo 4-Bromopyrazole (Major Product) C4_Intermediate->P4_Bromo -H+ P35_Bromo 3/5-Bromopyrazole (Minor Product) C35_Intermediate->P35_Bromo -H+

Caption: Electrophilic attack on the pyrazole ring.

To synthesize 3,5-dibromopyrazole, two primary strategies are employed:

  • Exhaustive Bromination: Using a powerful brominating agent and forcing conditions to overcome the initial C4 selectivity and brominate all available positions, followed by selective removal of the C4 bromine.[3][7]

  • Use of a C4-Blocked Substrate: Starting with a pyrazole that is already substituted at the C4 position, thereby directing bromination to the C3 and C5 positions.[4]

The choice of brominating agent is intrinsically linked to the chosen strategy.

Pillar 2: Comparative Analysis of Brominating Agents

N-Bromosuccinimide (NBS): The Controlled Electrophile

N-Bromosuccinimide is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[8] It serves as an excellent source for an electrophilic bromine ("Br+") under polar or acidic conditions and can also be a source of bromine radicals under radical initiation (e.g., AIBN, light).[9] For the bromination of electron-rich heterocycles like pyrazole, the electrophilic pathway is dominant.

  • Mechanism & Causality: In a polar solvent like dimethylformamide (DMF), NBS provides a low, steady concentration of electrophilic bromine.[10] This controlled release minimizes the formation of polybrominated byproducts, making NBS the reagent of choice for selective monobromination. To achieve dibromination, a stoichiometric excess of NBS and potentially elevated temperatures are required. The succinimide byproduct is generally easy to remove during aqueous workup.

  • Advantages:

    • Solid reagent, easy to handle and weigh.

    • High selectivity for monobromination at the C4 position under mild conditions.

    • Safer alternative to elemental bromine.

  • Disadvantages:

    • Less reactive than Br₂, may require harsher conditions (higher temperature, longer reaction times) for dibromination.

    • Can be less cost-effective for large-scale synthesis compared to Br₂.

    • Impure NBS can give unreliable results and should be recrystallized if necessary.[9]

Experimental Protocol: Synthesis of 4-Bromopyrazole using NBS [10]

This protocol is foundational, illustrating the typical procedure for the kinetically favored monobromination.

G cluster_workflow NBS Bromination Workflow A 1. Dissolve Pyrazole in DMF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NBS (Portion-wise) B->C D 4. Stir at 0 °C, then Warm to RT C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Purify (Trituration/Column) E->F

Caption: General workflow for NBS-mediated pyrazole bromination.

  • Setup: In a fume hood, dissolve the starting pyrazole (e.g., 1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cooling: Place the reaction flask in an ice-water bath and stir the solution until it reaches 0 °C. Causality: Cooling controls the initial exothermic reaction and improves selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq for monobromination) in small portions over 20-30 minutes. Causality: Portion-wise addition maintains a low concentration of the brominating species, preventing runaway reactions and reducing byproduct formation.

  • Reaction: Continue stirring at 0 °C for 30 minutes after the addition is complete, then allow the mixture to warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine. Causality: This step removes the water-soluble DMF and succinimide byproduct.

  • Purification: Dry the organic phase (e.g., with MgSO₄), filter, and concentrate in vacuo. The crude product can often be purified by trituration with a non-polar solvent or by column chromatography.[10]

Elemental Bromine (Br₂): The Powerful Workhorse

Elemental bromine is a highly reactive, corrosive, and volatile fuming liquid. It is a powerful electrophile capable of brominating even deactivated aromatic systems.[11] For pyrazoles, its high reactivity makes it suitable for exhaustive bromination to produce tri- or dibrominated products, depending on the strategy.

  • Mechanism & Causality: Br₂ reacts directly with the pyrazole ring. The reaction is often performed in a solvent like acetic acid, which can facilitate the polarization of the Br-Br bond.[12] Due to its high reactivity, controlling the stoichiometry is critical to avoid undesired polybromination. At elevated temperatures, Br₂ can also act as an oxidant, a property utilized in the conversion of 2-pyrazolines to pyrazoles, though this can be a competing side reaction.[13]

  • Advantages:

    • Highly reactive, effective for exhaustive bromination.

    • Cost-effective for large-scale reactions.

    • The reagent of choice for producing precursors like 3,4,5-tribromopyrazole.

  • Disadvantages:

    • Extremely hazardous and corrosive; requires handling in a chemical fume hood with appropriate personal protective equipment.

    • Difficult to control selectivity, often leading to mixtures of products.[11]

    • Generates toxic and corrosive HBr gas as a byproduct.

Experimental Protocol: Synthesis of 3,4,5-Tribromopyrazole using Br₂

This protocol aims for exhaustive bromination, a common precursor step for selectively synthesizing 3,5-dibromopyrazole.

  • Setup: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent (e.g., water or acetic acid) in a flask equipped with a dropping funnel and a gas trap (to neutralize HBr), cool the mixture in an ice bath.

  • Reagent Addition: Add elemental bromine (at least 3.0 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition. Causality: Slow addition and cooling are essential to manage the highly exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS). Gentle heating may be required to drive the reaction to completion.

  • Workup: Quench the reaction by carefully adding a solution of sodium bisulfite or thiosulfate to destroy any excess bromine.

  • Isolation: The solid product often precipitates from the reaction mixture. Collect the precipitate by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

Potassium Bromide / Potassium Bromate (KBr/KBrO₃): The Green, In Situ Alternative

This system provides a safer and more environmentally benign method for bromination by generating bromine in situ. In the presence of acid, bromate (BrO₃⁻) oxidizes bromide (Br⁻) to form elemental bromine.[14][15]

Reaction: BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O[15]

  • Mechanism & Causality: This method avoids the handling and storage of liquid bromine. The bromine is generated directly in the reaction flask, allowing for a controlled, slow-release bromination similar to NBS but with the full reactivity of Br₂. The reaction rate can be tuned by adjusting the rate of acid addition.

  • Advantages:

    • Avoids direct handling of hazardous liquid Br₂.

    • Reagents are stable, inexpensive, and easy to handle solids.

    • Considered a greener chemistry approach.

  • Disadvantages:

    • Requires acidic conditions, which may not be compatible with all substrates.

    • The reaction stoichiometry must be precisely controlled to avoid generating excess bromine.

    • Can still lead to polybromination if not carefully managed.

Experimental Protocol: General Bromination using KBr/KBrO₃

  • Setup: Dissolve the pyrazole substrate (1.0 eq), potassium bromide (KBr, 5.0 eq), and potassium bromate (KBrO₃, 1.0 eq) in an appropriate solvent (e.g., aqueous acetic acid).

  • Reaction Initiation: Slowly add a strong acid (e.g., H₂SO₄ or HBr) dropwise to the stirred mixture at room temperature or below. Causality: The acid catalyzes the in situ generation of Br₂. The rate of addition controls the rate of bromination.

  • Reaction: Stir the mixture until the starting material is consumed (monitor by TLC).

  • Workup: Quench any excess bromine with a reducing agent (sodium bisulfite). Dilute with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Pillar 3: Data-Driven Comparison and Strategic Synthesis

The choice of reagent is ultimately dictated by the target molecule, scale, and available safety infrastructure.

Table 1: Comparative Performance of Brominating Agents for Pyrazole Synthesis

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)KBr / KBrO₃ System
Physical Form White Crystalline SolidCorrosive Fuming LiquidCrystalline Solids
Handling Safety Moderate (Irritant)High (Toxic, Corrosive)Low (Solids are stable)
Reactivity ModerateVery HighHigh (in situ generation)
Primary Use Case Selective C4-monobromination[4][10]Exhaustive/PolybrominationSafer alternative to liquid Br₂
Typical Solvents DMF, CCl₄, CH₂Cl₂[10]Acetic Acid, Water, CHCl₃[12]Aqueous Acetic Acid
Byproducts Succinimide (water-soluble)HBr gas (corrosive)Inorganic Salts
Selectivity Control GoodPoorModerate (depends on acid addition)
A Note on the Synthesis of 3,5-Dibromo-1H-pyrazole

As a key building block, the synthesis of 3,5-dibromo-1H-pyrazole warrants special attention. Direct dibromination is often inefficient. An effective industrial method involves the exhaustive bromination of 1H-pyrazole to 3,4,5-tribromopyrazole using Br₂, followed by a regioselective metal-halogen exchange at the C4 position and subsequent quenching to remove the C4 bromine.[3][7] This multi-step process, while longer, provides clean access to the desired isomer on a large scale.

Conclusion

The synthesis of dibromopyrazoles is a nuanced task where the choice of brominating agent is paramount.

  • For selective monobromination at the C4 position , N-Bromosuccinimide (NBS) is the undisputed agent of choice due to its moderate reactivity, safety, and ease of handling.

  • For exhaustive bromination to obtain precursors like 3,4,5-tribromopyrazole, the high reactivity of elemental Bromine (Br₂) is necessary, though its significant hazards demand stringent safety protocols.

  • The KBr/KBrO₃ system emerges as a compelling green alternative, offering the reactivity of elemental bromine without the severe handling risks associated with the liquid reagent, making it an excellent choice for laboratories looking to improve safety and sustainability.

Ultimately, a successful synthesis relies on a deep understanding of the pyrazole ring's inherent regioselectivity and a strategic selection of the brominating agent that best aligns with the desired outcome, whether it be controlled mono-substitution or exhaustive polyhalogenation.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assay Protocols for Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3][4] These heterocyclic compounds are prevalent in numerous FDA-approved drugs and clinical candidates targeting a wide array of kinases implicated in diseases like cancer and inflammatory disorders.[4][5][6] The pyrazole ring often acts as a bioisostere for the adenine part of ATP, enabling competitive binding to the kinase active site.[3]

This guide provides an in-depth comparison of common in vitro kinase assay protocols tailored for the evaluation of pyrazole-based inhibitors. We will move beyond simple step-by-step instructions to explain the underlying principles, the rationale behind experimental choices, and how to generate robust, comparable data—a critical aspect often overlooked in literature where varying assay conditions can lead to disparate results.[7]

The Landscape of In Vitro Kinase Assays: A Comparative Overview

The fundamental goal of an in vitro kinase assay is to measure the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from ATP to a substrate (a peptide, protein, or even the kinase itself via autophosphorylation).[8] An inhibitor's potency is typically quantified by its IC50 value—the concentration required to reduce kinase activity by 50%.[7]

There is a diverse toolkit of assay technologies available, each with distinct advantages and limitations. The choice of assay is critical and depends on factors like the specific kinase, desired throughput, cost, and the nature of the inhibitor library.[8][9][10]

Assay TechnologyPrincipleKey AdvantagesKey DisadvantagesBest Suited For
Radiometric Assays Measures the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into a substrate.[7][9]"Gold standard" for sensitivity and direct measurement of phosphorylation.[9][10]Requires handling of radioactive materials and waste disposal; low throughput.[9][10]Orthogonal validation, detailed kinetic studies.
Luminescence-Based Assays Measures the amount of ATP remaining after the kinase reaction. The less ATP, the more active the kinase.High sensitivity, broad applicability, homogeneous "mix-and-read" format, suitable for HTS.[8][10]Indirect measurement of phosphorylation; potential for compound interference with the luciferase enzyme.High-throughput screening (HTS), IC50 determination.
Fluorescence-Based Assays Includes methods like Fluorescence Polarization (FP), TR-FRET, and mobility shift assays.Homogeneous formats, non-radioactive, amenable to HTS.Can require specific reagents (e.g., antibodies, modified substrates); potential for light-scattering compound interference.HTS, mechanistic studies, binding affinity.
Cell-Based Target Engagement Measures the binding of an inhibitor to its target kinase within a live cell (e.g., NanoBRET).[5][11]Provides data in a physiological context, measures target binding directly.[11]Requires cell line engineering; indirect measure of functional inhibition.[11]Confirming cellular target engagement, residence time studies.

Core Principles for Robust Kinase Assays

To ensure data integrity and comparability, especially when evaluating pyrazole-based inhibitors, certain principles are non-negotiable:

  • ATP Concentration is Key : Many pyrazole inhibitors are ATP-competitive.[3] Therefore, the IC50 value will be highly dependent on the ATP concentration used in the assay. For meaningful comparison, assays should be run at an ATP concentration equal to the Michaelis-Menten constant (Km) of the specific kinase.[7][9]

  • Enzyme and Substrate Quality : Use highly purified, active kinase preparations. The choice of substrate is also critical; physiologically relevant substrates are preferred over generic ones where possible.[9][12]

  • Controls, Controls, Controls : Every assay plate must include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle) to establish the assay window and calculate Z'-factor, a statistical measure of assay quality.[8] A Z'-factor above 0.5 indicates an excellent assay.[8]

Experimental Workflow: A Head-to-Head Protocol Comparison

To illustrate the practical differences, we present detailed protocols for two widely used non-radioactive methods suitable for screening pyrazole-based inhibitors: a luminescence-based ATP depletion assay and a fluorescence-based mobility shift assay.

Diagram: General Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Pyrazole Inhibitor Dilution Series in DMSO add_reagents Dispense Reagents to 384-well Plate: 1. Inhibitor/DMSO 2. Kinase/Substrate Mix prep_inhibitor->add_reagents prep_kinase Prepare Kinase & Substrate Solution prep_kinase->add_reagents prep_atp Prepare ATP Solution initiate Initiate Reaction by Adding ATP prep_atp->initiate incubate_pre Pre-incubate (15 min, RT) (Allows inhibitor-kinase binding) add_reagents->incubate_pre incubate_pre->initiate incubate_rxn Incubate (30-60 min, 30°C) initiate->incubate_rxn stop_rxn Stop Reaction & Add Detection Reagent incubate_rxn->stop_rxn incubate_detect Incubate (e.g., 60 min for Luminescence) stop_rxn->incubate_detect read_plate Read Plate (Luminometer/Fluorometer) incubate_detect->read_plate analyze Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 read_plate->analyze

Caption: General workflow for determining IC50 values of pyrazole-based kinase inhibitors.

Protocol 1: Luminescence-Based ATP Depletion Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ATP consumed.[2] The remaining ATP is converted into a luminescent signal by a luciferase enzyme. A potent inhibitor results in less ATP consumption and thus a higher luminescent signal.[8]

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase-specific peptide substrate

  • Pyrazole-based test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution (at 2x the desired final Km concentration)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating : Prepare a serial dilution of the pyrazole-based compounds in DMSO. Add 1 µL of the diluted compound, a positive control inhibitor, or DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Kinase/Substrate Addition : Prepare a 2x kinase/substrate solution in Kinase Buffer. Add 5 µL to all wells.

  • Pre-incubation : Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation : Add 5 µL of 2x ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the kinase.

  • Kinase Reaction : Incubate the reaction for 60 minutes at 30°C.

  • First Detection Step : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step : Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate to convert ADP to ATP, which then generates a luminescent signal.

  • Signal Readout : Incubate for 30-60 minutes at room temperature and read the luminescence on a plate reader.

  • Data Analysis : The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Mobility Shift Kinase Assay (Microfluidic)

This technology measures the separation of a fluorescently labeled peptide substrate from its phosphorylated product based on changes in their electrophoretic mobility. The ratio of product to substrate provides a direct measure of kinase activity.

Materials:

  • Kinase of interest (e.g., Haspin)

  • Fluorescently labeled peptide substrate

  • Pyrazole-based test compounds dissolved in 100% DMSO

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • Termination Buffer

  • Microfluidic chip-based instrument (e.g., Caliper LabChip, PerkinElmer EZ Reader)

Procedure:

  • Compound Plating : As described in Protocol 1, dispense 100 nL of serially diluted pyrazole compounds or controls into a 384-well plate.

  • Enzyme/Substrate Addition : Prepare a mix of kinase and fluorescently labeled substrate in Reaction Buffer. Dispense 10 µL into the wells.

  • Pre-incubation : Incubate for 10 minutes at room temperature.

  • Reaction Initiation : Add 10 µL of ATP solution (at 2x Km concentration) to start the reaction.

  • Kinase Reaction : Incubate for 90 minutes at room temperature.

  • Reaction Termination : Add 60 µL of Termination Buffer to each well.

  • Data Acquisition : Place the plate in the microfluidic instrument. The instrument's sipper will aspirate the sample from each well, perform the electrophoretic separation on the chip, and detect the fluorescent substrate and product peaks.

  • Data Analysis : The instrument software calculates the percentage of substrate converted to product. This value is directly proportional to kinase activity. Determine IC50 values by plotting percent inhibition versus compound concentration.

Data Interpretation and Comparison

The following table presents hypothetical but realistic data for a pyrazole-based inhibitor against Aurora A kinase, illustrating how results from different assays might look.

Assay TypePyrazole Inhibitor X IC50 (nM)Known Control (Tozasertib) IC50 (nM)Z'-factorComments
ADP-Glo™ 1850.82High-throughput, robust signal. Good for primary screening.
Mobility Shift 2260.79Direct measurement of product formation. Less prone to some types of compound interference.
Radiometric [³³P] 154N/AGold standard validation. Confirms results from primary assays.
NanoBRET™ 35 (EC50)12 (EC50)0.85Confirms target engagement in a cellular environment. Value is EC50 (cellular potency), not IC50.[5]

Signaling Pathway Context

Understanding the inhibitor's effect requires placing it in a biological context. Many pyrazole-based inhibitors target kinases in critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Diagram: Simplified PI3K/Akt Signaling Pathway

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3B, FOXO) Akt->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Survival, Growth, Proliferation Downstream->Proliferation Regulates Inhibitor Pyrazole-Based Akt Inhibitor (e.g., Afuresertib) Inhibitor->Akt Inhibits

Caption: Pyrazole-based inhibitors targeting Akt block downstream signaling for cell survival.

Conclusion and Future Directions

The preliminary screening of pyrazole-based kinase inhibitors is a foundational step in drug discovery.[2] A logical, multi-assay approach is essential for building a robust data package and making informed decisions. While high-throughput luminescence and fluorescence assays are the workhorses for primary screening and SAR studies, orthogonal validation using a direct measurement method like a radiometric or mobility shift assay is crucial. Furthermore, confirming target engagement in a cellular context with technologies like NanoBRET provides the vital link between in vitro potency and potential cellular efficacy.[11] By understanding the causality behind each experimental choice and employing self-validating assay systems, researchers can confidently identify and advance the most promising pyrazole-based candidates in the therapeutic pipeline.

References

A Validated RP-HPLC Method for Purity Assessment of 3,4-Dibromo-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3,4-Dibromo-1H-pyrazole, a versatile building block in medicinal chemistry, rigorous analytical methods for purity determination are imperative. This guide presents a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of this compound. We will delve into the rationale behind the method development, present a comprehensive validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare this method with other analytical alternatives, providing a holistic view for researchers and drug development professionals.

The Critical Role of Purity in Drug Synthesis

This compound (C₃H₂Br₂N₂) is a halogenated heterocyclic compound with a molecular weight of 225.87 g/mol .[1][2] Its structure lends itself to further chemical modifications, making it a valuable precursor in the synthesis of a wide array of potential therapeutic agents. Impurities, even in trace amounts, can significantly impact the safety, potency, and stability of the final drug product.[3] Therefore, a precise and reliable analytical method to determine the purity of this compound is not just a quality control measure but a critical step in the drug development pipeline.

Comparing Analytical Techniques for Purity Assessment

While several analytical techniques can be employed for purity determination, RP-HPLC often emerges as the gold standard for non-volatile and thermally labile compounds common in the pharmaceutical industry.[3][4] Let's compare the proposed HPLC method with other potential alternatives:

Analytical Technique Advantages Disadvantages Applicability to this compound
RP-HPLC High resolution, sensitivity, and specificity. Applicable to a wide range of compounds. Well-established validation guidelines (ICH).Can be time-consuming for method development. Requires specialized equipment.Highly Suitable: Ideal for separating the parent compound from structurally similar impurities.
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds. High separation efficiency.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Potentially Suitable, with limitations: The suitability of GC would depend on the volatility and thermal stability of this compound and its potential impurities. Degradation at high temperatures is a concern.
Titration Simple, inexpensive, and provides high accuracy for determining the content of a pure substance.Lacks specificity; it quantifies the total amount of a functional group, not individual compounds. Not suitable for impurity profiling.Limited Use: Could be used for an assay of the bulk material if it possesses a titratable functional group, but it cannot provide a purity profile.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the impurity.Lower sensitivity compared to HPLC. Complex mixtures can be difficult to interpret. Requires expensive instrumentation.Complementary Technique: Excellent for structural elucidation of the main component and any major impurities but may not detect trace-level impurities effectively.
Mass Spectrometry (MS) High sensitivity and specificity. Provides molecular weight information. Can be coupled with HPLC (LC-MS) for enhanced analytical power.Quantitative analysis can be complex. Matrix effects can influence ionization.Powerful when coupled with HPLC: LC-MS would be an excellent tool for identifying unknown impurities.

Given the need for specificity and sensitivity in impurity profiling, a validated RP-HPLC method is the most appropriate and robust choice for the routine quality control of this compound.

A Validated RP-HPLC Method for this compound

This section outlines a proposed RP-HPLC method and its validation based on the principles applied to similar pyrazole derivatives and in accordance with ICH Q2(R1) guidelines.[5][6][7][8][9]

Experimental Workflow

HPLC Method Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (e.g., 100 µg/mL in Diluent) injection Inject Standard/Sample prep_standard->injection prep_sample Prepare Sample Solution (e.g., 100 µg/mL in Diluent) prep_sample->injection prep_mobile Prepare Mobile Phase (e.g., Acetonitrile:Water) hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 230 nm) separation->detection integration Integrate Chromatogram detection->integration calculation Calculate Purity (%) integration->calculation reporting Generate Report calculation->reporting HPLC Validation Parameters center Validated HPLC Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision (Repeatability & Intermediate) center->precision lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness range Range center->range

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,4-Dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,4-Dibromo-1H-pyrazole, grounded in established safety principles and regulatory compliance.

Hazard Profile: Understanding the "Why" Behind the "How"

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated heterocyclic compound with the following key hazard classifications according to the Globally Harmonized System (GHS):

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1][2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1][2]

The presence of bromine atoms in the molecular structure places this compound in the category of halogenated organic waste . This is a critical distinction for proper waste segregation, as co-mingling with non-halogenated waste streams can interfere with certain disposal and recycling processes. Furthermore, improper disposal of halogenated compounds can lead to the formation of persistent and toxic environmental pollutants.

Immediate Safety and Personal Protective Equipment (PPE)

Due to its toxicity and irritant properties, strict adherence to safety protocols is required when handling this compound for disposal.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.

Step-by-Step Disposal Protocol for Laboratory Settings

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. On-site chemical deactivation or neutralization by researchers is not recommended due to the potential for hazardous reactions and the formation of unknown byproducts. The appropriate disposal method is through a licensed professional waste disposal service, typically via high-temperature incineration.

The following workflow outlines the necessary steps for preparing the waste for collection by your institution's Environmental Health & Safety (EHS) department or a contracted waste management provider.

Disposal_Workflow cluster_prep Preparation Phase cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage & Pickup A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Select a Labeled, Compatible Hazardous Waste Container (Halogenated Solids) B->C D Carefully Transfer Waste (Solid Compound & Grossly Contaminated Materials) C->D E Securely Seal the Container D->E F Store in a Designated Hazardous Waste Accumulation Area E->F G Arrange for Waste Pickup (Follow Institutional Procedures) F->G

Caption: Workflow for the proper disposal of this compound.

Detailed Procedural Steps:

  • Personal Protective Equipment (PPE): Before beginning, ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or waste this compound powder in a dedicated, clearly labeled, and chemically compatible hazardous waste container. The container must be designated for "Halogenated Solid Waste."

    • Contaminated Materials: Any materials that are grossly contaminated with the compound, such as weighing papers, disposable spatulas, or heavily soiled gloves, should also be placed in the same solid waste container.[1]

    • Liquid Waste: If this compound is in solution, it must be collected in a separate, compatible container labeled for "Halogenated Liquid Waste." Do not mix this with non-halogenated solvent waste.

  • Container Labeling: The waste container must be labeled in accordance with your institution's and local regulations. At a minimum, the label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Secure Storage: Tightly seal the waste container and store it in a designated hazardous waste accumulation area within your laboratory. This area should be well-ventilated, away from incompatible materials, and ideally within secondary containment.

  • Arrange for Disposal: Follow your institution's established procedures to request a pickup of the hazardous waste by the EHS department or a certified waste management contractor.

The Rationale for Professional Disposal via Incineration

As a halogenated organic compound, the recommended final disposal method for this compound is high-temperature incineration in a facility equipped with appropriate emission controls.

Rationale_Diagram cluster_compound This compound cluster_disposal Recommended Disposal cluster_reasoning Causality A Halogenated Organic (Contains Bromine) C High-Temperature Incineration A->C Requires specialized handling B Toxic & Irritant Properties B->C Mitigates exposure risk D Ensures Complete Destruction of the Organic Molecule C->D E Specialized Facilities Can Scrub Hazardous Byproducts (e.g., HBr) C->E F Prevents Environmental Release of a Persistent Organic Pollutant C->F

Caption: Rationale for professional incineration of this compound.

During incineration, the organic structure is destroyed. The bromine atoms are typically converted to hydrogen bromide (HBr).[3] Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems ("scrubbers") that can neutralize acidic gases like HBr, preventing their release into the atmosphere.[4][5] Attempting to treat this waste through other means without the proper engineering controls can lead to the release of the compound itself or the formation of other hazardous brominated byproducts.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a straightforward process when guided by the principles of hazard awareness, proper segregation, and regulatory compliance. By adhering to the step-by-step procedures outlined in this guide, researchers can ensure the safe management of this chemical waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any location-specific requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 3,4-Dibromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Prioritizing Safety in Handling Halogenated Heterocycles

3,4-Dibromo-1H-pyrazole is a halogenated heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development.[1][2] While its utility is significant, its handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As researchers, our first and most critical responsibility is to mitigate risk, ensuring that our scientific pursuits do not compromise our health and safety or that of our colleagues.[3] This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of proactive, informed safety in your laboratory.

GHS Hazard Profile of this compound

Understanding the specific hazards of a chemical is the foundation of any safety protocol. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling procedures.[4] The primary risks are acute toxicity if ingested and severe irritation to the skin, eyes, and respiratory system.[4][5]

Hazard Class GHS Code Hazard Statement Pictogram Signal Word
Acute Toxicity, OralH301Toxic if swallowedDanger
Skin IrritationH315Causes skin irritationWarning
Eye IrritationH319Causes serious eye irritationWarning
Specific Target Organ ToxicityH335May cause respiratory irritationWarning
Data sourced from PubChem and Guidechem.[4][5]

These classifications are not merely administrative; they are a direct mandate for the use of specific engineering controls and PPE to prevent exposure through all potential routes: ingestion, dermal contact, and inhalation.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create redundant barriers between the researcher and the chemical. The following recommendations are based on established safety standards and the specific hazard profile of this compound.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given its classification as a serious eye irritant (H319), robust eye and face protection is mandatory.[4][5] The solid, crystalline nature of this compound means that dust particles can easily become airborne during weighing and transfer.

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are the absolute minimum.[6][7]

  • Recommended Practice: Chemical safety goggles that form a seal around the eyes are strongly recommended to provide superior protection against airborne dust.

  • Splash/High-Risk Scenarios: When handling solutions of the compound or performing reactions where splashing is possible, a full-face shield must be worn over safety goggles.[8] This provides a critical layer of protection for the entire face.

Causality: The mucous membranes of the eyes are highly susceptible to irritation and damage from chemical dust. A standard pair of prescription glasses is not sufficient, as it offers no protection from the sides or top. The complete seal of goggles prevents fine particulates from entering the eye area.[7]

Hand and Body Protection: Preventing Dermal Exposure

This compound is a known skin irritant (H315).[4][5] The primary goal of hand and body protection is to prevent any direct contact with the skin.

  • Hand Protection:

    • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation.[8] Always inspect gloves for pinholes or tears before use.[6][9]

    • Technique: Use proper glove removal techniques to avoid contaminating your skin with the glove's outer surface.[6] Never wear gloves outside the laboratory, and wash hands thoroughly after removing them.[3] For tasks with higher exposure risk, consider double-gloving.

  • Body Protection:

    • Lab Coat: A full-length, long-sleeved lab coat is mandatory. An impervious or flame-resistant coat should be considered based on the solvents and other reagents used in the procedure.[6][9]

    • Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.

Causality: Skin is a primary route of exposure. A compromised glove can trap hazardous material against the skin, potentially increasing absorption or irritation.[3] A lab coat not only protects your skin but also prevents the contamination of your personal clothing, which could otherwise carry the hazardous material outside of the lab.

Respiratory Protection: Engineering Controls and Adjuvant PPE

The potential for respiratory irritation (H335) makes control of airborne dust and vapors paramount.[4][10]

  • Primary Engineering Control: All handling of this compound solid, including weighing and transfers, must be performed inside a certified chemical fume hood.[3][11] This is the most effective way to prevent inhalation exposure.

  • Adjuvant Respiratory Protection:

    • In situations where a fume hood is not feasible or as a supplementary measure during spill cleanup, respiratory protection is necessary.

    • For nuisance dust exposure, a NIOSH-approved N95 or P95 particulate respirator may be used.[6][12]

    • If vapor exposure is a concern or if irritation is experienced, a higher level of protection is required, such as a full-face respirator with organic vapor/acid gas (OV/AG) cartridges.[6][9]

Causality: A chemical fume hood is designed to pull airborne contaminants away from the user's breathing zone. Relying solely on a mask in an open-bench environment is an unsafe practice. A respirator is a last line of defense when engineering controls are insufficient or during non-routine events like a large spill.[3]

Summary of Recommended PPE
Protection Area Required Equipment Rationale
Eyes/Face Chemical safety goggles (sealed). Face shield for splash risk.Protects against serious eye irritation from dust and splashes.[5][10]
Hands Nitrile gloves (inspected before use).Prevents skin irritation and dermal absorption.[6][9]
Body Full-length lab coat, long pants, closed-toe shoes.Protects skin and prevents contamination of personal clothing.[6]
Respiratory Primary: Chemical Fume Hood. Secondary: N95/P95 respirator for dust.Prevents respiratory tract irritation from airborne dust.[5][6]

Safe Handling and Operational Workflow

A safe protocol is a self-validating system where each step confirms the safety of the next. The following workflow integrates PPE usage with best laboratory practices.

Safe_Handling_Workflow Prep Step 1: Preparation - Verify fume hood certification - Don all required PPE - Prepare spill kit Weigh Step 2: Weighing - Perform ONLY in fume hood - Use anti-static weigh boat - Close container immediately Prep->Weigh Proceed to handling Transfer Step 3: Reaction Setup - Transfer solid carefully - Add solvents slowly to avoid splashing - Keep vessel covered/closed Weigh->Transfer Material ready Post_Reaction Step 4: Post-Reaction - Quench reaction in the hood - Allow vessel to cool before transport Transfer->Post_Reaction Reaction complete Waste Step 5: Waste Disposal - Segregate halogenated waste - Dispose of contaminated gloves/wipes - Use sealed waste containers Post_Reaction->Waste Ready for disposal Decon Step 6: Decontamination - Wipe down fume hood surfaces - Clean glassware - Remove PPE and wash hands Waste->Decon Area secured

Caption: Workflow for the safe handling of this compound.

Emergency Procedures and Spill Management

Preparedness is key to mitigating the harm from an accidental exposure or spill.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][10]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Call for immediate medical assistance.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or physician.[5][6]

  • Spill Management:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing the full PPE outlined above (including respiratory protection if necessary), gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep or scoop the material into a suitable, labeled, and sealed container for hazardous waste disposal.[6][10]

    • Decontaminate the spill area thoroughly.

Storage and Waste Disposal

Proper storage and disposal are critical final steps in the chemical handling lifecycle.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6][10] The container must be kept tightly closed to prevent moisture absorption, as some sources note it may be hygroscopic.[5][6]

  • Waste Disposal: All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and residual chemical, must be disposed of as hazardous chemical waste.[5][10] Place materials in a clearly labeled, sealed container designated for halogenated organic waste. Never dispose of this chemical down the drain, as this can harm the environment.[6][9]

Conclusion

The safe handling of this compound is predicated on a foundational respect for its hazards and a disciplined application of established safety protocols. By understanding the "why" behind each piece of PPE and each procedural step, researchers can move beyond rote compliance to cultivate an environment of intrinsic safety. This guide serves as a comprehensive resource to empower you, the scientist, to conduct your valuable work with the highest degree of protection and confidence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.